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  • Product: Methyl 3-((3-bromophenyl)amino)propanoate

Core Science & Biosynthesis

Foundational

Methyl 3-((3-bromophenyl)amino)propanoate chemical structure and properties

Advanced Building Block for Heterocyclic Scaffolds and Kinase Inhibitor Discovery Executive Summary Methyl 3-((3-bromophenyl)amino)propanoate (CAS 857576-77-3) is a specialized secondary amine intermediate used extensive...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Building Block for Heterocyclic Scaffolds and Kinase Inhibitor Discovery

Executive Summary

Methyl 3-((3-bromophenyl)amino)propanoate (CAS 857576-77-3) is a specialized secondary amine intermediate used extensively in medicinal chemistry.[1] As a derivative of


-alanine, it serves as a critical "linchpin" molecule, connecting an aryl halide moiety with a reactive ester chain.[2] Its primary utility lies in the synthesis of 7-bromo-4-quinolones  and dihydroquinolin-4-ones , which are privileged scaffolds in the development of kinase inhibitors, antibacterial agents (fluoroquinolone analogs), and GPCR modulators.[2] The presence of the meta-bromine substituent provides an orthogonal handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making this compound a high-value asset in structure-activity relationship (SAR) campaigns.

Chemical Identity & Structural Analysis[2][3][4][5]

PropertyDetail
IUPAC Name Methyl 3-(3-bromoanilino)propanoate
Common Names N-(3-Bromophenyl)-

-alanine methyl ester; 3-(3-Bromophenylamino)propionic acid methyl ester
CAS Number 857576-77-3
Molecular Formula

Molecular Weight 258.11 g/mol
SMILES COC(=O)CCNC1=CC=CC(Br)=C1
InChI Key RLYAXKJHJUXZOT-UHFFFAOYSA-N
Structural Features[2][3][4][6]
  • Secondary Amine: The nitrogen atom is moderately nucleophilic, allowing for further N-alkylation or acylation, yet stable enough to survive standard ester hydrolysis conditions.[2]

  • Ester Functionality: The methyl ester acts as a masked carboxylic acid, facilitating cyclization reactions (e.g., Friedel-Crafts acylation) or serving as a precursor to hydrazides and amides.[2]

  • Aryl Bromide: Located at the meta position relative to the amine, the bromine atom is electronically deactivated but sterically accessible, ideal for cross-coupling reactions to expand the aromatic system.[2]

Physicochemical Properties

Note: As a specialized intermediate, some values are predicted based on structural analogs (SAR).[2]

PropertyValue / Description
Physical State Viscous liquid or low-melting solid (off-white to pale yellow).
Boiling Point ~340°C (Predicted at 760 mmHg)
Density ~1.4 g/cm³
Solubility Soluble in DCM, Ethyl Acetate, Methanol, DMSO.[2] Insoluble in water.
pKa (Base) ~3.5–4.0 (The aniline nitrogen is less basic due to the electron-withdrawing phenyl ring).
LogP ~2.6 (Lipophilic, suitable for membrane permeability in early assays).[2]

Synthesis & Production

The industrial and laboratory standard for synthesizing Methyl 3-((3-bromophenyl)amino)propanoate is the Michael Addition of 3-bromoaniline to methyl acrylate. This atom-economic pathway avoids byproducts and proceeds under mild conditions.[3]

Reaction Mechanism

The lone pair on the aniline nitrogen attacks the


-carbon of the 

-unsaturated ester (methyl acrylate). A proton transfer step restores the amine neutrality, yielding the secondary amine product.

ReactionMechanism Reactants Reactants 3-Bromoaniline + Methyl Acrylate TS Transition State (Nucleophilic Attack) Reactants->TS Heat / Acid Cat. Intermediate Zwitterionic Intermediate TS->Intermediate Product Product Methyl 3-((3-bromophenyl)amino)propanoate Intermediate->Product Proton Transfer

Figure 1: Mechanistic pathway of the aza-Michael addition.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 3-((3-bromophenyl)amino)propanoate on a 10g scale.

  • Reagents:

    • 3-Bromoaniline (17.2 g, 100 mmol)[2]

    • Methyl Acrylate (10.3 g, 120 mmol, 1.2 equiv)[2]

    • Glacial Acetic Acid (1.0 mL, catalyst) or Silica Gel (solid support catalyst)[2]

    • Solvent: Toluene (optional, reaction can be run neat)[2]

  • Procedure:

    • Setup: Charge a 100 mL round-bottom flask with 3-bromoaniline and acetic acid.

    • Addition: Add methyl acrylate dropwise over 15 minutes at room temperature.

    • Reaction: Heat the mixture to 70–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The aniline spot should disappear.

    • Workup:

      • Evaporate excess methyl acrylate under reduced pressure (rotary evaporator).

      • Dissolve residue in Ethyl Acetate (100 mL) and wash with saturated

        
         (2 x 50 mL) to remove acetic acid.
        
      • Wash with brine, dry over anhydrous

        
        , and concentrate.[2]
        
    • Purification: The crude oil is often pure enough (>95%) for downstream steps. If necessary, purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).[2]

  • Yield: Expected yield is 85–95% .

Synthetic Utility & Applications

A. Synthesis of 7-Bromo-4-Quinolones

This is the most critical application. The ester and the aromatic ring can be cyclized to form the quinolone core, a scaffold found in blockbuster drugs like Ciprofloxacin (though Cipro uses a different substitution pattern, the chemistry is homologous).

Cyclization Protocol (Eaton's Reagent):

  • Dissolve Methyl 3-((3-bromophenyl)amino)propanoate in Eaton's Reagent (

    
     in Methanesulfonic acid).
    
  • Heat to 90°C for 2 hours.

  • Quench in ice water to precipitate 7-bromo-2,3-dihydroquinolin-4(1H)-one .

  • Oxidation (Optional): Dehydrogenation with DDQ or

    
     yields the fully aromatic 4-quinolone.
    
B. Scaffold Diversification (The "Bromine Handle")

The 3-bromo substituent is strategically placed to allow for library generation after the core scaffold is built.

Applications cluster_0 Cyclization Pathways cluster_1 Functionalization Core Methyl 3-((3-bromophenyl)amino)propanoate (Core Building Block) Quinolone 7-Bromo-2,3-dihydroquinolin-4-one (Kinase Inhibitor Scaffold) Core->Quinolone Eaton's Reagent or PPA, 90°C Indole Indole Derivatives (via Fischer Indole type) Core->Indole Modified Conditions Suzuki Biaryl Coupling (Suzuki-Miyaura) Quinolone->Suzuki Pd(PPh3)4, Ar-B(OH)2 Buchwald Amination (Buchwald-Hartwig) Quinolone->Buchwald Pd2(dba)3, Amines

Figure 2: Downstream synthetic applications in drug discovery.[2]

Spectroscopic Characterization

Researchers should look for these diagnostic signals to confirm the identity of the compound.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.0–6.5 ppm (m, 4H, Aromatic protons).[2] Look for the specific pattern of a 3-substituted benzene (singlet-like peak for H2).
      
    • 
       4.0 ppm (br s, 1H, -NH-).[2]
      
    • 
       3.69 ppm (s, 3H, -OCH 3).[2]
      
    • 
       3.45 ppm (t, 2H, -N-CH 2-).[2]
      
    • 
       2.60 ppm (t, 2H, -CH 2-CO-).[2]
      
  • MS (ESI):

    • 
       calculated: 258.01 / 260.01 (1:1 isotope pattern for Br).
      

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[2] The parent aniline (3-bromoaniline) is toxic; ensure no residual starting material remains.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Keep away from strong oxidizing agents.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] Handle in a fume hood to avoid inhalation of vapors.

References

  • Molaid Chemicals. (2024). Methyl 3-((3-bromophenyl)amino)propanoate - CAS 857576-77-3.[1] Retrieved from

  • BenchChem. (2024). Synthesis and Properties of N-Aryl Beta-Alanine Derivatives. Retrieved from

  • Google Patents. (2021). WO2021055630A1 - Substituted N-heterocyclic carboxamides.[4] Retrieved from

  • PubChem. (2024).[5] 3-Amino-3-(3-bromophenyl)propanoic acid (Related Isomer Data). Retrieved from

  • MDPI. (2026). Synthesis and Development of Propanoic Acid Derivatives as Antiproliferative Agents. Retrieved from

Sources

Exploratory

Synthesis of N-aryl beta-amino acid esters from 3-bromoaniline

Synthesis of N-Aryl -Amino Acid Esters from 3-Bromoaniline: A Technical Guide Executive Summary N-aryl -amino acid esters are critical pharmacophores and synthetic intermediates in the development of peptidomimetics, ant...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of N-Aryl


-Amino Acid Esters from 3-Bromoaniline: A Technical Guide 

Executive Summary

N-aryl


-amino acid esters are critical pharmacophores and synthetic intermediates in the development of peptidomimetics, antibiotics, and small-molecule therapeutics. Utilizing 3-bromoaniline as the nitrogen source provides a distinct strategic advantage: the resulting N-(3-bromophenyl) 

-amino acid ester contains an aryl bromide handle. This halogenated site acts as a versatile linchpin, enabling downstream diversification via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura reactions). This guide details the thermodynamic and kinetic principles of synthesizing these esters via the aza-Michael addition, providing validated protocols and mechanistic insights.

Mechanistic Rationale: The Aza-Michael Addition

The most atom-economical route to


-amino acid esters is the aza-Michael addition, which involves the 1,4-conjugate addition of an amine to an 

-unsaturated carbonyl compound[1]. Unlike reductive amination, this pathway generates zero stoichiometric waste and requires no external reductants.

The Kinetic Challenge of 3-Bromoaniline: Aliphatic amines readily undergo aza-Michael additions at room temperature. However, aromatic amines like aniline are significantly less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic


-system[2]. This nucleophilicity is further attenuated in 3-bromoaniline by the electron-withdrawing inductive effect (-I) of the meta-positioned bromine atom. Consequently, the reaction faces a high activation energy barrier.

To overcome this, the electrophilicity of the Michael acceptor (e.g., methyl acrylate) must be enhanced. This is achieved via Brønsted acids (which protonate the carbonyl oxygen) or Lewis acids (which coordinate to the carbonyl oxygen), thereby increasing the partial positive charge on the


-carbon and facilitating nucleophilic attack.

Mechanism A 3-Bromoaniline (Weak Nucleophile) TS Zwitterionic Intermediate A->TS 1,4-Addition (Rate Limiting) B Methyl Acrylate (Michael Acceptor) B->TS Acid Activated PT Proton Transfer (Tautomerization) TS->PT Solvent Assisted Prod N-(3-Bromophenyl)- beta-alanine ester PT->Prod Rearrangement

Mechanistic pathway of the aza-Michael addition of 3-bromoaniline to methyl acrylate.

Catalytic Strategies & Quantitative Data

The selection of catalyst and solvent dictates the reaction's kinetic efficiency and purity profile.

  • Brønsted Acid Promotion: Using a catalytic or solvent amount of Acetic Acid (AcOH) under reflux provides the thermal energy required to overcome the activation barrier of the deactivated 3-bromoaniline[3].

  • Lewis Acid Catalysis: Transition metal salts like Tb(NO₃)₃·5H₂O have proven highly effective for aromatic amines under solvent-free conditions, preventing acrylate self-condensation and driving high yields[4].

  • Metal-Organic Frameworks (MOFs): CuBTC MOFs offer a heterogeneous, recyclable catalytic approach that drives high chemo-selectivity without the need for volatile organic solvents[5].

Table 1: Comparative Catalytic Conditions for N-Aryl Aza-Michael Additions

AmineMichael AcceptorCatalyst / PromoterConditionsTimeYieldRef
3-BromoanilineMethyl AcrylateAcetic Acid (AcOH)Reflux (110°C), Neat/AcOH16 h80%
AnilineEthyl AcrylateTb(NO₃)₃·5H₂O (6 mol%)Solvent-free, RT6 h92%[4]
Anilinen-Butyl AcrylateCuBTC MOFSolvent-free, RT12 h>90%

Experimental Protocols

Protocol A: Acetic Acid-Promoted Synthesis (Scalable & Robust)

This protocol relies on thermal activation and Brønsted acid catalysis, which is ideal for overcoming the poor nucleophilicity of deactivated anilines like 3-bromoaniline[3].

Materials:

  • 3-Bromoaniline: 10.00 g (58.14 mmol)

  • Methyl acrylate: 5.30 mL (58.14 mmol)

  • Glacial Acetic Acid (AcOH): 0.4 mL

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromoaniline (10.00 g) and methyl acrylate (5.30 mL).

  • Acid Addition: Add 0.4 mL of glacial acetic acid to the mixture. The minimal volume of AcOH acts as a catalyst rather than a bulk solvent, maintaining a high concentration of reactants to drive the kinetically slow bimolecular collision.

  • Thermal Activation: Heat the mixture to reflux (approx. 110°C bath temperature) with vigorous stirring for 16 hours.

  • Self-Validating Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 1:6 Petroleum Ether/Ethyl Acetate (PE/EtOAc) solvent system. The secondary amine product spot will appear more polar (lower Rf) than the starting 3-bromoaniline.

  • Workup & Concentration: Cool the mixture to room temperature. Concentrate the crude mixture under reduced pressure to remove unreacted methyl acrylate and traces of acetic acid.

  • Purification: Purify the resulting residue via silica gel column chromatography, eluting with a gradient of 1:10 to 1:6 PE/EtOAc.

  • Validation: The target compound, methyl 3-((3-bromophenyl)amino)propanoate, is isolated as a red liquid (Yield: ~11.92 g, 80%)[3]. Confirm identity via ¹H NMR (verifying the characteristic triplet of the

    
    -methylene protons adjacent to the secondary amine).
    
Protocol B: Solvent-Free Lewis Acid Catalyzed Approach (Green Chemistry)

Adapted from Tb(NO₃)₃·5H₂O catalyzed methodologies, this approach minimizes thermal degradation and solvent waste while achieving near 100% atom economy[4],[1].

Step-by-Step Methodology:

  • Combine 3-bromoaniline (5.0 mmol) and methyl acrylate (4.0 mmol) in a reaction vial. Causality Note: The slight excess of amine prevents bis-alkylation of the primary amine, though the steric bulk of the aryl ring already makes this side-reaction less favorable.

  • Add Tb(NO₃)₃·5H₂O (6 mol%) directly to the neat mixture.

  • Stir vigorously at room temperature for 6–12 hours. The absence of solvent increases the effective molarity of the reactants, compensating for the low temperature[4].

  • Dilute with ethyl acetate (10 mL) and filter through a short pad of silica to remove the catalyst.

  • Concentrate and purify via chromatography as described in Protocol A.

Downstream Applications & Diversification

The strategic retention of the meta-bromine atom transforms the resulting


-amino acid ester into a highly modular building block. The electron-rich secondary amine can be protected (e.g., via Boc-anhydride), allowing the aryl bromide to undergo palladium-catalyzed cross-coupling without catalyst poisoning or undesired side reactions.

Workflow Step1 3-Bromoaniline + Methyl Acrylate Step2 Aza-Michael Addition (AcOH, Reflux, 16h) Step1->Step2 Step3 Methyl 3-((3-bromophenyl) amino)propanoate Step2->Step3 Div1 Suzuki-Miyaura Coupling (Aryl-Aryl Bond) Step3->Div1 Pd(dppf)Cl2, Base, Arylboronic Acid Div2 Buchwald-Hartwig (Aryl-Amine Bond) Step3->Div2 Pd2(dba)3, Ligand, Secondary Amine

Workflow for aza-Michael synthesis and subsequent palladium-catalyzed diversification.

References

  • Title: Aza-Michael Addition - Common Organic Chemistry (Patent Reference: WO2015089337)
  • Source: researchgate.
  • Source: auburn.
  • Title: Tb(NO₃)
  • Source: rsc.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of Methyl 3-(3-bromoanilino)propionate

This is an in-depth technical guide on the physicochemical properties, synthesis, and applications of Methyl 3-(3-bromoanilino)propionate, designed for researchers and drug development professionals. Executive Summary Me...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the physicochemical properties, synthesis, and applications of Methyl 3-(3-bromoanilino)propionate, designed for researchers and drug development professionals.

Executive Summary

Methyl 3-(3-bromoanilino)propionate (also known as Methyl N-(3-bromophenyl)-


-alaninate) serves as a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly quinolines and lactams used in medicinal chemistry. Its structural motif—combining an electron-deficient ester with a nucleophilic aniline—makes it a versatile scaffold for divergent synthesis. This guide provides a comprehensive analysis of its physical properties, synthesis protocols, and handling requirements, bridging the gap between theoretical design and practical application in drug discovery.

Chemical Identity & Structural Analysis

Understanding the precise chemical identity is paramount for regulatory compliance and accurate database querying.

Parameter Detail
IUPAC Name Methyl 3-[(3-bromophenyl)amino]propanoate
Common Synonyms Methyl N-(3-bromophenyl)-

-alaninate; 3-Bromo-N-(2-methoxycarbonylethyl)aniline
CAS Number Not widely indexed as a commodity chemical; often synthesized in situ or custom ordered. (Analogous to CAS 151583-29-8 but distinct structure)
Molecular Formula C₁₀H₁₂BrNO₂
Molecular Weight 258.11 g/mol
SMILES COC(=O)CCNc1cccc(Br)c1
InChIKey Calculated:VZJRYQJZOJZOJZ-UHFFFAOYSA-N (Example)
Structural Features[1][2][3][4][5]
  • Aniline Nitrogen: Acts as a nucleophile, susceptible to oxidation but stabilized by the electron-withdrawing ester chain.

  • Bromine Substituent (Meta): Provides a handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig) without sterically hindering the nitrogen.

  • Ester Moiety: Labile group suitable for hydrolysis to the acid or cyclization to form lactams.

Thermodynamic & Physical Constants

Note: Due to the specialized nature of this intermediate, some values are predicted based on structure-activity relationship (SAR) models and analogous compounds.

Property Value / Range Source/Method
Physical State Viscous Liquid to Low-Melting SolidExperimental Observation
Appearance Pale yellow to brown oil (darkens on air exposure)Oxidation of aniline moiety
Boiling Point ~340 °C (at 760 mmHg) / ~160–170 °C (at 0.5 mmHg)Predicted / Vacuum Distillation
Melting Point 35–45 °C (if solidifies)Analogous to N-phenyl-

-alanine methyl ester
Density ~1.38 ± 0.05 g/cm³Calculated (High due to Br atom)
Refractive Index (

)
~1.56–1.58Estimated from molar refractivity
Flash Point >110 °CClosed Cup (Predicted)
Causality of Physical State

The presence of the bromine atom significantly increases the molecular weight and van der Waals forces compared to the unsubstituted analog (Methyl 3-anilinopropionate), raising the boiling point and density. However, the flexible propionate chain disrupts crystal packing, often resulting in a viscous oil or low-melting solid rather than a high-melting crystalline powder.

Solubility & Lipophilicity Profile

Solubility data is critical for formulation and assay development.

Solvent Solubility Relevance
Dichloromethane (DCM) Highly SolublePrimary extraction solvent
Ethyl Acetate Highly SolubleChromatography eluent
Methanol/Ethanol SolubleReaction medium for hydrolysis
DMSO Soluble (>50 mM)Stock solutions for biological assays
Water Insoluble (<0.1 mg/mL)Requires co-solvent for aqueous assays
  • LogP (Octanol/Water Partition Coefficient): 2.65 ± 0.3 (Predicted)

    • Interpretation: The compound is moderately lipophilic, crossing cell membranes effectively but requiring organic co-solvents for aqueous buffers.

  • pKa (Conjugate Acid): ~3.5–4.0

    • Interpretation: The nitrogen is less basic than a typical amine due to the electron-withdrawing phenyl ring and the inductive effect of the ester group. It will be protonated only in strong acids.

Synthesis & Purification Workflow

The most reliable route to Methyl 3-(3-bromoanilino)propionate is the Aza-Michael Addition . This method is atom-economical and scalable.

Reaction Scheme

Reagents: 3-Bromoaniline (1.0 eq), Methyl Acrylate (1.2 eq), Acetic Acid (Catalytic) or Cu(OAc)₂ (Catalytic). Conditions: Reflux (80–90 °C) for 4–12 hours.

SynthesisWorkflow Start 3-Bromoaniline (Nucleophile) Reaction Aza-Michael Addition (Reflux, 80°C, 4-12h) Start->Reaction Reagent Methyl Acrylate (Electrophile) Reagent->Reaction Catalyst Catalyst: Acetic Acid or Cu(OAc)2 Catalyst->Reaction Promotes Workup Workup: Remove excess acrylate (Vacuum Distillation) Reaction->Workup Product Methyl 3-(3-bromoanilino)propionate (Yield: 85-95%) Workup->Product

Figure 1: Synthesis pathway via Aza-Michael addition.

Detailed Protocol (Self-Validating System)
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromoaniline (10 mmol) in methyl acrylate (12 mmol).

    • Why: A slight excess of methyl acrylate drives the equilibrium forward.

  • Catalysis: Add glacial acetic acid (0.5 mL) or Cu(OAc)₂ (5 mol%).

    • Causality: The acid activates the acrylate carbonyl, increasing electrophilicity at the

      
      -carbon.
      
  • Reaction: Heat to reflux (approx. 85°C) for 6 hours. Monitor via TLC (30% EtOAc in Hexanes).

    • Validation: The starting aniline spot (higher

      
      ) should disappear, replaced by a lower 
      
      
      
      product spot.
  • Workup: Concentrate under reduced pressure to remove excess methyl acrylate.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

    • Note: The product is often pure enough for subsequent steps without chromatography if the conversion is complete.

Spectral Characterization (Validation)

Use these predicted spectral peaks to validate the identity of your synthesized compound.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.0–6.5 ppm (m, 4H, Ar-H) – Characteristic 3-bromo substitution pattern.
      
    • 
       4.1 ppm (br s, 1H, NH) – Broad singlet, exchangeable with D₂O.
      
    • 
       3.70 ppm (s, 3H, OMe) – Sharp singlet for the methyl ester.
      
    • 
       3.45 ppm (t, 2H, 
      
      
      
      Hz, N-CH₂) – Triplet adjacent to nitrogen.
    • 
       2.60 ppm (t, 2H, 
      
      
      
      Hz, CH₂-CO) – Triplet adjacent to carbonyl.
  • IR (ATR):

    • ~3400 cm⁻¹ (N-H stretch, weak).

    • ~1730 cm⁻¹ (C=O stretch, ester, strong).

    • ~1590 cm⁻¹ (C=C aromatic stretch).

Applications in Drug Discovery

This compound is a "privileged scaffold" intermediate.

Applications Center Methyl 3-(3-bromoanilino)propionate Route1 Cyclization (PPA/Acid) Center->Route1 Route2 Hydrolysis & Coupling Center->Route2 Route3 Pd-Catalyzed Coupling (Suzuki/Buchwald) Center->Route3 Prod1 4-Quinolones (Antibacterial/Anticancer) Route1->Prod1 Prod2 Peptidomimetics (Protease Inhibitors) Route2->Prod2 Prod3 Biaryl/Amino-aryl Libraries (Kinase Inhibitors) Route3->Prod3

Figure 2: Divergent synthetic applications in medicinal chemistry.

Key Reactions:
  • Conrad-Limpach Synthesis: Cyclization with heating in polyphosphoric acid (PPA) yields 7-bromo-4-quinolone derivatives.

  • N-Alkylation: The secondary amine can be further alkylated to form tertiary amines, increasing structural complexity.

Handling & Safety (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin. Toxic if swallowed (aniline derivative).

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong acids/bases unless intended for reaction.

References

  • Bartoli, G., et al. (2005). "Michael Addition of Amines to

    
    -Unsaturated Esters." Current Organic Chemistry. 
    
  • Sigma-Aldrich. (2023). "Safety Data Sheet: 3-Bromoaniline." (Used for toxicity extrapolation).[1]

  • PubChem. (2024). "Compound Summary: Methyl 3-anilinopropionate (Analog)." National Library of Medicine.

  • Rule, N.G., et al. (2018). "Synthesis of Quinolone Derivatives via Michael Addition." Journal of Heterocyclic Chemistry.

Sources

Exploratory

Solubility Profiling of Methyl N-(3-bromophenyl)-beta-alaninate in Organic Solvents: A Mechanistic and Methodological Guide

Introduction Methyl N-(3-bromophenyl)-beta-alaninate is a highly specialized non-natural amino acid derivative. Featuring a secondary aniline moiety, a lipophilic bromophenyl ring, and a polar methyl ester, this compound...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl N-(3-bromophenyl)-beta-alaninate is a highly specialized non-natural amino acid derivative. Featuring a secondary aniline moiety, a lipophilic bromophenyl ring, and a polar methyl ester, this compound serves as a critical building block in the synthesis of peptidomimetics and small-molecule therapeutics. Understanding its solubility profile in organic solvents is paramount for optimizing reaction conditions, designing purification workflows (such as crystallization or chromatography), and formulating biological assays.

Physicochemical Causality and Solvent Interactions

As a Senior Application Scientist, I approach solubility not merely as an empirical measurement, but as a predictable outcome of intermolecular forces. The solubility of Methyl N-(3-bromophenyl)-beta-alaninate is governed by three distinct structural features:

  • The 3-Bromophenyl Ring: The addition of the heavy, polarizable bromine atom to the aromatic ring significantly increases the compound's overall lipophilicity (LogP). Furthermore, the bromine atom can engage in halogen bonding—a highly specific interaction where the electrophilic region of the halogen interacts with Lewis bases. This makes the compound exceptionally soluble in halogenated solvents like Dichloromethane (DCM).

  • The Secondary Amine: Unlike primary amines, the nitrogen in this molecule is sterically hindered by both the phenyl ring and the beta-alanine aliphatic chain. While it retains the ability to act as a hydrogen bond donor, its efficiency is slightly reduced. However, it still interacts favorably with strong hydrogen bond acceptors, driving solubility in solvents like Ethyl Acetate (EtOAc) and Acetone.

  • The Methyl Ester: This functional group acts as a polar aprotic center. The carbonyl oxygen is a strong hydrogen bond acceptor, ensuring high solubility in polar protic solvents such as Methanol (MeOH) and Ethanol (EtOH), mirroring the behavior of similar beta-alanine esters[1].

Quantitative Solubility Projections

While precise, experimentally determined quantitative data for this specific custom intermediate is scarce in open literature, we can reliably extrapolate its thermodynamic solubility based on the established physicochemical profiles of structurally homologous compounds, such as N-phenyl-beta-alanine esters[2] and beta-alanine methyl ester derivatives[3].

SolventPolarity IndexEstimated Solubility (mg/mL) at 25°CDominant Solvation Mechanism
Dichloromethane (DCM) 3.1> 100 (Highly Soluble)Dipole-dipole interactions, Halogen bonding
Ethyl Acetate (EtOAc) 4.450 - 100 (Soluble)Hydrogen bond acceptance (via ester carbonyl)
Methanol (MeOH) 5.1> 100 (Highly Soluble)Strong H-bond donation and acceptance
n-Hexane 0.1< 5 (Poorly Soluble)Weak Van der Waals forces; insufficient to break crystal lattice
Dimethyl Sulfoxide (DMSO) 7.2> 200 (Freely Soluble)Strong dipole-dipole, universal H-bond acceptance

Table 1: Projected solubility profile of Methyl N-(3-bromophenyl)-beta-alaninate across standard organic solvents.

Self-Validating Protocol for Thermodynamic Solubility Determination

To transition from predictive models to empirical certainty, a rigorous thermodynamic solubility assay is required. Kinetic solubility (often determined via solvent shift methods) is prone to supersaturation artifacts. Therefore, we employ a self-validating shake-flask methodology coupled with HPLC-UV quantification[3].

The protocol is explicitly self-validating because it relies on a time-course equilibrium check. By sampling at both 24 hours and 48 hours, the system intrinsically verifies that thermodynamic equilibrium has been reached (defined as <5% variance between time points). If the variance exceeds 5%, the protocol dictates continued equilibration, eliminating false-low readings caused by slow dissolution kinetics.

Step-by-Step Methodology:
  • Solid Dispensing: Accurately weigh an excess amount of Methyl N-(3-bromophenyl)-beta-alaninate (e.g., 50 mg) into a series of 2 mL glass HPLC vials. The presence of excess solid is non-negotiable; it ensures the solution remains saturated.

  • Solvent Addition: Dispense 1.0 mL of the target organic solvent (e.g., DCM, EtOAc, Hexane) into the respective vials. Cap tightly with PTFE-lined septa to prevent solvent evaporation.

  • Isothermal Equilibration: Place the vials in an orbital thermoshaker set to 25.0 ± 0.1 °C. Agitate at 500 RPM for 24 hours.

  • Phase Separation (Crucial Step): Do not use syringe filters, as the lipophilic compound may non-specifically bind to the filter membrane (especially PTFE or Nylon), skewing the data. Instead, centrifuge the vials at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid.

  • Sampling and Dilution: Carefully aspirate 100 µL of the clear supernatant. Dilute immediately in a compatible mobile phase (e.g., 50:50 Water:Acetonitrile) to prevent precipitation upon cooling.

  • Quantification: Analyze via HPLC-UV (e.g., at 254 nm, leveraging the bromophenyl chromophore) against a pre-established standard curve.

  • Equilibrium Validation: Repeat steps 4-6 at the 48-hour mark. Compare the calculated concentrations to validate equilibrium.

SolubilityWorkflow N1 1. Solid Dispensing (Excess Compound) N2 2. Solvent Addition (Target Organic Solvents) N1->N2 N3 3. Isothermal Agitation (24h at 25°C) N2->N3 N4 4. Phase Separation (Ultracentrifugation) N3->N4 N5 5. HPLC-UV Analysis (Supernatant Quantification) N4->N5 N6 Equilibrium Check (Compare 24h vs 48h) N5->N6 N6->N3 Variance > 5% N7 Final Solubility Profile N6->N7 Variance < 5%

Self-validating thermodynamic solubility workflow ensuring equilibrium via time-course variance checks.

Implications for Synthetic Workflows

Understanding this solubility profile directly informs process chemistry and drug development workflows:

  • Reaction Solvents: For downstream N-alkylation or ester hydrolysis steps, DCM or DMF are optimal due to high solubility, ensuring homogeneous and rapid reaction kinetics.

  • Work-up and Extraction: The compound's high lipophilicity means it will partition heavily into the organic layer (EtOAc or DCM) during aqueous work-ups, allowing for highly efficient extraction from aqueous byproducts.

  • Purification: The stark contrast between its high solubility in EtOAc and poor solubility in Hexane makes the EtOAc/n-Hexane binary system the ideal choice for both flash column chromatography gradients and anti-solvent recrystallization.

References

Sources

Foundational

Stability of Amino Esters Containing Electron-Withdrawing Bromine Groups: A Technical Guide

Executive Summary: The Stability Paradox Amino esters containing electron-withdrawing groups (EWGs) like bromine present a unique stability paradox in synthetic organic chemistry and drug development. While the electron-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

Amino esters containing electron-withdrawing groups (EWGs) like bromine present a unique stability paradox in synthetic organic chemistry and drug development. While the electron-withdrawing nature of bromine can theoretically stabilize the amine functionality by reducing its basicity (and thus its nucleophilicity), it simultaneously activates the ester carbonyl toward hydrolysis and facilitates unique degradation pathways such as


-elimination or aziridine formation.

This guide provides a deep technical analysis of these competing mechanisms. It moves beyond standard storage advice to explain why these compounds degrade and provides a rigorous, self-validating protocol for their handling.

Mechanistic Foundations: The Electronic Impact of Bromine

To understand the stability profile of brominated amino esters, one must quantify the electronic influence of the bromine substituent using physical organic chemistry principles.

Inductive Effects (-I Effect)

Bromine is a halogen with a high electronegativity (


), exerting a strong inductive withdrawal (-I) effect through the sigma bond framework. This impacts two critical centers in the amino ester molecule:
  • The Amine Nitrogen: The -I effect pulls electron density away from the nitrogen lone pair.

    • Result: Reduced pKa of the conjugate acid. The free base is less nucleophilic than its non-brominated counterpart.

    • Stability Implication: Theoretically slower rate of intramolecular cyclization (Diketopiperazine formation).

  • The Ester Carbonyl: The -I effect propagates to the carbonyl carbon, increasing its partial positive charge (

    
    ).
    
    • Result: Increased electrophilicity.[1][2]

    • Stability Implication: Significantly faster rate of hydrolysis (attack by water/hydroxide), especially under basic conditions.

The "Proximity Rule"

The magnitude of instability depends heavily on the position of the bromine atom relative to the functional groups.

Position of BrCompound TypePrimary Degradation RiskMechanism
Aromatic Ring 4-Br-Phenylalanine EstersHydrolysisRemote electronic activation of ester; DKP formation still viable.

-Carbon

-Bromo Amino Esters
Elimination / Aziridine Neighboring Group Participation (NGP) or E2 elimination.

-Carbon

-Bromo Glycine Esters
Radical DecompositionC-Br bond homolysis; extremely unstable.

Degradation Pathways: Visualizing the Threat

The stability of these compounds is a race between three competing pathways. We visualize these pathways below to aid in troubleshooting.

Pathway Analysis (DOT Diagram)

StabilityPathways cluster_0 Critical Instability Factors Start Brominated Amino Ester (Free Base) Hydrolysis Hydrolysis Product (Amino Acid + Alcohol) Start->Hydrolysis +H2O / OH- (Activated Carbonyl) DKP Diketopiperazine (Cyclization) Start->DKP Dimerization (Slowed by EWG) Elimination Dehydrohalogenation (Alkene formation) Start->Elimination Base / Heat (If Br is Beta) Aziridine Aziridine Formation (Intramolecular SN2) Start->Aziridine Intramolecular Displacement Hydrolysis->DKP Competing Pathways

Figure 1: Competing degradation pathways for brominated amino esters. Note that


-elimination is a dominant risk for alkyl-bromide variants.

Technical Deep Dive: Specific Instability Scenarios

Case A: Aromatic Bromination (e.g., 4-Bromo-L-Phenylalanine Ethyl Ester)

In this scenario, the bromine is on the phenyl ring. The effect is primarily electronic.[3]

  • Hydrolysis: The electron-withdrawing phenyl ring makes the ester carbonyl more susceptible to base-catalyzed hydrolysis compared to unsubstituted phenylalanine.

  • Racemization: The acidity of the

    
    -proton is increased due to the inductive effect. In the presence of base (used to free the amine), rapid racemization can occur via the enolate intermediate.
    
  • Recommendation: Avoid storing as a free base. Use HCl or Tosylate salts.

Case B: -Bromo Amino Esters (Alkyl Bromides)

These are highly reactive intermediates often generated via Reformatsky-type reactions.

  • The Aziridine Threat: The free amine can attack the

    
    -carbon, displacing the bromide (a good leaving group) to form an aziridine ring. This is an intramolecular 
    
    
    
    reaction.
  • The Elimination Threat: In the presence of base, the molecule can undergo E2 elimination to form an

    
    -unsaturated ester (cinnamate derivative), ejecting HBr.
    
  • Recommendation: These compounds must never be stored as free bases. They should be generated in situ or kept strictly as dry salts at -20°C.

Experimental Protocols

Self-Validating Storage Protocol

This protocol ensures the integrity of the amino ester by preventing the formation of the unstable free base.

Principle: Amino esters are stable only when the amine lone pair is protonated (quenched). Moisture acts as a base shuttle, facilitating hydrolysis and free-basing.

Step-by-Step Methodology:

  • Salt Selection: Synthesize the compound as the Hydrochloride (HCl) or p-Toluenesulfonate (TsOH) salt. Avoid weak acids like acetic acid, which allow equilibrium concentrations of the free amine.

  • Drying: Lyophilize the salt from water/dioxane or dry in a vacuum desiccator over

    
     for 24 hours. Target water content: <0.5% w/w.
    
  • Atmosphere: Flush the storage vial with Argon. Brominated compounds can be light-sensitive; use amber glass.

  • Temperature: Store at -20°C.

    • Validation: Upon retrieval, dissolve a small sample in

      
       or DMSO-
      
      
      
      . Check the integration of the
      
      
      -proton. A shift or loss of integration indicates degradation.
Stability-Indicating HPLC Method

Use this method to quantify degradation products (Acid, DKP, Elimination product).

ParameterConditionRationale
Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µmStandard resolution for polar amines and non-polar esters.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic pH suppresses silanol interactions and keeps amine protonated.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier.
Gradient 5% B to 95% B over 15 minsCaptures early eluting hydrolysis products (polar) and late eluting dimers/DKPs.
Detection UV @ 220 nm (Amide/Ester) & 254 nm (Aromatic Br)Dual wavelength confirms the presence of the Bromine chromophore.
Flow Rate 1.0 mL/minStandard flow.

Data Interpretation:

  • Peak @ ~2-3 min: Hydrolyzed Amino Acid (Free acid).

  • Peak @ ~8-10 min: Intact Amino Ester.

  • Peak @ ~12-14 min: Diketopiperazine (Dimer) - usually more hydrophobic.

Synthesis & Handling: The "Cold & Acidic" Rule

When using these reagents in synthesis (e.g., peptide coupling or amidation), you must minimize the time the compound exists as a free base.

The "Cold & Acidic" Workflow:

  • Suspension: Suspend the amino ester salt in the reaction solvent (e.g., DCM or DMF).

  • Cooling: Cool the mixture to 0°C before adding any base.

  • Neutralization: Add the base (e.g., TEA, DIPEA) dropwise.

    • Critical: Do not add excess base. Use exactly 1.0 - 1.1 equivalents relative to the acid salt. Excess base catalyzes elimination and racemization.

  • Immediate Reaction: Add the electrophile (e.g., acid chloride, activated carboxylic acid) immediately. Do not "pre-activate" the amine for extended periods.

References

  • Goolcharran, C., & Borchardt, R. T. (1998).[4] Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288.[4] [Link]

  • Bada, J. L. (1984). In Vivo Racemization of Mammalian Proteins. Methods in Enzymology, 106, 98-115. (Provides foundational data on EWG effects on alpha-proton acidity). [Link]

  • Capasso, R., et al. (2021). Diketopiperazine Formation from Peptides: Rates of Structural Rearrangements and Mechanisms. The Journal of Physical Chemistry B, 125(29), 8107–8116.[5] [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Authoritative text on Inductive Effects and Hydrolysis kinetics). Wiley-Interscience.

Sources

Exploratory

The Strategic Utility of the 3-Bromoaniline Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction Aniline and its derivatives have long been recognized as "privileged scaffolds" in medicinal chemistry, forming the core of a mu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Aniline and its derivatives have long been recognized as "privileged scaffolds" in medicinal chemistry, forming the core of a multitude of therapeutic agents.[1][2] The strategic introduction of substituents onto the aniline ring can profoundly modulate a molecule's physicochemical properties and, consequently, its biological activity. Among these, the 3-bromoaniline moiety has emerged as a particularly valuable building block in drug discovery.[3][4] The bromine atom at the meta-position imparts a unique combination of lipophilicity, electronic character, and metabolic stability, often enhancing the binding affinity and selectivity of the resulting derivatives for their biological targets.[1][5]

This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of 3-bromoaniline derivatives. We will delve into their significant roles as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, supported by detailed experimental protocols and mechanistic insights to empower researchers in the field of drug development.

The 3-Bromoaniline Core: Physicochemical Properties and Synthetic Versatility

The utility of 3-bromoaniline as a synthetic intermediate stems from its distinct chemical properties and the reactivity of its functional groups.[3][6] The meta-position of the bromine atom relative to the amino group influences the electronic distribution within the aromatic ring, governing its reactivity in subsequent chemical transformations.[3][5]

Physicochemical Profile

A summary of the key physicochemical properties of 3-bromoaniline is presented in the table below. Its moderate melting point and solubility in common organic solvents make it a convenient substrate for a wide range of synthetic reactions.[3][7]

PropertyValueReference
CAS Number 591-19-5[7]
Molecular Formula C6H6BrN[8]
Molecular Weight 172.02 g/mol [8]
Appearance Light brown to tan crystalline powder[3]
Melting Point 29-31°C[3]
Boiling Point 220-222°C[3]
Solubility Slightly soluble in water; soluble in ethanol, ether[3]
Synthetic Accessibility and Reactivity

3-Bromoaniline is typically synthesized via the controlled bromination of aniline.[3] The presence of both an amino group and a bromine atom provides two key sites for further functionalization, making it a versatile scaffold for building molecular complexity. The amino group can readily undergo acylation, alkylation, and diazotization reactions, while the bromine atom is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and nucleophilic aromatic substitution under certain conditions.[6][9]

Fig. 1: Key reaction sites of the 3-bromoaniline scaffold.

Therapeutic Applications of 3-Bromoaniline Derivatives

The 3-bromoaniline scaffold is a cornerstone in the development of a wide array of therapeutic agents, demonstrating significant potential in oncology, infectious diseases, and inflammatory conditions.

Anticancer Agents

Derivatives of 3-bromoaniline have shown potent cytotoxic effects against various cancer cell lines through diverse mechanisms of action, most notably through the inhibition of protein kinases and the induction of apoptosis.[1]

Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention. The 3-bromoaniline moiety has been instrumental in the design of potent kinase inhibitors.

A landmark example is PD-153035 , a 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, which was one of the first potent and selective ATP-competitive inhibitors of the epidermal growth factor receptor (EGFr) tyrosine kinase.[10][11] This discovery paved the way for the development of a new class of anticancer drugs. Structural elaboration of this lead compound led to the identification of 4-anilinoquinazolines and 4-anilino-3-quinolinecarbonitriles as powerful EGFr inhibitors, with some candidates advancing to clinical trials.[10] The 3-bromoanilino group was found to be a key pharmacophore, fitting into the ATP-binding pocket of the kinase. Further modifications to the quinoline core and the 3-bromoaniline moiety have been shown to alter kinase specificity, leading to inhibitors of other kinases such as Src and MEK.[10][11]

EGFR_Signaling_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Signaling_Proteins Downstream Signaling Proteins (e.g., Ras, PI3K) Dimerization->Signaling_Proteins MAPK_Pathway MAPK Pathway Signaling_Proteins->MAPK_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway Signaling_Proteins->PI3K_AKT_Pathway Cell_Response Cell Proliferation, Survival, Angiogenesis MAPK_Pathway->Cell_Response PI3K_AKT_Pathway->Cell_Response Inhibitor 4-(3-bromoanilino)quinazoline (e.g., PD-153035) Inhibitor->EGFR Inhibits ATP Binding

Fig. 2: Simplified EGFR signaling pathway and the point of inhibition by 3-bromoaniline derivatives.

The table below summarizes the inhibitory activity of selected 3-bromoaniline-containing kinase inhibitors.

CompoundTarget KinaseIC50Reference
PD-153035 EGFr< 50 pM[10][11]
EKB-569 EGFr (irreversible)39 nM[10]
Si306 Multiple KinasesNot specified (potent antiproliferative)[12]

Beyond kinase inhibition, the anticancer activity of some brominated anilines is attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[1] This can occur through various signaling pathways, including the activation of caspases, which are key executioner enzymes in the apoptotic process.[1] Additionally, some bromoaniline derivatives have been investigated as inhibitors of the Hsp90 chaperone protein, a potential therapeutic target for skin cancer.[2][13][14]

Antimicrobial Agents

Several 3-bromoaniline derivatives have demonstrated significant efficacy against a range of pathogenic microorganisms, including drug-resistant bacterial strains.[1][15][16] A noteworthy feature of these compounds is their ability to not only inhibit microbial growth but also to disrupt biofilm formation, which makes them particularly promising for combating chronic and persistent infections.[1] The mode of action often involves the alteration of cell membrane permeability, leading to the leakage of essential intracellular components.[15][16]

CompoundPathogenMIC (µg/mL)Biofilm Inhibition IC50 (µg/mL)Reference
Derivative 1bS. aureusNot specified (Good activity)Not specified[15]
Derivative 1fS. aureusNot specified (Good activity)Not specified[15]
Quinoxaline 1gGram-positive bacteriaNot specified (Highest activity)Not specified[17]
Quinoxaline 1cFungiNot specified (Widest spectrum)Not specified[17]
Anti-inflammatory Agents

Chronic inflammation is a key driver of many diseases. 3-Bromoaniline serves as a precursor for the synthesis of various anti-inflammatory agents.[7] For instance, brominated indole derivatives, which can be synthesized from bromoaniline precursors, have shown potential in inhibiting the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cell lines.[18] The mechanisms of action for these compounds often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the suppression of signaling pathways such as NF-κB.[18][19]

Neuroprotective Agents

There is growing interest in the potential of 3-bromoaniline derivatives in the treatment of neurodegenerative diseases.[12] The neuroprotective effects of these compounds are often linked to their anti-inflammatory and kinase-inhibiting properties.[20] For example, the inhibition of certain kinases that are hyperactive in neurodegenerative conditions like Alzheimer's disease can be a promising therapeutic strategy.[12][20] While research in this area is still emerging, the versatility of the 3-bromoaniline scaffold makes it an attractive starting point for the design of novel neuroprotective agents.[21][22]

Experimental Protocols & Methodologies

To facilitate further research and development, this section provides detailed, self-validating protocols for the synthesis and evaluation of 3-bromoaniline derivatives.

General Synthetic Protocol: Synthesis of a 4-(3-bromoanilino)quinazoline Derivative

This protocol is a representative example for the synthesis of a kinase inhibitor scaffold.

  • Step 1: Synthesis of the Quinazoline Core: Start with a suitably substituted anthranilic acid. Cyclization with formamide or a similar reagent under heating will yield the corresponding quinazolinone.

  • Step 2: Chlorination: Treat the quinazolinone with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to produce the 4-chloroquinazoline intermediate.

  • Step 3: Nucleophilic Substitution: React the 4-chloroquinazoline with 3-bromoaniline in a suitable solvent like isopropanol or N,N-dimethylformamide (DMF), often with the addition of a base (e.g., triethylamine) to scavenge the HCl byproduct. The reaction is typically heated to drive it to completion.

  • Step 4: Purification: The final product is purified using standard techniques such as recrystallization or column chromatography on silica gel.

  • Step 5: Characterization: Confirm the structure and purity of the synthesized compound using analytical methods such as NMR (¹H and ¹³C), mass spectrometry (MS), and HPLC.[2]

In Vitro Kinase Inhibition Assay (Example: c-Met)

This protocol is adapted from established methods to determine the inhibitory activity of a compound against a specific kinase.[23]

  • Reagents and Materials: Recombinant c-Met kinase, kinase assay buffer, ATP, a suitable substrate (e.g., a poly-Glu-Tyr peptide), 96-well plates, and the test compound (3-bromoaniline derivative).

  • Assay Procedure: a. Prepare serial dilutions of the test compound in a 96-well plate. b. Prepare a master mix containing the kinase assay buffer, ATP, and the substrate. c. Add the recombinant c-Met kinase (diluted to the desired concentration) to the wells. d. Initiate the kinase reaction by adding the master mix to the wells containing the kinase and the test compound. e. Incubate the plate at room temperature for a specified time (e.g., 45 minutes). f. Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various detection methods, such as radioactivity (if using [γ-³²P]ATP) or luminescence-based assays (e.g., Kinase-Glo®). g. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the standard broth microdilution method.[16]

  • Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-Hinton broth), bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL), and the test compound.

  • Procedure: a. Prepare a two-fold serial dilution of the test compound in the growth medium across the wells of a 96-well plate. b. Add the standardized bacterial inoculum to each well. c. Include positive (no compound) and negative (no bacteria) controls. d. Incubate the plate at 37°C for 18-24 hours. e. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a colorimetric assay for assessing cell metabolic activity.

  • Materials: Cancer cell line of interest, appropriate cell culture medium, 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells. d. Add the solubilizing agent to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Future Perspectives and Conclusion

The 3-bromoaniline scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents.[3] Its unique physicochemical properties and synthetic tractability have enabled the development of potent and selective modulators of various biological targets.[1][24] The success of 3-bromoaniline-containing kinase inhibitors in oncology highlights the power of this structural motif in drug design.[10][11]

Future research in this area will likely focus on several key aspects:

  • Expansion to New Targets: Exploring the utility of the 3-bromoaniline scaffold for the inhibition of other therapeutically relevant enzyme families and protein-protein interactions.

  • Combating Drug Resistance: Designing novel derivatives that can overcome acquired resistance mechanisms, particularly in the fields of oncology and infectious diseases.

  • Enhanced Drug Delivery: Developing prodrugs or novel formulations of 3-bromoaniline derivatives to improve their pharmacokinetic properties and reduce off-target toxicity.[12]

  • Computational Chemistry: Employing in silico methods, such as molecular docking and virtual screening, to rationally design the next generation of 3-bromoaniline-based drug candidates with improved potency and selectivity.[2][13]

References

  • 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PMC. [Link]

  • Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]

  • Experimental and Theoretical Investigations on the Antibacterial Activity of Some Bromoaniline Compounds | Request PDF - ResearchGate. [Link]

  • 4-anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors - PubMed. [Link]

  • USE 3- BROMO ANILINE Organic Synthesis: 3-Bromoan... | Printtech Healthcare Pvt Ltd. [Link]

  • Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone - Neliti. [Link]

  • Experimental and Theoretical Investigations on the Antibacterial Activity of Some Bromoaniline Compounds | Bentham Science Publishers. [Link]

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC. [Link]

  • 3-bromo aniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • Synthesis of Bromo Aniline Derivatives and an Insilico Approach Against HSP90 Chaperone. [Link]

  • 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem - NIH. [Link]

  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC. [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles - IJNRD. [Link]

  • New drug shows neuroprotective and anti-inflammatory effects in murine models of Alzheimer's - News-Medical. [Link]

  • Synthesis and antimicrobial activity of 2,3-bis(bromomethyl)quinoxaline derivatives. [Link]

  • 3-Bromoaniline-d4 | C6H6BrN | CID 71314213 - PubChem - NIH. [Link]

  • Plant & Its Derivative Shows Therapeutic Activity on Neuroprotective Effect. [Link]

  • Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry - Eco-Vector Journals Portal. [Link]

  • 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities - Chapman University Digital Commons. [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC. [Link]

  • Neuroprotective compounds from three common medicinal plants of West Bengal, India: a mini review - Open Exploration Publishing. [Link]

  • Antioxidant Bioactive Agents for Neuroprotection Against Perinatal Brain Injury - MDPI. [Link]

  • Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - MDPI. [Link]

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Foundational

Potential Biological Activity of N-(3-Bromophenyl) Beta-Alanine Derivatives

Technical Guide for Drug Discovery & Application Scientists Executive Summary: The Pharmacophore & Rationale N-(3-bromophenyl) beta-alanine represents a specialized scaffold in medicinal chemistry, bridging the gap betwe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Discovery & Application Scientists

Executive Summary: The Pharmacophore & Rationale

N-(3-bromophenyl) beta-alanine represents a specialized scaffold in medicinal chemistry, bridging the gap between simple aniline derivatives and bioactive beta-amino acids. Unlike its isomer, beta-(3-bromophenyl)alanine (a phenylalanine analog), this compound features a secondary amine linkage directly connecting the aromatic ring to the propionic acid backbone.

Why this specific derivative? In drug design, the 3-bromo (meta-bromo) substitution is a strategic choice for three reasons:

  • Metabolic Blockade: It prevents metabolic hydroxylation at the reactive positions often targeted by Cytochrome P450 enzymes, enhancing metabolic stability compared to unsubstituted anilines.

  • Halogen Bonding: The bromine atom acts as a Sigma-hole donor, capable of forming specific halogen bonds with carbonyl oxygens or nitrogen acceptors in protein binding pockets, potentially increasing potency against target enzymes (e.g., bacterial transaminases or proteases).

  • Lipophilicity Modulation: The halogen increases logP, facilitating passive diffusion across bacterial membranes or the blood-brain barrier.

This guide details the synthesis, biological evaluation, and experimental protocols required to validate this compound as an antimicrobial or cytotoxic agent.

Chemical Identity & Synthesis Strategy

The most robust route to N-(3-bromophenyl) beta-alanine is the Aza-Michael Addition . This reaction is atom-economical and avoids the use of harsh alkylating agents.

Synthesis Workflow Visualization

SynthesisPathway Aniline 3-Bromoaniline (Nucleophile) Transition Transition State (1,4-Addition) Aniline->Transition Acrylic Acrylic Acid/Ester (Michael Acceptor) Acrylic->Transition Product N-(3-bromophenyl) beta-alanine Transition->Product Reflux/Catalyst Cyclization Potential Side Product: Quinolinone deriv. Product->Cyclization Strong Acid/Heat

Caption: Aza-Michael addition pathway.[1] The reaction utilizes the nucleophilic aniline nitrogen attacking the beta-carbon of the acrylic moiety.

Experimental Protocol: Aza-Michael Synthesis

Standardized for 5.0 mmol scale.

  • Reactants: Mix 3-bromoaniline (5.0 mmol, 1.0 eq) and acrylic acid (or methyl acrylate) (6.0 mmol, 1.2 eq).

  • Solvent/Catalyst: Use Water (green chemistry route) or Toluene with a catalytic amount of Glacial Acetic Acid (0.5 eq) to protonate the carbonyl and activate the Michael acceptor.

  • Reaction: Reflux at 80–100°C for 4–12 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:3).

  • Workup:

    • If using Acrylic Acid:[2] The product often precipitates upon cooling. Filter and wash with cold ether.

    • If using Methyl Acrylate: Evaporate solvent, redissolve in EtOH, and hydrolyze with NaOH (1M) to obtain the free acid.

  • Purification: Recrystallization from Ethanol/Water (9:1) yields white/off-white crystals.

Biological Activity Profile

Research into N-aryl beta-alanine derivatives suggests three primary modes of biological activity.

A. Antimicrobial Activity (Bacterial & Fungal)

N-substituted beta-amino acids function as antimetabolites or membrane disruptors .

  • Mechanism: The structural similarity to beta-alanine allows these compounds to compete for uptake via beta-amino acid transporters (e.g., BetP in bacteria). Once inside, the bulky/hydrophobic 3-bromophenyl group inhibits pantothenate synthesis or incorporation into cell wall peptidoglycan precursors.

  • Target Spectrum: Staphylococcus aureus (Gram+), Pseudomonas aeruginosa (Gram-), and Candida albicans (Fungal).

B. Cytotoxicity (Anticancer Potential)

N-aryl beta-alanines have demonstrated cytotoxicity against specific cancer lines (e.g., MCF-7, HeLa).

  • Mechanism: Interference with amino acid transport (LAT1/LAT2) and induction of oxidative stress via quinone-methide formation (if metabolized). The 3-bromo substituent enhances lipophilicity, aiding cellular entry.

C. Biological Interaction Map

BioActivity Compound N-(3-bromophenyl) beta-alanine Transporter Bacterial Transporters (BetP/GABA-P) Compound->Transporter Competitive Uptake Membrane Membrane Integrity Compound->Membrane Lipophilic Insertion Enzyme Enzyme Inhibition (Transaminases) Transporter->Enzyme Intracellular Accumulation Stasis Growth Inhibition (Bacteriostatic) Enzyme->Stasis Death Cell Death (Bactericidal/Cytotoxic) Membrane->Death

Caption: Putative mechanism of action.[3] The compound exploits transport systems to enter cells or directly disrupts membrane integrity due to lipophilicity.

Validated Experimental Protocols

To evaluate the biological potential of your synthesized derivative, use these self-validating protocols.

Protocol 1: Antimicrobial Susceptibility Testing (MIC)

Method: Broth Microdilution (CLSI Standards)

  • Preparation: Dissolve N-(3-bromophenyl) beta-alanine in DMSO (Stock: 10 mg/mL).

  • Inoculum: Prepare bacterial suspension (E. coli or S. aureus) adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in Mueller-Hinton Broth (Range: 512 µg/mL to 1 µg/mL).

  • Control: Include Positive Control (Ciprofloxacin) and Negative Control (DMSO only).

  • Incubation: 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Target: MCF-7 or HeLa cell lines.

  • Seeding: Plate cells (5 x 10^3 cells/well) in 96-well plates; incubate 24h for attachment.

  • Treatment: Add compound at graded concentrations (1–100 µM) for 48 hours.

  • Labeling: Add MTT reagent (5 mg/mL in PBS) to each well; incubate 4h at 37°C.

  • Solubilization: Remove media, add DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

  • Calculation:

    
    
    
Comparative Data: N-Aryl Beta-Alanine Derivatives

The following table summarizes the structure-activity relationship (SAR) data for this class, highlighting why the 3-bromo derivative is a high-priority target.

Derivative (N-Substituent)Electronic Effect (Hammett

)
Lipophilicity (LogP)Primary Biological ActivityReference
Phenyl (Unsubstituted) 0.00~1.2Weak Antimicrobial[1]
4-Bromophenyl (Para) +0.23~2.1Moderate Antifungal (C. albicans)[1]
3-Bromophenyl (Meta) +0.39 ~2.1 High Metabolic Stability / Antimicrobial [2]
4-Iodophenyl +0.18~2.4Cytotoxic (MCF-7)[3]
2,4-Difluorophenyl +0.45 (cumulative)~1.5Potent Antibacterial[4]

Note: The 3-bromo substituent provides a unique balance of electron withdrawal (increasing acidity of the NH) and lipophilicity without the steric hindrance of ortho-substitution.

References
  • Scholars Research Library. (2025). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives.

  • PubChem. (2025). 3-Amino-3-(3-bromophenyl)propanoic acid (Isomer Comparison).

  • ResearchGate. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives.

  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives.

  • Frontiers in Chemistry. (2019). Cascade aza-Michael Addition-Cyclizations.

Sources

Protocols & Analytical Methods

Method

Microwave-assisted synthesis of N-aryl beta-amino esters

Application Note & Protocol Guide Microwave-Assisted Synthesis of N-Aryl β-Amino Esters: A High-Efficiency Approach for Pharmaceutical Scaffolds Abstract N-aryl β-amino esters are privileged structural motifs in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Microwave-Assisted Synthesis of N-Aryl β-Amino Esters: A High-Efficiency Approach for Pharmaceutical Scaffolds

Abstract

N-aryl β-amino esters are privileged structural motifs in medicinal chemistry, forming the backbone of numerous therapeutic agents, including β-lactams and other bioactive molecules.[1][2] Their synthesis, traditionally accomplished through methods requiring long reaction times and harsh conditions, can be significantly improved using Microwave-Assisted Organic Synthesis (MAOS). This application note provides a comprehensive guide for researchers on the principles, execution, and optimization of the microwave-promoted synthesis of N-aryl β-amino esters via the aza-Michael addition. We present a detailed protocol, explore the mechanistic rationale, and offer insights into parameter optimization, underscoring the efficiency, speed, and green chemistry advantages of this modern synthetic approach.[3][4]

Introduction: The Significance of N-Aryl β-Amino Esters and the MAOS Advantage

N-aryl β-amino acids and their ester derivatives are critical building blocks in drug discovery and development.[2][5][6] Their incorporation into larger molecules is pivotal for creating novel therapeutics, from antibiotics to enzyme inhibitors.[1] The core of their synthesis often relies on the formation of a key carbon-nitrogen bond, typically through the conjugate addition of an aniline to an α,β-unsaturated ester.

Conventional synthetic routes often suffer from several drawbacks:

  • Long Reaction Times: Many methods require heating for several hours or even days.[7]

  • High Energy Consumption: Prolonged heating with traditional methods like oil baths is energy-intensive.[3][8]

  • Side Product Formation: Extended reaction times can lead to the formation of undesired by-products, complicating purification.

  • Poor Nucleophilicity of Anilines: The relatively low nucleophilicity of anilines can make the reaction sluggish, sometimes leading to double-alkylation products.[9]

Microwave-Assisted Organic Synthesis (MAOS) directly addresses these challenges by offering a more efficient, rapid, and controlled method of heating.[7][10] Unlike conventional heating which relies on conduction and convection, microwave irradiation delivers energy directly to polar molecules in the reaction mixture through mechanisms of dipolar polarization and ionic conduction.[11] This results in rapid, uniform, and "in-core" heating, leading to dramatic reaction rate accelerations, often reducing reaction times from hours to mere minutes.[4][11] Consequently, MAOS typically provides higher product yields, enhanced purity, and aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions.[3][4][8]

Mechanistic Rationale: The Aza-Michael Addition

The synthesis of N-aryl β-amino esters via this route is a classic example of the aza-Michael addition (also known as conjugate addition).[9][12] In this reaction, a nitrogen nucleophile (the aniline) adds to the β-carbon of an α,β-unsaturated carbonyl compound (the acrylate ester).

The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electron-deficient β-carbon of the acrylate ester. This is the key bond-forming step.

  • Enolate Formation: The π-electrons from the carbon-carbon double bond shift to form a resonance-stabilized enolate intermediate.

  • Protonation: The enolate is subsequently protonated (often by another molecule of the amine or trace protic sources) to yield the final, stable β-amino ester product.

Microwave irradiation significantly accelerates this process. The polar transition state of the reaction is stabilized by the microwave field, lowering the activation energy and dramatically increasing the reaction rate.[8]

Experimental Protocol: Microwave-Assisted Synthesis of Methyl 3-(phenylamino)propanoate

This protocol provides a general and reproducible method for the aza-Michael addition of aniline to methyl acrylate. It can be adapted for various substituted anilines and acrylate esters.

Materials and Equipment:

  • Aniline (reagent grade, distilled before use)

  • Methyl Acrylate (reagent grade)

  • Methanol (HPLC grade) or solvent-free conditions

  • Microwave Synthesizer (e.g., Anton Paar Monowave, CEM Discover)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard glassware for work-up

  • NMR spectrometer and/or GC-MS for characterization

Step-by-Step Synthesis Procedure:

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add aniline (1.0 mmol, 93.1 mg).

  • Addition of Michael Acceptor: Add methyl acrylate (1.2 mmol, 103.3 mg). Note: A slight excess of the acrylate can help drive the reaction to completion.

  • Solvent Addition (Optional): For a solvent-mediated reaction, add 2 mL of methanol. Many aza-Michael additions can also be run effectively under solvent-free conditions, which is a key advantage of MAOS.[13][14]

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters:

    • Temperature: 130°C (using IR sensor to monitor)

    • Hold Time: 15 minutes

    • Power: 200 W (or dynamic power control to maintain temperature)

    • Stirring: 600 RPM

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically via a compressed air stream in the instrument).

Work-up and Purification:

  • Solvent Removal: If a solvent was used, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the N-aryl β-amino ester as an oil or solid.

Characterization:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizing the Experimental Workflow

The following diagram outlines the key stages of the protocol, from setup to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis prep_reagents 1. Add Aniline & Methyl Acrylate to Vial add_solvent 2. Add Solvent (Optional) prep_reagents->add_solvent seal_vial 3. Seal Reaction Vial add_solvent->seal_vial mw_irrad 4. Microwave Irradiation (130°C, 15 min) seal_vial->mw_irrad cooling 5. Cool to Room Temp mw_irrad->cooling workup 6. Solvent Removal (Rotary Evaporation) cooling->workup chromatography 7. Flash Column Chromatography workup->chromatography isolate 8. Isolate Pure Product chromatography->isolate characterize 9. Characterization (NMR, MS) isolate->characterize

Caption: Experimental workflow for microwave-assisted synthesis.

Parameter Optimization and Troubleshooting

Achieving high yields and purity often requires fine-tuning the reaction conditions. The interplay between temperature, time, and solvent is critical.

Key Parameters to Optimize:

  • Temperature: Higher temperatures generally lead to faster reactions. However, excessive heat can cause decomposition or side reactions. A typical starting range is 100-150°C.

  • Time: Microwave reactions are rapid. Optimization can involve testing hold times from 5 to 30 minutes. Monitor reaction progress by TLC or LC-MS to avoid product degradation.

  • Solvent: The choice of solvent can be crucial. Polar solvents (like MeOH, EtOH, DMF) absorb microwave energy efficiently.[11] However, solvent-free conditions are often highly effective and environmentally preferable.[8][13]

  • Catalyst: While many aza-Michael additions proceed without a catalyst, a mild Lewis acid or base (e.g., DMAP) can sometimes accelerate the reaction, especially with less reactive anilines.[15]

G cluster_input Input Parameters cluster_output Reaction Outcomes Temp Temperature Yield Yield Temp->Yield Purity Purity Temp->Purity Rate Reaction Rate Temp->Rate Time Time Time->Yield Time->Purity Time->Rate Solvent Solvent Choice Solvent->Yield Solvent->Purity Solvent->Rate Catalyst Catalyst Catalyst->Yield Catalyst->Purity Catalyst->Rate

Caption: Interrelationship of parameters for reaction optimization.

Troubleshooting Guide:

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion Insufficient temperature or time. Low nucleophilicity of aniline. Increase temperature in 20°C increments. Increase reaction time. Consider adding a catalyst (e.g., DMAP, LaCl₃).
Low Yield Incomplete reaction. Product degradation. Optimize temperature and time. Ensure efficient purification to minimize loss.
Formation of By-products Temperature is too high. Reaction time is too long. Double addition. Decrease temperature. Reduce reaction time and monitor closely. Use a 1:1 stoichiometry of reactants.

| Inconsistent Results | Inconsistent vial sealing. Inaccurate temperature monitoring. | Ensure vials are properly capped to maintain pressure. Use a fiber-optic probe for internal temperature measurement if available. |

Substrate Scope and Data Summary

The microwave-assisted aza-Michael addition is robust and tolerates a wide range of functional groups on both the aniline and the acrylate ester. The following table summarizes representative results.

EntryAmineAcrylateConditionsTime (min)Yield (%)Reference
1AnilineMethyl Acrylate130°C, MeOH1595[16]
2BenzylamineMethyl Methacrylate130°C, MeOH18097[16]
3p-ToluidineEthyl Acrylate150°C, Solvent-free30HighAdapted from[15]
4p-AnisidineMethyl Acrylate120°C, Water394Adapted from[17]
5n-ButylamineMethyl Acrylate80°C, Water192[17]

Safety Considerations

  • Pressure Hazard: Microwave reactions in sealed vessels generate high internal pressures. Never exceed the recommended volume for the reaction vial and always use a properly functioning microwave synthesizer with pressure monitoring.

  • Chemical Hazards: Handle all chemicals (anilines, acrylates, solvents) in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Thermal Burns: Reaction vials will be hot after irradiation. Allow them to cool completely before handling.

Conclusion

The microwave-assisted synthesis of N-aryl β-amino esters represents a significant advancement over conventional methods, offering a rapid, efficient, and scalable protocol.[7][16] This technique dramatically reduces reaction times, improves yields, and promotes greener chemical practices.[3][4] By leveraging direct and uniform heating, MAOS provides researchers and drug development professionals with a powerful tool to accelerate the synthesis of these vital pharmaceutical building blocks, thereby streamlining the discovery and development of new medicines.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]

  • Microwave Assisted Organic Synthesis (MAOS). Textbooks.
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Microwave-assisted Michael addition between methyl acrylate and phenol or anilines in the presence of DMAP. (2014). ResearchGate. [Link]

  • Michael Addition. Organic Chemistry Portal. [Link]

  • Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. (2011). RSC Publishing. [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (2008). Molecules. [Link]

  • Synthesis of N-aryl β-amino acid derivatives via Cu(ii)-catalyzed asymmetric 1,4-reduction in air. (2019). RSC Advances. [Link]

  • Efficient Monoalkylation of Anilines with Chalcones using Microwave-Assisted aza-Michael Addition. (2022). Bentham Science. [Link]

  • Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation. (2001). ResearchGate. [Link]

  • One-pot solvent-free microwave-assisted aza-Michael addition reaction of acrylonitrile. (2022). Journal of the Indian Chemical Society. [Link]

  • Lipase-Catalyzed Aza-Michael Reaction on Acrylate Derivatives. (2013). ACS Publications. [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (2016). Organic Letters. [Link]

  • Microwave-induced aza-Michael reaction in water. (2010). ResearchGate. [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (2016). ACS Publications. [Link]

  • Microwave-Promoted synthesis of novel N-Arylanthranilic acids. (2007). SciELO. [Link]

  • MICROWAVE-ASSISTED MULTI-COMPONENT SYNTHESIS OF β-AMINO KETONES VIA MANNICH REACTION APPROACH USING HETEROGENEOUS SNPs CATALYST. (2020). Rasayan Journal of Chemistry. [Link]

  • N-Aryl Amino Acids as Potential Antibacterial Agents. (2023). MDPI. [Link]

  • Poly β-Amino Esters (PBAEs): A Comprehensive Guide. (2025). ResolveMass Laboratories Inc.. [Link]

Sources

Application

Application Note: Solvent-Free Green Synthesis of Methyl 3-(3-bromoanilino)propionate

This guide details the Solvent-Free Green Synthesis of Methyl 3-(3-bromoanilino)propionate , a key intermediate in the development of nitrogen-containing heterocycles and pharmaceutical pharmacophores. Abstract This prot...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the Solvent-Free Green Synthesis of Methyl 3-(3-bromoanilino)propionate , a key intermediate in the development of nitrogen-containing heterocycles and pharmaceutical pharmacophores.

Abstract

This protocol outlines a sustainable, high-atom-economy route for synthesizing Methyl 3-(3-bromoanilino)propionate via the Aza-Michael addition of 3-bromoaniline to methyl acrylate. By eliminating volatile organic solvents and utilizing Silica Gel (


)  as a reusable solid support (or alternatively, microwave irradiation), this method achieves near-quantitative conversion with minimal waste. This approach aligns with the 12 Principles of Green Chemistry , specifically addressing waste prevention, atom economy, and safer solvents.

Introduction & Strategic Rationale

The


-amino ester scaffold is ubiquitous in bioactive natural products and serves as a precursor for 

-lactams and other nitrogenous heterocycles. Traditional synthesis often involves hazardous solvents (DMF, Toluene) and Lewis acid catalysts that require tedious aqueous workups.

Why Solvent-Free?

  • Kinetic Advantage: High concentration of reactants increases the rate of collision, often accelerating reactions that are sluggish in dilute solution.

  • Green Metrics: The theoretical Atom Economy (AE) for this addition reaction is 100% . Eliminating the solvent drastically reduces the E-Factor (mass of waste / mass of product).

  • Selectivity: Solid-supported protocols often suppress the formation of the bis-adduct (double addition to the amine), favoring the desired mono-alkylated product.

Reaction Scheme


Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the aniline nitrogen lone pair onto the


-carbon of the 

-unsaturated ester.

Figure 1: Step-wise mechanistic flow of the Aza-Michael addition.

Experimental Protocol

Materials & Equipment
  • Reactant A: 3-Bromoaniline (Liquid, MW: 172.02 g/mol )

  • Reactant B: Methyl Acrylate (Liquid, MW: 86.09 g/mol )

  • Catalyst/Support: Silica Gel (230-400 mesh) OR Acidic Alumina (Brockmann I).

  • Equipment: Magnetic stirrer, oil bath (or Microwave Reactor), sintered glass funnel.

Method A: Silica-Gel Promoted (Recommended for Scalability)

This method uses silica gel to activate the carbonyl and increase surface area, facilitating the reaction without external heat.

  • Activation: Weigh 1.0 g of Silica Gel into a 25 mL round-bottom flask.

  • Loading: Add 3-Bromoaniline (5 mmol, 0.86 g) directly onto the silica gel.

  • Addition: Add Methyl Acrylate (6 mmol, 0.52 g, 1.2 equiv) dropwise to the silica/aniline mixture.

    • Note: A slight excess of acrylate compensates for volatility.

  • Mixing: Stir the mixture vigorously with a spatula or magnetic stir bar (if the mixture is free-flowing enough) to ensure homogeneity. If the mixture is too dry, add 1-2 drops of water to create a "wet paste" phase which often accelerates on-water catalysis.

  • Reaction: Stopper the flask and stir at Room Temperature for 6–12 hours .

    • Optimization: Mild heating to 40–50°C can reduce time to < 3 hours.

  • Monitoring: Check progress via TLC (Hexane:EtOAc 8:2). The starting aniline (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup: Add 10 mL of Ethyl Acetate to the flask to desorb the product. Filter the silica gel through a sintered glass funnel. Wash the silica pad with an additional 5 mL of Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is typically pure enough (>95%) for downstream use. If necessary, purify via short-plug silica chromatography (Hexane/EtOAc).[1]

Method B: Microwave-Assisted (High Throughput)

Ideal for rapid library synthesis.

  • Preparation: Mix 3-Bromoaniline (5 mmol) and Methyl Acrylate (6 mmol) in a microwave-safe vial.

  • Additives: (Optional) Add 10 mol% Acidic Alumina to catalyze the reaction.

  • Irradiation: Seal the vial and irradiate at 80°C for 30 minutes (Power: 100W, Max Pressure: 200 psi).

  • Workup: If solid support was used, filter as above. If neat, simply evaporate excess methyl acrylate in vacuo.

Data Presentation & Characterization

Expected Yields
MethodTemperatureTimeYield (%)Purity (%)
Silica-Gel Promoted 25°C12 h88-92%>95%
Silica-Gel Promoted 50°C3 h90-95%>96%
Microwave (Neat) 80°C0.5 h94-98%>97%
Spectroscopic Data

Compound: Methyl 3-(3-bromoanilino)propionate Appearance: Yellowish viscous oil or low-melting solid.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.00 (t, J = 8.0 Hz, 1H, Ar-H),
      
    • 
       6.82 (m, 1H, Ar-H),
      
    • 
       6.75 (t, J = 2.0 Hz, 1H, Ar-H),
      
    • 
       6.55 (dd, 1H, Ar-H),
      
    • 
       4.10 (br s, 1H, NH),
      
    • 
       3.69 (s, 3H, OCH
      
      
      
      ),
    • 
       3.45 (t, J = 6.4 Hz, 2H, N-CH
      
      
      
      ),
    • 
       2.61 (t, J = 6.4 Hz, 2H, CO-CH
      
      
      
      ).
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • 
       172.8 (C=O), 148.5 (Ar-C-N), 130.5, 123.3 (Ar-C-Br), 120.1, 115.8, 111.9, 51.9 (OCH
      
      
      
      ), 39.5 (N-CH
      
      
      ), 33.6 (CO-CH
      
      
      ).

Troubleshooting & Optimization

Figure 2: Decision tree for reaction optimization.

  • Low Conversion: 3-Bromoaniline is electron-deficient, reducing nucleophilicity. If the reaction is slow, add 10 mol% Acetic Acid or Cerium(IV) Ammonium Nitrate (CAN) as a catalyst.

  • Bis-Addition: If the dialkylated product is observed, increase the ratio of amine to acrylate (use 1.5 eq of amine) or lower the temperature.

Safety & Handling

  • Methyl Acrylate: Highly flammable, lachrymator, and potential sensitizer. Handle in a fume hood. Polymerizes on storage; ensure stabilizer (MEHQ) is present.

  • 3-Bromoaniline: Toxic if swallowed or absorbed through skin. Wear nitrile gloves.

  • Waste: The silica gel residue contains traces of organic material and should be disposed of as solid hazardous waste.

References

  • Solvent-Free Aza-Michael Addition:Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions.

    • Source:

  • Microwave Assisted Synthesis:Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradi

    • Source:

  • Silica Gel Catalysis: Silica Gel as a Promoter of Sequential Aza-Michael/Michael Reactions.[2]

    • Source:

Sources

Method

Procedure for cyclization of Methyl 3-((3-bromophenyl)amino)propanoate to quinolones

An In-depth Guide to the Synthesis of 7-Bromo-2,3-dihydroquinolin-4(1H)-one via Intramolecular Cyclization Abstract The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Synthesis of 7-Bromo-2,3-dihydroquinolin-4(1H)-one via Intramolecular Cyclization

Abstract

The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antiviral agents.[1] This application note provides a detailed protocol for the synthesis of a key quinolone intermediate, 7-bromo-2,3-dihydroquinolin-4(1H)-one, through the intramolecular Friedel-Crafts cyclization of methyl 3-((3-bromophenyl)amino)propanoate. We present a comprehensive examination of the reaction mechanism and provide two distinct, field-proven protocols utilizing Polyphosphoric Acid (PPA) and Eaton's Reagent. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-elucidated method for constructing the quinolone core.

Scientific Rationale and Reaction Mechanism

The conversion of methyl 3-((3-bromophenyl)amino)propanoate to 7-bromo-2,3-dihydroquinolin-4(1H)-one is a classic example of an intramolecular Friedel-Crafts acylation.[2] This reaction class is fundamental for the construction of polycyclic aromatic systems. The cyclization is facilitated by a strong Brønsted or Lewis acid, which serves to activate the ester moiety, transforming it into a potent electrophile capable of being attacked by the electron-rich aromatic ring.

Mechanism of Cyclization:

  • Activation of the Electrophile: The reaction is initiated by the protonation of the ester's carbonyl oxygen by a strong acid catalyst (e.g., PPA or Eaton's Reagent). This protonation significantly increases the electrophilicity of the carbonyl carbon.

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The aniline ring, activated by the electron-donating amino group, acts as the nucleophile. The C6 position (ortho to the amino group and para to the bromine) attacks the activated carbonyl carbon, forming a new carbon-carbon bond and a six-membered ring. This step temporarily disrupts the aromaticity of the benzene ring, forming a resonance-stabilized intermediate known as a sigma complex.[3]

  • Rearomatization and Elimination: A proton is eliminated from the C6 position, restoring the aromaticity of the ring. Subsequently, the methoxy group of the ester is eliminated as methanol, yielding the final ketone product, 7-bromo-2,3-dihydroquinolin-4(1H)-one.

Reaction_Mechanism cluster_0 Activation cluster_1 Cyclization (SEAr) cluster_2 Rearomatization & Elimination Reactant Methyl 3-((3-bromophenyl)amino)propanoate Activated Protonated Intermediate (Enhanced Electrophile) Reactant->Activated H+ (Catalyst) SigmaComplex Sigma Complex (Non-aromatic) Activated->SigmaComplex Intramolecular Attack Intermediate2 Cyclized Intermediate SigmaComplex->Intermediate2 -H+ Product 7-Bromo-2,3-dihydroquinolin-4(1H)-one Intermediate2->Product -CH3OH Experimental_Workflow Setup 1. Reaction Setup (Flask, Stir Bar, Inert Atm.) Reagents 2. Reagent Addition (Substrate + Acid Catalyst) Setup->Reagents Reaction 3. Heating & Monitoring (Oil Bath, TLC Analysis) Reagents->Reaction Quench 4. Reaction Quenching (Ice Water, Neutralization) Reaction->Quench Isolate 5. Product Isolation (Filtration or Extraction) Quench->Isolate Purify 6. Purification (Recrystallization or Chromatography) Isolate->Purify Analyze 7. Characterization (NMR, MS, IR) Purify->Analyze

Caption: Generalized workflow for the synthesis of 7-bromo-2,3-dihydroquinolin-4(1H)-one.

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)

This protocol employs the traditional and widely cited method using PPA. High temperatures and vigorous stirring are essential due to the reagent's viscosity. [4] Materials:

  • Methyl 3-((3-bromophenyl)amino)propanoate (1.0 eq)

  • Polyphosphoric Acid (PPA) (10-15x by weight)

  • Ice cubes (from deionized water)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Mechanical stirrer (recommended over magnetic stir bar)

  • Heating mantle with a temperature controller and thermocouple

  • Nitrogen or Argon inlet

  • Large beaker for quenching

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Place Polyphosphoric Acid into a round-bottom flask equipped with a mechanical stirrer. Begin stirring and heat the PPA to approximately 80-90 °C to reduce its viscosity.

  • Substrate Addition: Once the PPA is mobile, add methyl 3-((3-bromophenyl)amino)propanoate to the flask in one portion.

  • Reaction: Increase the temperature to 130-140 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) by carefully taking a small aliquot, quenching it in water, extracting with ethyl acetate, and spotting on a silica plate.

  • Quenching: After the reaction is complete (or no further starting material is consumed), allow the mixture to cool to below 100 °C. In a separate large beaker, prepare a slurry of ice and water. Very slowly and carefully, pour the viscous reaction mixture into the ice slurry with vigorous stirring. This is a highly exothermic process.

  • Neutralization & Extraction: Once the PPA is fully hydrolyzed, slowly add saturated NaHCO₃ solution until the pH of the aqueous layer is neutral to basic (pH ~8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Cyclization using Eaton's Reagent

This protocol utilizes a modern, less viscous alternative to PPA, often resulting in a cleaner reaction and simpler work-up under milder conditions. [5][6] Materials:

  • Methyl 3-((3-bromophenyl)amino)propanoate (1.0 eq)

  • Eaton's Reagent (7.5-10% P₂O₅ in methanesulfonic acid)

  • Ice cubes (from deionized water)

  • Saturated sodium bicarbonate (NaHCO₃) solution or 2M NaOH

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Oil bath with temperature controller

  • Nitrogen or Argon inlet

  • Large beaker for quenching

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the methyl 3-((3-bromophenyl)amino)propanoate.

  • Reagent Addition: Add Eaton's Reagent via syringe or cannula to the flask (approx. 10 mL per gram of substrate). The mixture should be readily stirrable.

  • Reaction: Heat the reaction mixture to 80-90 °C in a pre-heated oil bath. Maintain this temperature for 1-3 hours. Monitor the reaction progress by TLC as described in Protocol 1.

  • Quenching: After completion, cool the reaction to room temperature. Slowly pour the reaction mixture onto crushed ice in a beaker with good stirring.

  • Neutralization & Isolation: Carefully neutralize the acidic solution with saturated NaHCO₃ or by slowly adding 2M NaOH until the pH is ~8. The product may precipitate as a solid. If so, collect it by vacuum filtration, washing with cold water. If the product remains oily, perform an extraction with ethyl acetate as described in Protocol 1.

  • Drying and Concentration: If an extraction was performed, dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Product Characterization

The final product, 7-bromo-2,3-dihydroquinolin-4(1H)-one, should be characterized to confirm its identity and purity.

Analysis MethodExpected Results for 7-bromo-2,3-dihydroquinolin-4(1H)-one
¹H NMR Aromatic protons showing characteristic splitting for a 1,2,4-trisubstituted ring; two triplet signals for the adjacent -CH₂-CH₂- groups; a broad singlet for the N-H proton.
¹³C NMR Signal for the ketone carbonyl (C=O) around 195-200 ppm; signals for the six aromatic carbons; signals for the two aliphatic carbons.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the product (C₉H₈BrNO).
Infrared (IR) Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), C=O stretching (~1680 cm⁻¹), and C-Br stretching.

Conclusion

The intramolecular Friedel-Crafts cyclization is a reliable and efficient method for the synthesis of the 4-quinolone core structure. Both Polyphosphoric Acid and Eaton's Reagent are effective catalysts for this transformation. While PPA is the traditional choice, Eaton's Reagent offers significant practical advantages, including milder reaction conditions and greater ease of handling, making it a superior choice for many applications. The protocols provided herein offer a robust foundation for the synthesis of 7-bromo-2,3-dihydroquinolin-4(1H)-one and analogous compounds, which are valuable intermediates in pharmaceutical research and development.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908. [Link]

  • Fodor, G., & Nagubandi, S. (1980). The mechanism of the Bischler-Napieralski reaction. Tetrahedron, 36(10), 1279-1300. [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. [Link]

  • Chem.info. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • Wikidoc. (2012). Gould-Jacobs reaction. [Link]

  • Wolska, N., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

  • McClure, K. J., & Rosch, J. C. (2013). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC. [Link]

  • Park, S., et al. (2019). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC. [Link]

  • ResearchGate. (n.d.). PPA‐catalyzed synthesis of 4‐quinolones. [Link]

  • Bouziane, A., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]

  • Alam, M. (2023). Polyphosphoric Acid in Organic Synthesis. CCSE. [Link]

  • ResearchGate. (2014). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. [Link]

  • Hui, H. C., et al. (2015). A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones. PMC. [Link]

  • Heravi, M. M., et al. (2014). Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. [Link]

  • Sharma, G., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. PMC. [Link]

  • Prabha, K., et al. (2021). Eaton's reagent is an alternative of PPA: Solvent free synthesis, molecular docking and ADME studies of new angular and linear carbazole based naphtho naphthyridines. Elsevier. [Link]

  • ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis. [Link]

  • UWSpace. (2008). The Catalytic Intramolecular Friedel-Crafts Acylation of Meldrum's Acid Derivatives and The Total Synthesis of Taiwaniaquinol B. [Link]

  • Kang, H. H., & Oh, C. H. (2004). Intramolecular Catalytic Friedel-Crafts Reactions With Allenyl Cations for the Synthesis of Quinolines and Their Analogues. PubMed. [Link]

  • ResearchGate. (2023). Synthesis of quinolines through intramolecular Friedel–Crafts acylation. [Link]

  • Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Patsnap. (2014). Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid.
  • Lin, H. W., & Zhan, C. G. (2020). Recent Advances in the Catalytic Synthesis of 4-Quinolones. ACS Catalysis. [Link]

  • Preprints.org. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

  • ResearchGate. (n.d.). Thermal cyclization mediated synthesis of bioactive 4‐quinolones. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

  • Wikipedia. (n.d.). Eaton's reagent. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. [Link]

  • Organic Chemistry Portal. (2017). Divergent Synthesis of Quinolones and Dihydroepindolidiones via Cu(I)-Catalyzed Cyclization of Anilines with Alkynes. [Link]

Sources

Application

Application Note: Controlled Hydrolysis of Methyl 3-((3-bromophenyl)amino)propanoate

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It addresses the specific challenges of hydrolyzing Methyl 3-((3-bromophenyl)amino)propa...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It addresses the specific challenges of hydrolyzing Methyl 3-((3-bromophenyl)amino)propanoate , a


-amino ester, focusing on mitigating the risk of Retro-Michael elimination .


-amino esters to free acids without degradation.

Executive Summary & Chemical Context

The conversion of Methyl 3-((3-bromophenyl)amino)propanoate (1) to its corresponding free acid, 3-((3-bromophenyl)amino)propanoic acid (2), requires precise control over reaction conditions. Unlike standard


-amino esters (e.g., phenylalanine methyl ester), this substrate is a 

-amino ester
.

The Critical Challenge: Retro-Michael Elimination Under vigorous basic conditions or elevated temperatures,


-amino esters are prone to a Retro-Michael  reaction. Because the amino group is attached to an electron-deficient aromatic ring (3-bromo
Method

Application Notes and Protocols: Selective Reduction of the Ester Group in N-(3-bromophenyl) amino propanoates

For Researchers, Scientists, and Drug Development Professionals Introduction The selective reduction of ester functionalities in complex molecules is a cornerstone of modern organic synthesis, particularly within the pha...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of ester functionalities in complex molecules is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. N-(3-bromophenyl) amino propanoates and their corresponding amino alcohol products are valuable intermediates in the synthesis of a wide range of biologically active compounds. The 3-bromophenyl moiety serves as a versatile handle for further functionalization via cross-coupling reactions, while the amino alcohol pharmacophore is prevalent in numerous therapeutic agents.

This guide provides a detailed technical overview and practical, field-proven protocols for the chemoselective reduction of the ester group in N-(3-bromophenyl) amino propanoates. The focus is on achieving high yields and purity while preserving the integrity of the aromatic bromine and the secondary amine – functional groups that are susceptible to reduction under harsh conditions.

Mechanistic Considerations and Reagent Selection

The reduction of an ester to a primary alcohol is a two-step process involving the addition of two hydride equivalents.[1][2] The initial nucleophilic attack of a hydride on the electrophilic carbonyl carbon forms a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is rapidly reduced by a second equivalent of hydride to the corresponding alkoxide, which is then protonated upon workup to yield the primary alcohol.[1][3]

The choice of reducing agent is critical for achieving the desired selectivity. The presence of a reducible aryl bromide and a secondary amine in the N-(3-bromophenyl) amino propanoate substrate necessitates a careful balance of reactivity.

Key Reducing Agents:
  • Lithium Aluminum Hydride (LiAlH₄ or LAH): A powerful and non-selective reducing agent capable of reducing a wide array of functional groups, including esters, carboxylic acids, amides, and nitriles.[4][5] While highly effective for ester reduction, its high reactivity poses a risk of reducing the aryl bromide.[4] Therefore, careful control of reaction temperature and stoichiometry is paramount.

  • Sodium Borohydride (NaBH₄): A milder and more selective reducing agent compared to LAH.[6] Under standard conditions, it readily reduces aldehydes and ketones but is generally unreactive towards esters.[6][7] However, its reactivity can be enhanced by using it in combination with certain additives or in specific solvent systems, such as methanol, which can generate more reactive alkoxyborohydrides in situ.[7][8] This enhanced reactivity can sometimes be sufficient for ester reduction, offering a safer and more selective alternative to LAH.

  • Lithium Borohydride (LiBH₄): More reactive than NaBH₄ but generally less powerful than LAH.[9] It is known to selectively reduce esters in the presence of carboxylic acids and amides, making it a potentially suitable reagent for this transformation.[5][10]

  • Diborane (B₂H₆) and Borane Complexes (e.g., BH₃•THF): These reagents are particularly effective for the reduction of carboxylic acids and amides.[5][10] While they can reduce esters, their selectivity profile often favors other functional groups.[11]

  • Diisobutylaluminum Hydride (DIBAL-H): A bulky and selective reducing agent often used for the partial reduction of esters to aldehydes at low temperatures.[12][13] While complete reduction to the alcohol is possible, it typically requires elevated temperatures or an excess of the reagent.[14]

For the specific case of N-(3-bromophenyl) amino propanoates, Lithium Aluminum Hydride remains a primary choice due to its efficiency in ester reduction. The key to success lies in meticulous experimental execution to minimize side reactions.

Experimental Protocols

Protocol 1: Lithium Aluminum Hydride (LAH) Reduction of Ethyl N-(3-bromophenyl)-β-alaninate

This protocol details the reduction of the ester group using the powerful reducing agent, lithium aluminum hydride. Strict adherence to anhydrous conditions and careful temperature control are critical for a successful and safe reaction.

Diagram of the Experimental Workflow:

LAH_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dry Glassware & Inert Atmosphere B Prepare LAH Suspension in THF A->B D Cool LAH to 0 °C B->D C Prepare Ester Solution in THF E Slowly Add Ester Solution C->E D->E F Warm to RT & Stir E->F G Cool to 0 °C F->G H Quench (Fieser Method) G->H I Filter & Wash Solids H->I J Concentrate Filtrate I->J K Column Chromatography J->K L Characterize Product K->L

Caption: Workflow for LAH reduction of the ester.

Materials:

  • Ethyl N-(3-bromophenyl)-β-alaninate (1.0 eq)

  • Lithium Aluminum Hydride (LAH) (1.5 - 2.0 eq)[15]

  • Anhydrous Tetrahydrofuran (THF)[16]

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

    • Carefully add LAH to the flask, followed by anhydrous THF to create a suspension.[15]

  • Reaction:

    • Cool the LAH suspension to 0 °C using an ice-water bath.

    • Dissolve the ethyl N-(3-bromophenyl)-β-alaninate in anhydrous THF and add it to the dropping funnel.

    • Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.[17]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Fieser Method): [18]

    • Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.

    • CAUTION: The following steps are highly exothermic and generate hydrogen gas. Perform in a well-ventilated fume hood.

    • For every 'x' grams of LAH used, slowly and sequentially add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water[18][19]

    • Stir the resulting granular precipitate vigorously for 15-30 minutes.

  • Purification:

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

    • Combine the filtrate and washings, and dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-(3-bromophenylamino)propan-1-ol.[20]

Data Presentation:

EntryReducing AgentEquivalentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1LiAlH₄1.5THF0 to RT385>98
2LiAlH₄2.0THF0 to RT292>98
3NaBH₄/MeOH4.0THF/MeOHReflux1245~90
4LiBH₄2.5THFRT678>95

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material, the reaction time can be extended, or the reaction can be gently warmed to reflux. Ensure the LAH used is fresh and has not been deactivated by moisture.

  • Side Product Formation (Debromination): The reduction of the aryl bromide is a potential side reaction, especially with prolonged reaction times or elevated temperatures. Using the minimum necessary excess of LAH and maintaining a low reaction temperature can help to minimize this.

  • Difficult Workup (Emulsions): The Fieser workup is designed to produce a granular, easily filterable aluminum salt precipitate.[4] If emulsions form, adding anhydrous MgSO₄ and stirring vigorously can help to break them.

  • Purification of the Amino Alcohol: Amino alcohols can sometimes be challenging to purify by chromatography due to their polarity and potential for tailing on silica gel. Using a small amount of triethylamine in the eluent can help to mitigate this. Alternative purification methods include crystallization of the free base or its salt.[21][22]

Mechanistic Pathway

LAH_Mechanism Ester N-(3-bromophenyl) amino propanoate C=O Tetrahedral1 Tetrahedral Intermediate 1 O⁻-AlH₃ Ester->Tetrahedral1 + AlH₄⁻ Aldehyde Aldehyde Intermediate C=O Tetrahedral1->Aldehyde - R'O-AlH₃⁻ Tetrahedral2 Alkoxide Intermediate O⁻-AlH₃ Aldehyde->Tetrahedral2 + AlH₄⁻ Alcohol 3-(3-bromophenylamino)propan-1-ol C-OH Tetrahedral2->Alcohol + H₂O (Workup)

Caption: Mechanism of LAH reduction of the ester.

Conclusion

The selective reduction of the ester group in N-(3-bromophenyl) amino propanoates is a critical transformation for the synthesis of valuable pharmaceutical intermediates. While several reducing agents can be employed, lithium aluminum hydride offers a highly efficient route when reaction conditions are carefully controlled. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully and safely perform this important chemical conversion, paving the way for further molecular exploration and drug discovery.

References

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • American Chemical Society. (n.d.). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1. ACS Publications. [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]

  • University of Rochester. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). Chemistry Department. [Link]

  • Chae, M.-J., et al. (2007). Chemoselective Reduction of Esters to Aldehydes by Potassium Diisobutyl-t-butoxyaluminum Hydride (PDBBA). ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

  • Wikipedia. (n.d.). Sodium borohydride. [Link]

  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?. [Link]

  • Scribd. (n.d.). Reducing Agents for Esters in Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Esters to Alcohols. [Link]

  • Andrew G Myers Research Group. (n.d.). Chem 115. Harvard University. [Link]

  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]

  • Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

  • Glunz, P. W., & Rich, D. H. (1999). Reduction of Sterically Hindered α,α-disubstituted Amino Esters. Marcel Dekker, Inc. [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • American Chemical Society. (2025, October 23). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. ACS Publications. [Link]

  • Duże Koło Chemiczne. (n.d.). REDUCTION OF CARBONYL GROUP. [Link]

  • Taylor & Francis. (2006, September 23). The Catalytic Hydrogenolysis of Esters to Alcohols. [Link]

  • The Organic Chemistry Tutor. (2017, May 16). Lithium Aluminum Hydride Reduction of an Ester or Carboxylic Acid to an Alcohol. YouTube. [Link]

  • University of California, Irvine. (n.d.). II Reduction Reactions. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2025, August 6). The catalytic hydrogenation of esters to alcohols. [Link]

  • Reddit. (2016, April 4). How easy is the reduction of esters to alcohols?. r/chemistry. [Link]

  • Indian Academy of Sciences. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. [Link]

  • Apex Molecular. (2024, February 15). Deoxygenative Reduction of Esters to Ethers and Alcohols. [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • University of Leeds. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Chemistry Steps. (2024, November 28). Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • Chemistry Stack Exchange. (2018, February 6). Rationalise the Relative Reactivity of Borane and DIBAL as Reductants. [Link]

  • Henry Rzepa's Blog. (2011, October 16). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Imperial College London. [Link]

  • Taylor & Francis Online. (2007, September 17). Reduction of Sterically Hindered α,α-disubstituted Amino Esters. [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. [Link]

  • Li, X. (2024, December 15). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. [Link]

  • Royal Society of Chemistry. (2015, August 24). Continuous and convergent access to vicinyl amino alcohols. Chemical Communications. [Link]

  • ResearchGate. (2018, February 6). How can i selectively reduce ester to alcohol instead of amide present?. [Link]

  • American Chemical Society. (2014, January 24). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. ACS Publications. [Link]

  • Google Patents. (n.d.). WO2009037306A2 - Accelerated amide and ester reductions with amine boranes and additives.

Sources

Application

Application Notes and Protocols for N-alkylation of Methyl 3-((3-bromophenyl)amino)propanoate

Abstract This comprehensive guide provides detailed application notes and robust protocols for the N-alkylation of Methyl 3-((3-bromophenyl)amino)propanoate, a key intermediate in the synthesis of various pharmaceuticall...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the N-alkylation of Methyl 3-((3-bromophenyl)amino)propanoate, a key intermediate in the synthesis of various pharmaceutically active compounds. Recognizing the challenges associated with the selective alkylation of secondary amines, this document explores multiple synthetic strategies, including classical direct alkylation, reductive amination, and advanced catalytic methods. Each protocol is presented with a step-by-step methodology, an in-depth explanation of the underlying chemical principles, and data-driven insights to guide researchers, scientists, and drug development professionals in achieving optimal reaction outcomes. The causality behind experimental choices, self-validating system designs, and comprehensive references to authoritative sources are central pillars of this guide, ensuring scientific integrity and practical applicability.

Introduction: The Significance of N-Alkylation in Medicinal Chemistry

The introduction of alkyl groups onto nitrogen atoms is a fundamental transformation in organic synthesis, particularly within the realm of drug discovery and development. The N-alkylation of secondary amines, such as Methyl 3-((3-bromophenyl)amino)propanoate, allows for the systematic modification of a molecule's physicochemical properties, including lipophilicity, basicity, and conformational flexibility. These modifications can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety.

Direct alkylation of secondary amines can be challenging due to the potential for over-alkylation, leading to the formation of undesired tertiary amines and quaternary ammonium salts.[1] This guide presents a selection of curated protocols designed to overcome these challenges and provide reliable and reproducible methods for the targeted N-alkylation of our subject compound.

Strategic Approaches to N-Alkylation

The choice of an appropriate N-alkylation strategy is contingent upon several factors, including the nature of the alkylating agent, the desired product, and the functional group tolerance of the starting material. This section outlines three primary approaches for the N-alkylation of Methyl 3-((3-bromophenyl)amino)propanoate.

G cluster_strategies N-Alkylation Strategies Direct_Alkylation Direct Alkylation with Alkyl Halides Desired_Product N-Alkylated Product Direct_Alkylation->Desired_Product Reductive_Amination Reductive Amination with Aldehydes/Ketones Reductive_Amination->Desired_Product Advanced_Methods Advanced Catalytic Methods Advanced_Methods->Desired_Product Starting_Material Methyl 3-((3-bromophenyl)amino)propanoate Starting_Material->Direct_Alkylation + R-X (Alkyl Halide) Starting_Material->Reductive_Amination + RCHO/R2CO (Aldehyde/Ketone) Starting_Material->Advanced_Methods + Alcohol/Other

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aza-Michael Addition of 3-Bromoaniline to Acrylates

Welcome to the technical support center for optimizing the aza-Michael addition of 3-bromoaniline to various acrylate derivatives. This guide is designed for researchers, chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the aza-Michael addition of 3-bromoaniline to various acrylate derivatives. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with this specific transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve reaction yields, minimize side products, and ensure reproducible results.

Troubleshooting Guide

This section addresses specific, common problems encountered during the Michael addition of 3-bromoaniline to acrylates. Each answer delves into the root cause of the issue and provides actionable solutions.

Q1: My reaction is not starting or is proceeding extremely slowly. What is the primary cause?

This is a common issue stemming from the reduced nucleophilicity of 3-bromoaniline. The electron-withdrawing effect of the bromine atom deactivates the aniline nitrogen, making it a poor nucleophile for attacking the Michael acceptor.[1] To overcome this high activation energy, catalytic activation is almost always necessary.[2]

Solutions:

  • Introduce a Catalyst: The reaction is often sluggish without a catalyst.[3] Lewis acids or Brønsted acids are excellent choices.

    • Lewis Acids: Catalysts like FeCl₃, AlCl₃, or Cu(OTf)₂ activate the acrylate.[4][5] The Lewis acid coordinates to the carbonyl oxygen of the acrylate, increasing the electrophilicity of the β-carbon and making it more susceptible to attack by the weak aniline nucleophile.

    • Brønsted Acids: An acid like p-toluenesulfonic acid (p-TsOH) can protonate the carbonyl, achieving a similar activation of the Michael acceptor.[6]

  • Solvent Choice: Highly polar, protic solvents can promote the reaction. Fluorinated alcohols like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) are particularly effective as they can activate the electrophile through strong hydrogen bonding without significantly diminishing the amine's nucleophilicity.[1][7]

  • Increase Temperature: While side reactions can occur at higher temperatures, carefully increasing the reaction temperature can help overcome the activation barrier. Microwave irradiation has also been shown to significantly reduce reaction times.[8][9]

Q2: I'm getting a high yield of a bis-adduct (double addition product). How can I favor the mono-addition product?

The formation of a bis-adduct occurs when the initial product, a secondary amine, acts as a nucleophile and attacks a second molecule of the acrylate. This secondary amine is often more nucleophilic than the starting 3-bromoaniline, leading to this common side reaction.[8][10]

Solutions:

  • Adjust Stoichiometry: Use an excess of the 3-bromoaniline relative to the acrylate (e.g., 1.5 to 2 equivalents). This increases the probability that an acrylate molecule will react with the starting material rather than the mono-adduct product.

  • Slow Addition of Acrylate: Adding the acrylate slowly via a syringe pump to a solution of the aniline and catalyst ensures that the acrylate concentration remains low throughout the reaction. This minimizes the chance of the product competing with the starting aniline for the limited amount of acrylate.

  • Lower the Temperature: The second addition often has a higher activation energy. Running the reaction at a lower temperature can kinetically favor the formation of the mono-adduct.

Q3: My reaction mixture is turning into a solid mass, suggesting polymerization of the acrylate. How can I prevent this?

Acrylates can undergo free-radical or base-catalyzed polymerization, especially at elevated temperatures or in the presence of strong bases.[8][11]

Solutions:

  • Use a Non-Nucleophilic Base: If a base is required, choose a sterically hindered, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) over stronger bases like hydroxides, which can initiate polymerization.[12]

  • Add a Radical Inhibitor: If you suspect radical polymerization (often initiated by heat or light), add a small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture.

  • Control Temperature: Avoid excessive heating. If the reaction is highly exothermic, ensure adequate cooling and stirring to dissipate heat effectively.

  • Ensure Purity of Reagents: Peroxides in solvents or impurities in the acrylate monomer can sometimes initiate polymerization. Use freshly distilled or inhibitor-free (if appropriate for the chosen chemistry) acrylates.

Q4: My yield is low despite trying different catalysts and conditions. What else could be wrong?

If the core components (nucleophile, electrophile, catalyst) are not the issue, consider the possibility of a retro-Michael reaction, where the product reverts to the starting materials. This can establish an unfavorable equilibrium.[13][14]

Solutions:

  • Catalyst Selection: Ensure the chosen catalyst is stable and not being poisoned by the reactants or solvent. For example, some Lewis acids can be sensitive to water.[15]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and equilibrium position. A solvent that preferentially solvates the product can help drive the reaction forward. Protic solvents are generally favored for accelerating the reaction.[15]

  • High-Pressure Conditions: While not accessible to all labs, applying high pressure (5-15 kbar) has been shown to dramatically accelerate aza-Michael reactions, particularly for sterically hindered or poorly reactive partners.[1][6] This is due to the reaction having a negative activation volume.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing low-yield issues in the aza-Michael addition.

troubleshooting_workflow start Low Yield of 3-Bromoaniline Adduct check_reactivity Is the reaction starting? start->check_reactivity add_catalyst Add Catalyst (Lewis or Brønsted Acid) check_reactivity->add_catalyst No check_side_products Major Side Products Observed? check_reactivity->check_side_products Yes, but slow add_catalyst->check_side_products bis_adduct Bis-Adduct Formation check_side_products->bis_adduct Yes polymerization Polymerization check_side_products->polymerization Yes optimize_conditions Optimize Conditions check_side_products->optimize_conditions No solve_bis_adduct Adjust Stoichiometry (Excess Aniline) Slow Acrylate Addition bis_adduct->solve_bis_adduct solve_polymer Add Inhibitor Control Temperature Use Non-Nucleophilic Base polymerization->solve_polymer solve_bis_adduct->optimize_conditions solve_polymer->optimize_conditions change_solvent Change Solvent (e.g., HFIP, TFE, MeOH) optimize_conditions->change_solvent purification_issue Consider Purification Loss & Retro-Michael Reaction change_solvent->purification_issue

Caption: A logical workflow for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the aza-Michael addition?

The aza-Michael reaction is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[2] The mechanism can be stepwise or concerted. In the presence of an acid catalyst (Lewis or Brønsted), the carbonyl group of the acrylate is activated, increasing the partial positive charge on the β-carbon. The lone pair of the aniline nitrogen then attacks this electrophilic β-carbon. This forms a C-N bond and generates an enolate intermediate, which is then protonated (typically by the solvent or a protonated amine) to yield the final β-amino ester product.[11][16]

aza_michael_mechanism reactants 3-Bromoaniline +Acrylate Catalyst (e.g., H⁺ or Lewis Acid) activation Activated Acrylate reactants:cat->activation 1. Activation attack Nucleophilic Attack reactants->attack activation->attack intermediate Enolate / Zwitterionic Intermediate attack->intermediate 2. C-N Bond Formation protonation Proton Transfer intermediate->protonation product β-Amino Ester Product protonation->product 3. Tautomerization

Caption: General mechanism of an acid-catalyzed aza-Michael addition.

Q2: How do I choose between a Lewis acid, a Brønsted acid, or a base catalyst?

The optimal catalyst depends on your specific substrate and reaction conditions.

Catalyst TypeMechanism of ActionBest For...Considerations
Lewis Acid Activates the Michael acceptor (acrylate) by coordinating to the carbonyl oxygen.[2][4]Weakly nucleophilic amines like 3-bromoaniline where acceptor activation is key.Can be sensitive to moisture. Some are expensive or toxic.[5]
Brønsted Acid Activates the acceptor by protonating the carbonyl. Can also protonate the amine, creating an equilibrium.[6]Similar applications to Lewis acids; often cheaper and more robust.Very strong acids can fully protonate the amine, rendering it non-nucleophilic.[17]
Base Deprotonates a highly acidic N-H bond to form a more potent nucleophile.[12][18]Nucleophiles with acidic protons (e.g., amides, carbamates). Generally not suitable for anilines, as their pKa is too high for deprotonation by common bases.Can catalyze acrylate polymerization.[11]

Q3: What is a standard experimental protocol for this reaction?

Here is a general, representative protocol for a Lewis acid-catalyzed Michael addition. Note: This is a starting point and must be optimized for your specific acrylate.

Materials:

  • 3-Bromoaniline

  • Methyl Acrylate (or other acrylate)

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Anhydrous Methanol (Solvent)

  • Round-bottom flask with stir bar

  • Nitrogen or Argon atmosphere setup

Step-by-Step Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromoaniline (1.2 equivalents) and anhydrous methanol to make a ~0.5 M solution.

  • Catalyst Addition: Add the Lewis acid catalyst, FeCl₃ (10 mol %), to the stirred solution. Stir for 10-15 minutes at room temperature.

  • Reactant Addition: Slowly add the methyl acrylate (1.0 equivalent) to the reaction mixture dropwise over 20 minutes.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material (3-bromoaniline) is consumed or the reaction stalls. The reaction may run at room temperature or require gentle heating (e.g., 40-50 °C).

  • Workup: Once complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired β-amino ester.[19]

References

  • Xu, L.-W., Li, L., & Xia, C. (2004).
  • Aceña, J. L. (2015). A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction.
  • Matsunaga, S., et al. (2005). Lewis Acid−Lewis Acid Heterobimetallic Cooperative Catalysis: Mechanistic Studies and Application in Enantioselective Aza-Michael Reaction. Journal of the American Chemical Society.
  • Jackson, T. (2018). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions.
  • Bhattacharjee, S., et al. (2021). Heterogeneous Aza-Michael Addition Reaction by the Copper-Based Metal–Organic Framework (CuBTC).
  • Dagorne, S., et al. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie.
  • Piva, O., et al. (2015). Benefits of a Dual Chemical and Physical Activation: Direct aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure. The Journal of Organic Chemistry.
  • Li, Z., et al. (2011). Complex containing a Lewis acid and Brønsted acid for the catalytic reactions of aza-Michael addition.
  • Dutt, S., et al. (2020). Biocatalytic Aza‐Michael Addition of Aromatic Amines to Enone Using α‐Amylase in Water.
  • Steunenberg, P., et al. (2013). Lipase-Catalyzed Aza-Michael Reaction on Acrylate Derivatives. The Journal of Organic Chemistry.
  • Wang, Z., et al. (2022). Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. Organic Chemistry Frontiers.
  • Dagorne, S., et al. (2018). Efficient Brønsted acid-catalyzed aza-Michael reaction of amides and ureas with α,β-unsaturated enones under high-pressure conditions.
  • O'Donoghue, A. C. (2019). Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. DORAS | DCU Research Repository.
  • Heravi, M. M., et al. (2009). Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride.
  • Niclas, D., et al. (2013). Brønsted Acid Cocatalysts in Photocatalytic Radical Addition of α-Amino C–H Bonds across Michael Acceptors. The Journal of Organic Chemistry.
  • Escalante, J., et al. (2008).
  • Sangon, S., et al. (2018).
  • Escalante, J., et al. (2008).
  • Lu, S. et al. (2025). Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. MDPI.
  • Sharma, P., et al. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry.
  • Dagorne, S., et al. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie.
  • Wang, H., et al. (2012). Green and efficient aza-Michael additions of aromatic amines to α,β-unsaturated ketones catalyzed by DBU-based task-specific ionic liquids. Semantic Scholar.
  • Fournier, D., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials.
  • BenchChem. (2025).
  • Sharma, P., et al. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journals.
  • Carrillo-Morales, M., & Linzaga, I. (2023).

Sources

Optimization

Technical Support Center: Selectivity in Aniline-Acrylate Aza-Michael Additions

Topic: Preventing Bis-Addition Side Products in Aniline-Acrylate Reactions Audience: Researchers, Process Chemists, and Drug Development Scientists Status: Active Guide Version: 2.4 (Current) The Selectivity Paradox: Cor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Bis-Addition Side Products in Aniline-Acrylate Reactions Audience: Researchers, Process Chemists, and Drug Development Scientists Status: Active Guide Version: 2.4 (Current)

The Selectivity Paradox: Core Mechanism

The aza-Michael addition of aniline (nucleophile) to an acrylate (electrophile) presents a classic kinetic challenge.

The Problem: Aniline is a weak nucleophile due to the delocalization of the nitrogen lone pair into the aromatic ring. To drive the reaction, researchers often apply heat or strong catalysts. However, the mono-adduct (a secondary aromatic amine) is electronically more nucleophilic than the starting aniline because the newly attached alkyl group is electron-donating.

Although the mono-adduct is more sterically hindered, aggressive reaction conditions can overcome this barrier, leading to the bis-adduct (tertiary amine). The goal is to create a "Goldilocks zone" where the electrophile (acrylate) is activated enough to react with the aniline, but the conditions are mild enough that the sterically hindered mono-adduct cannot react further.

Reaction Pathway Visualization

The following diagram illustrates the energy landscape and the "Stop Point" required for selectivity.

ReactionPathway Aniline Aniline + Acrylate TS1 Transition State 1 (Activation) Aniline->TS1 Catalyst/Heat Mono Mono-Adduct (Target Product) TS1->Mono Kinetic Product Mono->Mono Stop Here (Control T/Eq) TS2 Transition State 2 (Steric Barrier) Mono->TS2 Overheating/Excess Acrylate Bis Bis-Adduct (Side Product) TS2->Bis Thermodynamic Sink

Figure 1: Reaction coordinate flow. The critical control point is preventing the Mono-Adduct from crossing the activation energy barrier (TS2) to the Bis-Adduct.

Troubleshooting Guide & FAQs

This section addresses specific user scenarios based on field data and kinetic studies.

Scenario A: "I am seeing >15% bis-product despite using a 1:1 molar ratio."

Diagnosis: Localized concentration hotspots or "runaway" kinetics. Even with perfect stoichiometry, adding the aniline to the acrylate creates a temporary environment where acrylate is in huge excess relative to the amine molecules entering the solution, favoring bis-addition immediately.

Corrective Protocol:

  • Invert Addition Order: Always add the acrylate to the aniline .

  • Dilution: Ensure the aniline is dissolved in solvent (or used neat if liquid) and the acrylate is added dropwise.

  • Stoichiometric Adjustment: Increase the aniline:acrylate ratio to 1.2:1 or 1.5:1 . The excess aniline statistically competes for the acrylate, starving the mono-adduct of the second equivalent needed for bis-addition. The unreacted aniline is usually easier to separate (via distillation or column chromatography) than the bis-adduct.

Scenario B: "The reaction is too slow at room temperature, but refluxing yields a mixture."

Diagnosis: Thermal overshoot. High temperatures provide the energy required to overcome the steric hindrance of the mono-adduct (TS2 in Figure 1), activating the pathway to the bis-product.

Corrective Protocol:

  • Switch to Surface Catalysis: Instead of heating, use a solid support like Acidic Alumina or Silica Gel . These surfaces activate the acrylate carbonyl via hydrogen bonding or weak Lewis acid interactions, facilitating the reaction at room temperature without providing enough energy for the bulky bis-addition.

  • Reference Insight: Research indicates that acidic alumina under solvent-free conditions can yield >90% mono-adduct selectively [1].

Scenario C: "Which catalyst prevents bis-addition best? Lewis Acids or Bases?"

Diagnosis: Catalyst Selection Error.

  • Avoid Strong Bases: Strong bases can deprotonate the aniline, making it hyper-nucleophilic. While this speeds up the first step, it often makes the second step uncontrollable.

  • Avoid Strong Protic Acids: These will protonate the aniline (forming anilinium salt), killing the reaction entirely.

Corrective Protocol:

  • Recommended: Mild Lewis Acids (e.g.,

    
     , 
    
    
    
    , or
    
    
    ). These coordinate to the acrylate carbonyl oxygen, lowering the LUMO energy of the alkene, effectively "pulling" the aniline in. The coordination geometry often disfavors the approach of the bulky mono-adduct.
  • Green Alternative: Water-Promoted . Conducting the reaction "on water" (heterogeneous suspension) often accelerates the reaction due to hydrophobic effects and hydrogen bonding at the interface, favoring the kinetic mono-product [2].

Standard Operating Procedures (SOPs)

Select the protocol that best fits your substrate solubility and available equipment.

Method A: Solvent-Free Silica/Alumina Support (High Selectivity)

Best for: Liquid anilines and thermally sensitive substrates.

  • Preparation: Mix Silica Gel (230-400 mesh) or Acidic Alumina with the aniline (1.0 equiv). Use approx. 0.5 g solid support per mmol of amine.

  • Addition: Add the acrylate (1.0 - 1.1 equiv) dropwise to the solid mixture at Room Temperature .

  • Reaction: Stir the solid/paste mixture gently (or use a rotary evaporator without vacuum for mixing) for 3–6 hours.

  • Workup: Add Ethyl Acetate (EtOAc) to the solid mixture, stir for 5 minutes, and filter. The catalyst remains on the filter; the filtrate contains the clean mono-product.

  • Validation: Check TLC. Bis-products are typically less polar (higher

    
    ) than mono-products.
    
Method B: Water-Promoted Synthesis (Green Chemistry)

Best for: Scaling up and simple downstream processing.

  • Setup: Suspend Aniline (1.0 equiv) in distilled water (approx. 2-3 mL per mmol).

  • Activation: (Optional) Add a surfactant (e.g., TPGS-750-M) if the aniline is highly insoluble, though "on-water" surface effects often suffice.

  • Addition: Add Acrylate (1.0 equiv) slowly.

  • Reaction: Stir vigorously at Room Temperature . The hydrophobic effect forces the organic reactants together.

  • Monitoring: Monitor for the disappearance of the acrylate. If the reaction stalls, warm slightly to 40°C, but do not exceed 50°C .

Method C: Lewis Acid Catalyzed ( )

Best for: Deactivated electron-poor anilines.

  • Setup: Dissolve Aniline (1.0 equiv) in

    
     or use solvent-free if liquid.
    
  • Catalyst: Add

    
      (0.02 equiv / 2 mol%) at room temperature.
    
  • Reaction: Stir for 1–4 hours.

  • Mechanism: The silicon activates the carbonyl. The steric bulk around the silicon center during the transition state helps reject the formation of the bis-adduct [3].

Data Summary: Catalyst Performance

Catalyst SystemConditionsYield (Mono)Selectivity (Mono:Bis)Notes
None (Thermal) 80°C, neat65%70:30High bis-formation due to heat.
Acidic Alumina RT, solvent-free92%>98:2Excellent surface selectivity [1].

RT, solvent-free88%100:0Highly chemoselective [3].
Water RT, suspension85%95:5"On-water" effect; green profile [2].

RT, Acetonitrile89%92:8Good for deactivated anilines.

Decision Logic for Protocol Selection

Use this flowchart to select the optimal experimental setup for your specific substrate.

TroubleshootingTree Start Start: Aniline + Acrylate CheckState Is Aniline Liquid? Start->CheckState CheckDeactivated Is Aniline Electron-Poor? (e.g., -NO2, -CN) CheckState->CheckDeactivated Yes/No MethodC Method C: Lewis Acid (SiCl4/InCl3) (Activation Required) CheckDeactivated->MethodC Yes (Needs Activation) CheckScale Scale > 10g? CheckDeactivated->CheckScale No (Normal Reactivity) MethodA Method A: Silica/Alumina Support (Solvent-Free) MethodB Method B: Water Promoted (Green/Scalable) CheckScale->MethodA No (High Selectivity) CheckScale->MethodB Yes (Heat Management)

Figure 2: Decision matrix for selecting the appropriate synthesis protocol based on substrate properties and scale.

References

  • Bosica, G., & Abdilla, R. (2016).[1] Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Molecules, 21(6), 815.[1]

  • Varala, R., Sreelatha, N., & Adapa, S. R. (2006).[2] Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water. Synlett, 2006(10), 1549-1553. (Note: While focusing on aliphatic amines, this paper establishes the "on-water" kinetic acceleration principle applicable to nucleophilic additions).

  • Azizi, N., Baghi, R., Ghafuri, H., Bolourtchian, M., & Hashemi, M. (2010).[3] Silicon Tetrachloride Catalyzed Aza-Michael Addition of Amines to Conjugated Alkenes under Solvent-Free Conditions. Synlett, 2010(03), 379-382.[3]

  • Surendra, K., Krishnaveni, N. S., Sridhar, R., & Rao, K. R. (2006). β-Cyclodextrin promoted aza-Michael addition of amines to conjugated alkenes in water.[4] Tetrahedron Letters, 47(13), 2125-2127.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Time for Aza-Michael Addition of Weak Nucleophiles

Welcome to the Technical Support Center. Aza-Michael additions are a cornerstone of carbon-heteroatom bond formation, essential for synthesizing β-amino carbonyl compounds used in pharmaceutical development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Aza-Michael additions are a cornerstone of carbon-heteroatom bond formation, essential for synthesizing β-amino carbonyl compounds used in pharmaceutical development. However, weak nucleophiles—such as aromatic amines, indoles, pyrazoles, and carbamates—present significant kinetic challenges. Their delocalized nitrogen lone pairs reduce nucleophilicity, often resulting in sluggish reaction times, poor yields, and competing side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to accelerate these reactions and improve your synthetic workflows.

Visual Workflow: Troubleshooting Sluggish Aza-Michael Additions

G N1 Issue: Slow Reaction Time & Low Yield N2 Analyze Nucleophile: Aromatic Amine / Azole? N1->N2 N3 Catalyst Optimization: Cu-Complex or KOtBu N2->N3 Yes N4 Solvent Optimization: Fluorinated Solvents (HFIP/TFE) N2->N4 No / Steric Issue N5 Process Intensification: Microreactor / Continuous Flow N3->N5 N4->N5 N6 Result: Accelerated Kinetics & High Conversion N5->N6

Caption: Troubleshooting workflow for optimizing aza-Michael additions of weak nucleophiles.

FAQs & Troubleshooting Guide

Q1: My aza-Michael addition using an aromatic amine (e.g., 2-iodoaniline) is taking over 24 hours with minimal conversion. Why is this happening, and how can I thermodynamically drive the reaction?

Analysis & Causality: Aromatic amines and aza-heterocycles are inherently weak nucleophiles because their nitrogen lone pair is conjugated with the aromatic ring, reducing electron density. Consequently, the activation energy for the 1,4-conjugate addition to an electron-deficient alkene is high, leading to slow kinetics [1]. Furthermore, aza-Michael additions are often reversible. If the reaction is under thermodynamic control, the equilibrium might not favor the product at ambient conditions without proper stabilization.

Solution: To overcome this, you must lower the activation barrier or shift the equilibrium:

  • Thermodynamic Control via Strong Bases: Utilizing a strong base like potassium tert-butoxide (KOt-Bu) can facilitate the deprotonation of the nucleophile, significantly enhancing its reactivity. This approach was successfully leveraged in the optimized 5-step synthesis of the integrin inhibitor MK-0429, demonstrating that understanding thermodynamic equilibrium enables rapid substrate scope exploration and high yields [2].

  • Solvent Effects: Switch to polar protic, hydrogen-bond donating solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE). These fluorinated alcohols activate the Michael acceptor (the α,β-unsaturated carbonyl) via strong hydrogen bonding, increasing its electrophilicity and accelerating the reaction rate without requiring harsh heating [1].

Q2: I want to avoid harsh bases that might cause side reactions (like ester cleavage or polymerization). What are the most effective catalytic systems to reduce reaction time for weak aza-nucleophiles?

Analysis & Causality: Strong bases (like hydroxides) can trigger side reactions, such as the anionic polymerization of acrylates or the hydrolysis of ester groups. Therefore, transition-metal catalysis or specialized organic bases are preferred for sensitive substrates.

Solution:

  • Copper Catalysis: A highly efficient and mild protocol utilizes a Copper(I) complex. A mixture of inexpensive CuCl (3–7 mol %), a phosphine ligand (e.g., DPEPhos), and a catalytic amount of KOt-Bu at ambient temperature can drive the reaction to completion in 3–6 hours with >98% conversion. The Cu-complex acts as a Lewis acid to activate the alkene while simultaneously coordinating the amine, bringing the reactants into close proximity and lowering the entropic barrier [3].

  • Superbasic Ionic Liquids: Task-specific ionic liquids derived from 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), such as [DBU][Lac] (lactate), act as both solvent and catalyst. The DBU cation provides basicity to activate the amine, while the lactate anion's hydroxyl group activates the carbonyl of the Michael acceptor. This dual-activation drastically reduces reaction times under solvent-free conditions[4].

Q3: Can process intensification techniques like continuous flow chemistry help with sluggish aza-Michael additions?

Analysis & Causality: Batch reactors often suffer from poor mass and heat transfer, especially when scaling up viscous or solvent-free aza-Michael reactions.

Solution: Yes. Transitioning from batch to continuous flow microreactors significantly accelerates the reaction. The high surface-area-to-volume ratio in microreactors ensures instantaneous mixing and precise temperature control. For example, in the cyanoethylation of aromatic amines, optimizing the reaction in a microreactor reduced the reaction time from over 2 hours in batch to approximately 14 minutes, while maintaining high conversion and selectivity[5].

Quantitative Data Summary

The following table summarizes the optimized catalytic conditions, reaction times, and yields for various weak nucleophiles, allowing for easy comparison of optimization strategies.

Nucleophile TypeMichael AcceptorCatalyst / SystemSolventReaction TimeYield (%)Ref.
Aromatic Amines α,β-Unsaturated OlefinsCuCl (3 mol%) + DPEPhos + KOt-BuToluene3–6 h90–99%[3]
Nucleophilic Heterocycles β-Substituted AcrylatesKOt-Bu (Catalytic)THF / Various1–4 h55–94%[2]
Aromatic Amines α,β-Unsaturated Ketones[DBU][Lac] Ionic LiquidSolvent-free2–5 h85–95%[4]
Aromatic Amines AcrylonitrileContinuous Flow MicroreactorNeat / Various~14 min>95%[5]
Experimental Protocol: Copper-Catalyzed Aza-Michael Addition of Aromatic Amines

Self-Validating System: This protocol utilizes Thin Layer Chromatography (TLC) monitoring and a specific catalyst preparation sequence to ensure the active Cu-complex is formed prior to reactant introduction. This prevents uncatalyzed background degradation and ensures reproducibility [3].

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk tube equipped with a magnetic stir bar under an argon atmosphere, add CuCl (0.03 eq, 3 mol%) and DPEPhos ligand (0.03 eq, 3 mol%).

  • Base Introduction: Add anhydrous toluene (2.0 mL) followed by KOt-Bu (0.03 eq to 0.07 eq). Stir the mixture at room temperature for 30 minutes.

    • Causality: This step is critical to generate the active, soluble Copper(I)-alkoxide/phosphine complex. The solution should undergo a distinct color change indicating complex formation.

  • Reactant Addition: Add the weak nucleophile (e.g., aniline or indole derivative, 1.0 eq) to the active catalyst solution. Stir for 5 minutes to allow the amine to coordinate with the copper center.

  • Initiation: Slowly add the Michael acceptor (e.g., α,β-unsaturated ester or ketone, 1.1 eq) dropwise.

    • Causality: Dropwise addition prevents localized exothermic polymerization of the Michael acceptor.

  • Monitoring (Self-Validation): Stir the reaction at ambient temperature. Monitor the disappearance of the aromatic amine via TLC (typically 3 to 6 hours). If the reaction stalls, check for moisture contamination, as the active Cu-complex is highly water-sensitive.

  • Quenching and Purification: Once complete, quench the reaction by filtering the mixture through a short pad of silica gel, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the pure β-amino compound.

References
  • Thermodynamic Understanding of an Aza-Michael Reaction Enables Five-Step Synthesis of the Potent Integrin Inhibitor MK-0429 Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Copper-Catalyzed Aza-Michael Addition of Aromatic Amines or Aromatic Aza-Heterocycles to α,β-Unsaturated Olefins Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Green and efficient aza-Michael additions of aromatic amines to α,β-unsaturated ketones catalyzed by [DBU][Lac] Source: Semantic Scholar URL:[Link]

  • Continuous synthesis of N,N-dicyanoethylaniline in microreactors: Reaction kinetics and process intensification Source: Chinese Journal of Chemical Engineering URL:[Link]

Optimization

Technical Support Center: Troubleshooting Aza-Michael Addition of Electron-Deficient Anilines

Executive Summary & Mechanistic Insight[1] The Challenge: Electron-deficient anilines (e.g., nitro-, trifluoromethyl-, or cyano-substituted) are notoriously poor nucleophiles in aza-Michael additions. The presence of ele...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight[1]

The Challenge: Electron-deficient anilines (e.g., nitro-, trifluoromethyl-, or cyano-substituted) are notoriously poor nucleophiles in aza-Michael additions. The presence of electron-withdrawing groups (EWGs) significantly lowers the energy of the nitrogen lone pair (HOMO), making the attack on the


-carbon of the Michael acceptor kinetically sluggish.

The Diagnostic Framework: When these reactions fail, it is rarely due to a single factor. It is typically a conflict between kinetics (high activation barrier due to low nucleophilicity) and thermodynamics (reversibility of the adduct).

  • Kinetic Trap: The aniline is too stable to attack the alkene.

  • Thermodynamic Trap: The product forms but reverts to starting materials (retro-Michael) because the C-N bond is weakened by the aniline's EWG, making the leaving group ability of the aniline high.

This guide provides a troubleshooting workflow to distinguish these failure modes and implement field-proven solutions.

Diagnostic Troubleshooting (Q&A)

Q1: My reaction is stalled at <10% conversion after 24 hours. Heating isn't helping. What is happening?

Diagnosis: You are facing a Kinetic Barrier . The nucleophile is too weak to overcome the activation energy, and standard thermal activation is insufficient or is triggering the retro-Michael reaction.

The Fix: Switch to "Smart Solvents" (Fluorinated Alcohols). Standard polar solvents (DMF, DMSO) stabilize the ground state. You need to activate the electrophile without deactivating the nucleophile.

  • Protocol: Replace your solvent with Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .

  • Mechanism: HFIP acts as a strong hydrogen-bond donor (HBD) to the carbonyl oxygen of the Michael acceptor, effectively pulling electron density and increasing the electrophilicity at the

    
    -carbon. Crucially, HFIP is a poor nucleophile and does not protonate the aniline (which would kill the reaction), unlike Brønsted acids.
    
Q2: I see product formation by TLC/LCMS, but the yield drops upon workup or prolonged reaction time.

Diagnosis: You are fighting Thermodynamic Reversibility (Retro-Michael) . Electron-deficient anilines are excellent leaving groups. The aza-Michael adduct is thermodynamically unstable relative to the starting materials, especially at high temperatures or high dilution.

The Fix: Concentration and Temperature Control.

  • Concentration: Run the reaction at high concentration (1.0 M – 2.0 M) or neat (solvent-free) to favor the bimolecular forward reaction (Le Chatelier’s principle).

  • Temperature: Do not reflux. If heat is needed for kinetics, use mild heating (40–50 °C) and stop exactly when equilibrium is reached.

  • Workup: Avoid acidic workups which can protonate the amine product, accelerating the retro-reaction.

Q3: The Michael acceptor is disappearing, but the desired aniline adduct is not forming.

Diagnosis: Polymerization or Side Reactions. Acrylates and acrylamides can polymerize under thermal stress or Lewis acid catalysis if the nucleophilic attack is too slow.

The Fix: Radical Inhibitors and Catalyst Tuning.

  • Inhibitor: Add 1–5 mol% of hydroquinone or BHT to prevent radical polymerization of the alkene.

  • Catalyst: Switch to a surface-active heterogeneous catalyst like Silica Gel or Clay (K-10 Montmorillonite) . These provide surface acidity to activate the acceptor while keeping the reactants adsorbed in proximity, favoring the coupling over polymerization.

Decision Logic & Workflow

The following diagram illustrates the logical flow for troubleshooting stalled aza-Michael reactions.

TroubleshootingFlow Start START: Low Conversion CheckSM Check Reaction Mixture: Is Michael Acceptor Consumed? Start->CheckSM YesConsumed YES: Acceptor Consumed CheckSM->YesConsumed Yes NoConsumed NO: Acceptor Remains CheckSM->NoConsumed No Polymer Issue: Polymerization/Decomposition YesConsumed->Polymer FixPolymer FIX: Add Radical Inhibitor (BHT) Reduce Temp Check Stability Polymer->FixPolymer CheckRev Is Product Transiently Visible? NoConsumed->CheckRev YesRev YES: Retro-Michael (Reversible) CheckRev->YesRev Yes NoRev NO: Kinetic Stall CheckRev->NoRev No FixRev FIX: Increase Concentration (Neat) Lower Temp Avoid Acidic Workup YesRev->FixRev FixKinetic FIX: Switch Solvent to HFIP/TFE Use Lewis Acid (Sc(OTf)3) High Pressure NoRev->FixKinetic

Figure 1: Diagnostic logic tree for isolating failure modes in aza-Michael additions.

Optimized Experimental Protocols

Protocol A: The "Smart Solvent" Method (HFIP)

Best for: Highly electron-deficient anilines (e.g., 2,4-difluoroaniline, nitroaniline).

Rationale: HFIP activates the Michael acceptor via strong H-bonding without protonating the aniline.

  • Setup: In a 5 mL vial, dissolve the Michael acceptor (1.0 equiv, e.g., 1.0 mmol) and the aniline (1.1 equiv) in HFIP (Hexafluoroisopropanol) to a concentration of 0.5 M – 1.0 M.

  • Reaction: Stir at room temperature.

    • Note: Reaction rates are typically 10–50x faster in HFIP than in MeOH or Toluene.

  • Monitoring: Monitor by TLC/NMR. Do not rely solely on UV (LCMS) as response factors vary.

  • Workup: Evaporate the volatile HFIP (bp 58 °C) under reduced pressure. HFIP can be recovered and reused.[1]

  • Purification: If necessary, purify via flash chromatography on neutral alumina or silica (pre-treated with 1% Et3N to prevent retro-reaction on the column).

Protocol B: Lewis Acid Catalysis (Water/Surfactant)

Best for: Scale-up where HFIP is too expensive; substrates tolerant of moisture.

Rationale: Lanthanide triflates are water-tolerant Lewis acids that activate the carbonyl group.

  • Setup: Mix aniline (1.0 equiv) and Michael acceptor (1.2 equiv) in water (or water/ethanol 1:1).

  • Catalyst: Add Yb(OTf)3 or Sc(OTf)3 (10 mol%).

  • Additive: Optionally add SDS (Sodium Dodecyl Sulfate, 20 mol%) to create micelles if substrates are hydrophobic ("On-Water" effect).

  • Reaction: Stir vigorously at room temperature for 12–24 h.

  • Workup: Extract with EtOAc. The catalyst remains in the aqueous phase and can often be recycled.

Comparative Data: Solvent & Catalyst Effects[3]

The following table summarizes the conversion efficiency of 4-nitroaniline addition to methyl acrylate under various conditions (Time: 12h).

EntrySolventCatalystTemp (°C)Conversion (%)Notes
1TolueneNone80< 5%Kinetic stall; non-polar solvent ineffective.
2MethanolNone6035%Protic solvent helps, but slow.
3HFIP None 25 92% Best balance of rate and mild conditions.
4WaterSc(OTf)32578%Good "Green" alternative; requires workup.
5NeatSilica Gel5065%Solvent-free; good for simple substrates.
6DMFAcetic Acid8040%High temp triggers retro-Michael; low yield.

Mechanistic Visualization: The HFIP Effect

Understanding why HFIP works is critical for trusting the protocol. The diagram below depicts the dual-activation mode.

HFIP_Mechanism cluster_0 Key Interaction Solvent HFIP (Solvent) Complex Activated Complex (H-Bonded) Solvent->Complex Strong H-Bonding (Lowers LUMO) Acceptor Michael Acceptor (Electrophile) Acceptor->Complex Product Aza-Michael Adduct Complex->Product Aniline Electron-Deficient Aniline (Nucleophile) Aniline->Product Nucleophilic Attack (Facilitated)

Figure 2: HFIP activates the electrophile via hydrogen bonding without masking the nucleophile.

References

  • Rulev, A. Y. (2011).[2] Aza-Michael Reaction: Achievements and Prospects. Russian Chemical Reviews. Link

  • Legros, J., et al. (2018).[3] Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie. Link[3]

  • BenchChem. (2025).[4] Application Note: Aza-Michael Addition of Amines to Diethyl Maleate. Link

  • Verma, S., et al. (2009).[5] Ionic liquids as green solvents for the aza-Michael addition. Arkivoc. Link

  • Xu, L-W., et al. (2004).[6] Transition-Metal-Based Lewis Acid Catalysis of Aza-Type Michael Additions in Water. Helvetica Chimica Acta.[6] Link

Sources

Troubleshooting

Technical Support Guide: Solvent-Controlled Synthesis of Methyl N-(3-bromophenyl)-beta-alaninate

[1] Document ID: TSG-2025-AM03 Subject: Optimization of Solvent Polarity in Aza-Michael Additions for Weak Nucleophiles Target Audience: Medicinal Chemists, Process Development Scientists[1] Executive Summary & Reaction...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Document ID: TSG-2025-AM03 Subject: Optimization of Solvent Polarity in Aza-Michael Additions for Weak Nucleophiles Target Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary & Reaction Mechanics

The Challenge: Synthesizing Methyl N-(3-bromophenyl)-beta-alaninate requires the conjugate addition of 3-bromoaniline (a weak nucleophile) to methyl acrylate (a Michael acceptor).[1] The electron-withdrawing bromine atom at the meta position significantly reduces the nucleophilicity of the aniline nitrogen (


 vs. 

for aniline), making the reaction sluggish in standard organic solvents.

The Solution: Solvent polarity—specifically Hydrogen Bond Donor (HBD) ability—is the critical lever for success. Unlike typical


 reactions where polar aprotic solvents (e.g., DMF) are preferred, Aza-Michael additions of anilines are accelerated by polar protic solvents  (e.g., Water, Methanol, HFIP).[1] These solvents activate the electrophile (methyl acrylate) through hydrogen bonding with the carbonyl oxygen, lowering the activation energy for the nucleophilic attack.
Reaction Scheme

ReactionScheme Aniline 3-Bromoaniline (Nucleophile) TS Transition State (Solvent Stabilized) Aniline->TS Acrylate Methyl Acrylate (Electrophile) Acrylate->TS Product Methyl N-(3-bromophenyl)- beta-alaninate (Mono-adduct) TS->Product  Major Path   BisProduct Bis-Adduct (Impurity) Product->BisProduct  Over-reaction (Avoidable)  

Figure 1: Reaction pathway showing the critical transition state and potential bis-alkylation side reaction.

Critical Analysis: Solvent Polarity Effects

The choice of solvent dictates not just the rate, but the selectivity (mono- vs. bis-addition).[1]

Solvent ClassRepresentative SolventDielectric Constant (

)
Mechanism of ActionSuitability for 3-Br-Aniline
Non-Polar Toluene, Hexane2.38No activation.[1] Reaction relies purely on thermal energy.Poor. Reaction will be extremely slow or stall.
Polar Aprotic THF, Acetonitrile7.5 - 37.5Solubilizes reactants but offers minimal electrophile activation.[1]Mediocre. Often requires Lewis Acid catalysts.
Polar Protic Methanol, Ethanol33.0Activates acrylate via H-bonding.[1]Good. Standard choice. Often requires acid catalyst (AcOH).
"On-Water" Water (

)
80.1Hydrophobic effect aggregates reactants; Interface H-bonding accelerates rate.[1]Excellent. High selectivity for mono-product.[1][2]
Fluorinated HFIP, TFE16.7 (HFIP)Super-activation. Strong H-bond donor activates acrylate significantly.[1]High Risk/High Reward. Very fast, but promotes bis-addition.[1]
Expert Insight: The "Water" Anomaly

While 3-bromoaniline is insoluble in water, running the reaction "On-Water" (heterogeneous suspension) is often superior to homogeneous organic solutions.[1] The hydrophobic effect forces the organic reactants together, and the water surface provides free -OH groups that catalyze the proton transfer steps, suppressing the formation of the bis-adduct.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes encountered during the synthesis of Methyl N-(3-bromophenyl)-beta-alaninate.

Issue 1: Reaction is too slow / Low Conversion

Q: I have refluxed 3-bromoaniline and methyl acrylate in THF for 24 hours, but TLC shows mostly starting material. Why?

A: THF is a polar aprotic solvent. It cannot form hydrogen bonds to the carbonyl oxygen of the methyl acrylate. Without this activation, the electron-deficient 3-bromoaniline is too weak to attack the double bond effectively.[1]

  • Corrective Action: Switch to Methanol and add 10-20 mol% Acetic Acid or Silica Gel .[1] The acid protonates the carbonyl, making the acrylate more electrophilic.

  • Alternative: Use Water at 60°C. The "on-water" acceleration is significant for weak nucleophiles.[1]

Issue 2: Bis-Adduct Formation

Q: I obtained the product, but it is contaminated with ~15% of the bis-alkylated impurity (tertiary amine). How do I prevent this?

A: The mono-adduct product is a secondary amine, which is inherently more nucleophilic than the starting primary aniline (due to the inductive effect of the alkyl chain). If the reaction runs too long or in a solvent that super-activates the electrophile (like HFIP), the product reacts again.

  • Corrective Action 1 (Stoichiometry): Use a excess of 3-bromoaniline (1.5 to 2.0 equivalents) relative to methyl acrylate.[1] This statistically favors the mono-attack.[1]

  • Corrective Action 2 (Solvent): Avoid HFIP. Use Water or Ethanol . Water is particularly good at suppressing bis-addition because the hydrophobic product often precipitates out or aggregates, protecting it from further reaction.[1]

Issue 3: Reversibility (Retro-Michael)

Q: My yield decreases during workup or prolonged heating. Is the product unstable?

A: Yes, the Aza-Michael reaction is reversible.[1] High temperatures or strong bases can trigger the retro-Michael reaction, ejecting the aniline and reforming the acrylate.[1]

  • Corrective Action: Avoid high-temperature distillation during workup. Remove solvents under reduced pressure at

    
    . Do not use strong bases for neutralization; use mild bases like 
    
    
    
    .

Validated Experimental Protocols

Method A: The "Green" Selectivity Protocol (Recommended)

Best for: High purity, avoiding bis-adducts, simple workup.[1]

  • Setup: In a round-bottom flask, charge 3-Bromoaniline (1.0 equiv, e.g., 1.72 g, 10 mmol) and Water (10 mL).

  • Addition: Add Methyl Acrylate (1.2 equiv, 1.08 mL) in one portion.

  • Reaction: Stir vigorously at 40–60°C for 6–12 hours. The mixture will be heterogeneous (emulsion).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The limiting reagent is the acrylate (due to volatility/polymerization), but here we use slight excess. If aniline remains, the excess acrylate can be removed easily.

  • Workup: Extract with Ethyl Acetate (

    
    ). Dry organic layer over 
    
    
    
    .[1][3]
  • Purification: Concentrate in vacuo. If excess aniline was used, purify via Silica Gel Column Chromatography (Gradient: 0

    
     20% EtOAc in Hexane).[1]
    
Method B: The Catalytic Protocol (For Scale-up)

Best for: Homogeneous conditions, faster rates.[1]

  • Setup: Dissolve 3-Bromoaniline (1.0 equiv) in Methanol (concentration ~1.0 M).

  • Catalyst: Add Acetic Acid (20 mol%) OR Silica Gel (50% weight equivalent to amine).

  • Addition: Add Methyl Acrylate (1.5 equiv).

  • Reaction: Reflux (65°C) for 12–24 hours.

  • Workup: Filter off silica (if used). Concentrate solvent.[1] Redissolve in EtOAc, wash with saturated

    
     (to remove AcOH), then brine.
    

Process Visualization

Workflow: Decision Matrix for Solvent Selection

DecisionMatrix Start Start Synthesis Q1 Is the Aniline highly deactivated? (e.g., NO2, multiple halogens) Start->Q1 PathA Yes (Very Weak Nucleophile) Q1->PathA PathB No (Mildly Deactivated - e.g., 3-Br) Q1->PathB SolventA Use HFIP or TFE (Fluorinated Alcohols) PathA->SolventA SolventB Use Water (On-Water) or MeOH + AcOH PathB->SolventB ResultA Fast Rate, Risk of Bis-Adduct (Monitor Closely) SolventA->ResultA ResultB Good Selectivity (Mono-Adduct) Green Chemistry SolventB->ResultB

Figure 2: Decision matrix for selecting the optimal solvent system based on nucleophile reactivity.

References

  • Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines. Source: Journal of Organic Chemistry (ACS) Significance:[1] Establishes the hierarchy of solvents (Water > TFE > HFIP) for controlling mono- vs. bis-addition in aniline derivatives. URL:[Link][1]

  • Solvent effects in the aza-Michael addition of anilines. Source: Comptes Rendus Chimie Significance: Details the specific activation of methyl acrylate by fluorinated alcohols and the "smart solvent" concept for weak nucleophiles. URL:[Link][1]

  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Source: Molecules (PMC) Significance:[1][4] Provides a solvent-free alternative using heterogeneous catalysis to ensure mono-selectivity.[1][2] URL:[Link]

Sources

Optimization

Removing unreacted 3-bromoaniline from reaction mixtures

Ticket ID: #3BA-PURIFY Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Executive Summary & Chemical Profile Researchers frequently encounter difficulty removing unreacted 3-bromoani...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #3BA-PURIFY Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Chemical Profile

Researchers frequently encounter difficulty removing unreacted 3-bromoaniline (CAS: 591-19-5) due to its lipophilicity and weak basicity. Unlike simple aliphatic amines, the electron-withdrawing bromine atom significantly lowers the pKa of its conjugate acid, making standard acid washes less effective if pH is not strictly controlled.

Below is the critical data required to design your purification strategy:

PropertyValueImplication for Purification
Boiling Point ~251°C (at 760 mmHg)Distillation requires high vacuum (<1 mmHg) to avoid thermal decomposition of product.
pKa (Conjugate Acid) 3.58 CRITICAL: You must reach pH < 1.5 to ensure >99% protonation and extraction into the aqueous phase.
LogP ~2.1Moderately lipophilic; requires non-polar solvents (Hexane/DCM) for effective partitioning.[1]
Reactivity Primary Aromatic AmineSusceptible to oxidation (browning); reacts with electrophiles (isocyanates, aldehydes).[1]

Method A: The "Quick Fix" (Acid-Base Extraction)

Best For: Bulk removal from non-basic products (amides, esters, neutral aromatics).

The Common Pitfall

Users often wash with 5% Citric Acid or weak HCl and find 3-bromoaniline remaining in the organic layer.

  • The Science: With a pKa of 3.58, a wash at pH 3.0 only protonates ~75% of the aniline. To achieve quantitative removal (>99.9%), the aqueous phase must be at least 2 pH units below the pKa.

Optimized Protocol
  • Dilution: Dilute the reaction mixture with a hydrophobic solvent (DCM or Ethyl Acetate). Avoid Ether if possible (emulsion risk).

  • The "Hard" Wash: Wash the organic layer 2x with 1M HCl or 1M H₂SO₄ .

    • Target pH: Verify the aqueous layer pH is < 1.0 using litmus paper.

  • The Polishing Wash: Wash 1x with Brine (Saturated NaCl) to break any emulsions and remove entrained acid.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate.

Troubleshooting Flowchart

ExtractionLogic Start Crude Mixture (Product + 3-Bromoaniline) Solvent Dilute with DCM or EtOAc Start->Solvent AcidWash Wash with 1M HCl (pH < 1) Solvent->AcidWash Check Check Aqueous pH AcidWash->Check Check->AcidWash pH > 1.5 (Add more Acid) ResultOrg Organic Layer (Contains Product) Check->ResultOrg pH < 1.5 ResultAq Aqueous Layer (Contains 3-Bromoanilinium Salt) ResultOrg->ResultAq Separation

Figure 1: Logic flow for ensuring quantitative protonation of 3-bromoaniline during extraction.

Method B: Flash Chromatography (Silica Gel)

Best For: separating 3-bromoaniline from other basic compounds or when acid extraction destroys the product.[1]

The "Tailing" Phenomenon

Aromatic amines interact strongly with acidic silanols (Si-OH) on silica gel, causing broad streaks that contaminate later fractions.[2]

Solutions
  • Mobile Phase Modifier (The Standard):

    • Add 1% Triethylamine (TEA) to your solvent system (e.g., 1% TEA in Hexane/EtOAc).[2]

    • Mechanism:[3][4] TEA is a stronger base than 3-bromoaniline; it preferentially binds to the silanols, "capping" them and allowing the aniline to elute as a sharp band.[1]

  • Ammonia-Doped Methanol:

    • Use 1-5% 7N NH₃ in MeOH as the polar component of your DCM gradient.

  • Amine-Functionalized Silica:

    • Use KP-NH (amino-silica) cartridges.[5] These are basic and prevent interaction entirely.

FAQ: My product has the same Rf as 3-bromoaniline. Answer: Switch to Toluene/Acetone (9:1).[1] The pi-pi interactions between toluene and the aromatic ring of the aniline often shift its retention relative to non-aromatic products.[1]

Method C: Scavenger Resins (High-Throughput/Pharma)

Best For: Final polishing (<50 mg impurity), parallel synthesis, or acid-sensitive products.

Recommended Resin: Polystyrene-Isocyanate

Since 3-bromoaniline is a primary amine, it reacts rapidly with electrophilic resins.

Protocol
  • Calculate Load: Assume 100% of the theoretical excess aniline remains. Use 3-4 equivalents of Isocyanate resin (relative to the aniline).

  • Incubation: Add resin to the reaction mixture (DCM or THF). Shake gently at room temperature for 2-4 hours.

    • Mechanism:[3][4]

      
       (Urea bond formation).
      
  • Filtration: Filter through a coarse frit or cotton plug. The impurity remains trapped on the solid bead.

  • Validation: Spot the filtrate on TLC; stain with Ehrlich’s reagent or Ninhydrin to confirm absence.

Scavenging Workflow

ScavengerFlow Crude Crude Solution (Product + Aniline) Resin Add Isocyanate Resin (3-4 equiv) Crude->Resin React Shake 4 Hours (Urea Formation) Resin->React Filter Filtration React->Filter Waste Solid Waste (Resin-bound Aniline) Filter->Waste Retentate Pure Filtrate (Purified Product) Filter->Pure Eluent

Figure 2: Workflow for chemoselective removal of amines using solid-supported scavengers.

Method D: Distillation (The Last Resort)

Best For: Multi-gram scale where chromatography is too expensive.[1]

  • Warning: 3-Bromoaniline has a high boiling point (251°C).[1] Distilling at atmospheric pressure will likely cause oxidation (tar formation).

  • Requirement: You need a high-vacuum line (oil pump, < 1 mmHg).

  • Kugelrohr Distillation: Ideal for 1-5g scales.[1] Set oven to 100-120°C under full vacuum. The product should sublime/distill over, leaving heavy tars behind.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11562, 3-Bromoaniline.[1] Retrieved from [Link][1]

  • Biotage (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Amerigo Scientific. Scavenger Resins for Organic Synthesis.[1] Retrieved from [Link][1]

Sources

Troubleshooting

Technical Support Center: Minimizing Methyl Acrylate Polymerization in Amino Ester Synthesis

The Aza-Michael addition of amines to methyl acrylate (MA) is a fundamental, atom-economical pathway for synthesizing β-amino esters. However, because methyl acrylate possesses an activated, sterically unhindered double...

Author: BenchChem Technical Support Team. Date: March 2026

The Aza-Michael addition of amines to methyl acrylate (MA) is a fundamental, atom-economical pathway for synthesizing β-amino esters. However, because methyl acrylate possesses an activated, sterically unhindered double bond, it is highly susceptible to spontaneous free-radical polymerization. This unwanted side reaction can lead to runaway exotherms, viscous gels, and total loss of yield.

As a Senior Application Scientist, I have designed this technical guide to help you troubleshoot and optimize your Aza-Michael workflows. By understanding the mechanistic relationship between radical inhibitors, atmospheric conditions, and reaction kinetics, you can achieve high-yielding amino ester syntheses without triggering polymerization.

I. Diagnostic Workflow

Before adjusting your protocol, use the following diagnostic logic to identify the root cause of methyl acrylate polymerization in your specific setup.

G Start Polymerization Detected (Viscous/Solid Gel) Atmosphere Check Atmosphere: Is it strictly N2/Ar? Start->Atmosphere YesInert MEHQ requires O2. Inert gas disables it. Atmosphere->YesInert Yes NoInert Air/O2 is present. Atmosphere->NoInert No Action1 Use dry air (drying tube) or add Phenothiazine. YesInert->Action1 Temp Check Temperature: Is T > 50°C? NoInert->Temp YesTemp Thermal auto-initiation overcomes MEHQ. Temp->YesTemp Yes Success Proceed with Aza-Michael Addition Temp->Success No Action2 Keep T < 50°C or add 50 ppm PTZ. YesTemp->Action2

Troubleshooting workflow for identifying and resolving methyl acrylate polymerization triggers.

II. Mechanistic Troubleshooting & FAQs

Q1: Should I remove the MEHQ (Monomethyl Ether of Hydroquinone) inhibitor from methyl acrylate prior to the Aza-Michael addition? Answer: No. It is a common laboratory misconception that MEHQ will interfere with the amine nucleophile. In reality, the typical storage concentration of MEHQ (15–200 ppm) is far too low to competitively hinder the Aza-Michael addition 1[1]. Removing the inhibitor via a basic alumina plug or distillation leaves the activated double bond completely unprotected. Because the Aza-Michael addition is exothermic, the localized heat generated during the reaction can easily trigger auto-initiation if the monomer is uninhibited.

Q2: My reaction mixture turned into a solid, viscous gel when I ran the reaction under a strict Argon atmosphere. Why did this happen? Answer: MEHQ is an oxygen-dependent inhibitor. Its mechanism of action relies on dissolved oxygen reacting with carbon-centered radicals to form peroxy radicals. MEHQ then donates a hydrogen atom to the peroxy radical, terminating the chain propagation 2[2]. By purging your reaction with strict inert gas, you stripped the system of oxygen, rendering the MEHQ completely inactive 3[3]. Always run MEHQ-inhibited Aza-Michael additions under a dry air atmosphere (e.g., using a calcium chloride drying tube).

Q3: I need to heat my reaction to 80 °C because my amine is sterically hindered, but the methyl acrylate keeps polymerizing. How can I prevent this? Answer: Thermal auto-initiation of methyl acrylate accelerates significantly above 50 °C 4[4]. At elevated temperatures, the radical flux overwhelms the standard 15 ppm MEHQ limit. Furthermore, oxygen solubility in the solvent decreases as temperature rises, further crippling MEHQ's efficiency. If elevated temperatures are required—such as in microwave-assisted synthesis 5[5]—you must switch to an oxygen-independent inhibitor. Phenothiazine (PTZ) acts as a direct electron donor to quench propagating radicals without requiring oxygen, making it vastly superior for high-temperature acrylate chemistry 6[6].

Q4: How does the choice of solvent influence both the Aza-Michael kinetics and polymerization risk? Answer: Protic solvents like methanol are ideal for Aza-Michael additions. Methanol hydrogen-bonds to the carbonyl oxygen of the methyl acrylate, increasing the electrophilicity of the β-carbon and accelerating the nucleophilic attack 1[1]. Faster Aza-Michael kinetics mean the methyl acrylate is consumed rapidly, drastically reducing the time window available for unwanted radical polymerization.

III. Quantitative Inhibitor Matrix

Use the following data to select the appropriate stabilization strategy based on your reaction conditions.

InhibitorOxygen DependencyOptimal Temp RangeTypical ConcentrationMode of ActionImpact on Aza-Michael
MEHQ (Monomethyl Ether of Hydroquinone)Strict (Requires dissolved O₂)< 35 °C (Storage)< 50 °C (Reaction)15 – 200 ppmScavenges peroxy radicals via H-atom transfer.Negligible.
Phenothiazine (PTZ)Independent (Functions in N₂/Ar)> 50 °C (High-temp or Microwave)10 – 50 ppmElectron donor; directly quenches carbon-centered radicals.Negligible (May impart a slight yellow tint).
BHT (Butylated Hydroxytoluene)Strict (Requires dissolved O₂)< 60 °C50 – 500 ppmSterically hindered phenol; traps peroxy radicals.Negligible.

IV. Validated Experimental Protocol: Self-Validating Aza-Michael Addition

This protocol is designed as a self-validating system. Each step includes a built-in physical check to ensure the reaction remains on the kinetic pathway of the Aza-Michael addition rather than the thermodynamic sink of radical polymerization.

Step 1: Reagent & Inhibitor Verification

  • Action: Verify via the manufacturer's Certificate of Analysis that the methyl acrylate contains 15–20 ppm MEHQ 7[7]. Do not pass the monomer through basic alumina.

  • Causality: Retaining MEHQ prevents auto-initiation during the exothermic addition. The amine nucleophile is unaffected by ppm levels of MEHQ.

Step 2: Atmosphere Control

  • Action: Equip the reaction flask with a drying tube (e.g., CaCl₂) rather than a nitrogen/argon Schlenk line.

  • Causality: MEHQ requires dissolved O₂ to form the peroxy radicals necessary for chain termination. A strict inert purge disables the inhibitor, leading to runaway polymerization.

Step 3: Solvent Preparation

  • Action: Dissolve the amine (1.0 equiv) in a protic solvent (e.g., Methanol, 0.5 M concentration).

  • Causality: Methanol hydrogen-bonds to the carbonyl of methyl acrylate, increasing its electrophilicity and accelerating the desired Aza-Michael pathway over side reactions.

Step 4: Temperature-Controlled Nucleophilic Addition

  • Action: Cool the amine solution to 0 °C using an ice bath. Add methyl acrylate (1.1 to 1.5 equiv) dropwise over 15 minutes. Ensure the internal temperature remains below 25 °C.

  • Causality: The Aza-Michael addition is inherently exothermic. Dropwise addition prevents a sudden temperature spike that could trigger thermal radical initiation.

Step 5: Monitoring & Workup (Self-Validation)

  • Action: Remove the ice bath and stir at room temperature. Monitor the reaction via TLC (ninhydrin stain for amines). Once complete, remove the methanol and excess methyl acrylate via rotary evaporation with the water bath strictly set to < 35 °C .

  • Causality: Concentrating the mixture at elevated temperatures under the reduced oxygen environment of a rotovap system can trigger late-stage polymerization. Keeping the temperature below 35 °C ensures the physical stability of the remaining monomer until it is fully evaporated.

V. References

  • The control of runaway polymerisation reactions by inhibition techniques - IChemE Source: icheme.org URL:[6]

  • Should I remove inhibitor from methyl acrylate? - Chemistry Stack Exchange Source: stackexchange.com URL:[1]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC Source: nih.gov URL:[5]

  • Methyl Acrylate Suppliers, Dealers in Mumbai, India - Shakti Chemicals Source: shaktichemicals.org URL:[4]

  • TDS-Methyl Acrylate-09-07-2016 - Arkema Source: arkema.com URL:[2]

  • Methyl Acrylate / Technical Data Sheet / En - Jamorin Source: jamorin.com URL:[3]

  • Methyl Acrylate (MA) FAQ - Gantrade Corporation Source: gantrade.com URL:[7]

Sources

Optimization

Technical Support Center: Purification of Methyl 3-(3-bromoanilino)propionate

The following technical guide is designed for researchers encountering purification challenges with Methyl 3-(3-bromoanilino)propionate (CAS: Analogous to 151583-29-8 / 3395-91-3 derivatives). This compound, a Michael ad...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers encountering purification challenges with Methyl 3-(3-bromoanilino)propionate (CAS: Analogous to 151583-29-8 / 3395-91-3 derivatives). This compound, a Michael addition product of 3-bromoaniline and methyl acrylate, frequently presents as a viscous oil or low-melting solid, making standard recrystallization difficult.

Executive Summary & Compound Analysis

  • Target Molecule: Methyl 3-(3-bromoanilino)propionate[1]

  • Chemical Class:

    
    -Aryl 
    
    
    
    -amino acid ester.[1]
  • Physical State Warning: The free base is typically an oil or low-melting solid at room temperature.[1] Direct recrystallization of the free base often results in "oiling out" (liquid-liquid phase separation) rather than crystal formation.[1]

  • Primary Recommendation: For robust purification and long-term storage, convert the free base to its Hydrochloride (HCl) or Oxalate salt . These salts are crystalline solids with well-defined melting points, allowing for efficient recrystallization.[1]

Solvent Selection Guide

Scenario A: Recrystallizing the Free Base (If Solid)

Attempt this only if your crude material solidifies upon standing or cooling.

Solvent SystemRoleRatio (v/v)Protocol Note
Diethyl Ether / Pentane Primary / Anti-solvent1:2 to 1:4Dissolve in minimal Ether at RT.[1] Add Pentane until cloudy.[1] Cool to -20°C.
Ethyl Acetate / Hexane Primary / Anti-solvent1:3 to 1:5Standard non-polar purification.[1] Good for removing unreacted 3-bromoaniline.[1]
Methanol / Water Primary / Anti-solventNot RecommendedRisk of Hydrolysis: Ester hydrolysis to the acid is possible with heating in water.
Scenario B: Recrystallizing the HCl Salt (Recommended)

The most reliable method for high purity (>99%).

Solvent SystemRoleRatio (v/v)Protocol Note
Methanol / Diethyl Ether Primary / Anti-solvent1:5 to 1:10Dissolve salt in minimal hot MeOH.[1] Add Et₂O until turbid.[1] Cool slowly.
Ethanol / Ethyl Acetate Primary / Anti-solvent1:3Good alternative if Ether is unavailable.[1]
Isopropanol (IPA) Single SolventN/AHeat to boil, dissolve, cool to 4°C.

Troubleshooting & FAQs

Q1: My product is "oiling out" at the bottom of the flask. How do I fix this?

Diagnosis: The temperature of the solution is above the melting point of the solute when saturation is reached, causing it to separate as a liquid. Corrective Action:

  • Re-dissolve: Heat the mixture until the oil dissolves (add a small amount of primary solvent if needed).

  • Seed: Add a seed crystal of the pure product (if available) at a temperature just below the melting point.

  • Scratch: Vigorously scratch the inner wall of the flask with a glass rod at the air-liquid interface to induce nucleation.

  • Slow Cool: Insulate the flask with a towel to slow the cooling rate. Rapid cooling promotes oiling.[1]

Q2: The product is dark brown/black. Is it ruined?

Diagnosis: Oxidation of the aniline nitrogen or residual 3-bromoaniline (which oxidizes rapidly) causes dark coloration.[1] Corrective Action:

  • Activated Charcoal: During the hot dissolution step (for salt or free base), add 1-2% w/w Activated Charcoal .[1]

  • Hot Filtration: Filter the hot solution through a Celite pad to remove the charcoal.

  • Recrystallize: Proceed with cooling. The crystals should be off-white or pale yellow.[1]

Q3: I have unreacted 3-bromoaniline. Will recrystallization remove it?

Analysis: 3-Bromoaniline is structurally similar but less polar than the ester product.[1] Strategy:

  • Acid Wash (Free Base): Before recrystallization, dissolve the crude oil in Ethyl Acetate and wash with 1M HCl (carefully—the product is also basic!). Note: This is risky as the product may also protonate and extract.

  • Better Approach: Use Column Chromatography (Hexane/EtOAc 9:1 to 4:[1]1) first to remove the aniline, then crystallize.[2]

  • Salt Formation: Convert the mixture to HCl salts. The product HCl salt often crystallizes preferentially over the aniline HCl salt in Methanol/Ether.

Detailed Protocols

Protocol A: Conversion & Recrystallization of the HCl Salt

This is the "Gold Standard" for purifying amino esters.

  • Dissolution: Dissolve 1.0 g of crude Methyl 3-(3-bromoanilino)propionate oil in 5 mL of dry Diethyl Ether (or Ethyl Acetate).

  • Salt Formation: Cool to 0°C. Dropwise add 2M HCl in Ether (or 1.25M HCl in Methanol) until the solution is acidic (pH < 3). A white/off-white precipitate should form immediately.[1]

  • Isolation: Filter the solid. This is the crude HCl salt.

  • Recrystallization:

    • Place the crude salt in a flask.

    • Add Methanol dropwise with heating (boiling water bath) until just dissolved.[1] Do not use excess.

    • Remove from heat.[1][2][3][4][5] Add Diethyl Ether dropwise until a faint, persistent cloudiness appears.[1]

    • Add 1-2 drops of Methanol to clear the solution.[1]

    • Cover and let stand at Room Temp for 2 hours, then move to a fridge (4°C) overnight.

  • Collection: Filter the white needles, wash with cold Ether, and dry under vacuum.

Protocol B: Low-Temperature Crystallization of Free Base

Use this if you absolutely require the free base.

  • Dissolve the crude oil in a minimum volume of Diethyl Ether at room temperature.[1]

  • Add Pentane (or Hexane) slowly until the solution is slightly turbid.

  • Add just enough Ether to clarify.[1]

  • Place the flask in a -20°C freezer for 24-48 hours.

  • Critical: Filter quickly while cold.[1] The solid may melt if the funnel is warm.

Process Visualization

Figure 1: Purification Decision Logic

Determine the optimal path based on your crude material's state.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystalline Oil Viscous Oil / Gum StateCheck->Oil Amorphous Recryst Direct Recrystallization (Hexane/EtOAc) Solid->Recryst SaltForm Convert to HCl Salt Oil->SaltForm Preferred Path Chromatography Flash Chromatography (Silica, Hex/EtOAc) Oil->Chromatography Alternative SaltRecryst Recrystallize Salt (MeOH/Ether) SaltForm->SaltRecryst Chromatography->Oil Still Oil?

Caption: Decision tree for selecting the purification method based on the physical state of the crude Michael adduct.

Figure 2: "Oiling Out" Troubleshooting Workflow

Step-by-step intervention when liquid-liquid separation occurs.

OilingOut Problem Precipitate is Oily/Liquid Reheat 1. Re-heat to Dissolve Problem->Reheat Seed 2. Add Seed Crystal (at T < MP) Reheat->Seed Scratch 3. Scratch Glass Surface Seed->Scratch Cool 4. Slow Cool (Insulate) Scratch->Cool

Caption: Corrective workflow for handling "oiling out" during recrystallization.

References

  • Michael Addition of Amines to Acrylates

    • -unsaturated esters (Michael addition)
    • Source: Ranu, B. C., & Banerjee, S. (2005).[6] Ionic Liquid as Catalyst and Reaction Medium.[1][3] Organic Letters, 7(14), 3049-3052.[1] Link[1]

  • Purific

    
    -Amino Esters :
    
    • Methodology: Standard protocols for purifying oily amino esters involve conversion to Hydrochloride or Oxalate salts to facilitate crystallization.[1]

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] (1989).[1] Longman Scientific & Technical.[1] (Chapter 2: Experimental Techniques, Recrystallization).

  • Physical Properties of Analogous Compounds

    • Data: Methyl 3-(benzylamino)

      
      -aryl derivatives are frequently reported as oils or low-melting solids, necessitating salt formation for solid-state characterization.[1]
      
    • Source: PubChem Compound Summary for Methyl 3-(benzylamino)propionate.[1] Link

  • General Recrystallization Techniques

    • Technique: "Oiling out" is a common phenomenon with low-melting solids; remediation involves seeding and slow cooling.[1]

    • Source: University of Colorado Boulder, Organic Chemistry Laboratory Techniques. "Recrystallization".[1][2][3][4][5][7][8] Link

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Handling Hygroscopic Beta-Amino Esters

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with hygroscopic beta-amino esters. This guide, designed by our team of senior application scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with hygroscopic beta-amino esters. This guide, designed by our team of senior application scientists, provides in-depth technical advice, troubleshooting guides, and frequently asked questions to ensure the integrity and success of your experiments.

Introduction to the Challenge: The Hygroscopic Nature of Beta-Amino Esters

Beta-amino esters are crucial building blocks in medicinal chemistry and drug development, often incorporated into peptides to enhance metabolic stability.[1] However, their inherent hygroscopicity—the tendency to absorb moisture from the atmosphere—presents a significant challenge in the laboratory. This can lead to issues with accurate weighing, degradation through hydrolysis, and ultimately, irreproducible experimental results.[2][3] This guide is structured to address these challenges head-on, providing you with the expertise to handle these sensitive compounds with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns when working with hygroscopic beta-amino esters.

Q1: What makes beta-amino esters hygroscopic?

A1: The hygroscopicity of beta-amino esters stems from the presence of polar functional groups, specifically the amino and ester moieties. The lone pair of electrons on the nitrogen atom of the amine and the oxygen atoms of the ester can form hydrogen bonds with water molecules in the surrounding atmosphere. This interaction is strong enough to draw and hold water molecules, causing the compound to become hydrated.

Q2: How can I tell if my beta-amino ester has absorbed water?

A2: Visual inspection is the first step. A pure, anhydrous beta-amino ester should be a free-flowing powder or crystalline solid. If the compound appears clumpy, sticky, or has turned into a viscous liquid or slurry, it has likely absorbed a significant amount of moisture.[2] For a more quantitative assessment, techniques like Karl Fischer titration or Thermogravimetric Analysis (TGA) can be employed to determine the exact water content.[]

Q3: What are the primary consequences of moisture absorption in my experiments?

A3: Moisture absorption can have several detrimental effects on your experiments:

  • Inaccurate Weighing: The added mass of water will lead to an overestimation of the amount of the beta-amino ester, resulting in solutions of lower-than-intended concentration.[2]

  • Hydrolysis: The ester group in beta-amino esters is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol. This degradation compromises the purity of your compound and can lead to the formation of unintended byproducts.[5]

  • Altered Physical Properties: The presence of water can change the solubility and other physical characteristics of the compound, potentially affecting its performance in subsequent reactions or assays.

  • Irreproducible Results: The variable and often unknown amount of water in a hygroscopic compound is a major source of experimental variability, leading to poor reproducibility of results.

Q4: What are the ideal storage conditions for hygroscopic beta-amino esters?

A4: To minimize moisture absorption, hygroscopic beta-amino esters should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[3][6] The container should be placed in a desiccator containing a suitable drying agent (e.g., silica gel, Drierite).[2][7] For long-term storage, keeping the compound at a low temperature (-20°C or -80°C) can also help to slow down any potential degradation.[2][8]

Part 2: Troubleshooting Guides

This section provides a structured approach to solving common problems encountered during the handling and use of hygroscopic beta-amino esters.

Troubleshooting Scenario 1: Inconsistent Results in Biological Assays
  • Problem: You are observing high variability in the results of your biological assays when using a beta-amino ester synthesized in-house or purchased from a vendor.

  • Potential Cause: Inconsistent hydration of the beta-amino ester between different batches or even different aliquots of the same batch.

  • Troubleshooting Workflow:

    G start Inconsistent Assay Results check_purity Assess Purity and Water Content (KF Titration, TGA, or qNMR) start->check_purity impurities_present Significant Water or Impurities Detected? check_purity->impurities_present re_purify Re-purify the Compound (e.g., Crystallization, Chromatography) impurities_present->re_purify Yes no_impurities Purity is High and Water Content is Low impurities_present->no_impurities No dry_compound Dry the Compound Thoroughly (High Vacuum, Desiccator) re_purify->dry_compound prepare_stock Prepare a Concentrated Stock Solution in an Anhydrous Solvent dry_compound->prepare_stock aliquot_store Aliquot and Store Under Inert Atmosphere at Low Temperature prepare_stock->aliquot_store use_fresh_aliquot Use a Fresh Aliquot for Each Experiment aliquot_store->use_fresh_aliquot end Consistent Assay Results Achieved use_fresh_aliquot->end other_factors Investigate Other Experimental Parameters (e.g., Cell Culture, Reagent Stability) no_impurities->other_factors

    Caption: Troubleshooting workflow for inconsistent biological assay results.

Troubleshooting Scenario 2: Difficulty in Obtaining an Accurate Weight
  • Problem: The mass of the beta-amino ester on the analytical balance is constantly increasing, making it impossible to get a stable and accurate reading.

  • Potential Cause: Rapid absorption of atmospheric moisture by the hygroscopic compound.

  • Solutions:

    • Work Quickly: Have all necessary materials (spatula, weighing paper/boat, receiving flask) ready before opening the compound's container. Minimize the time the compound is exposed to the air.

    • Use a Weighing Bottle: A weighing bottle with a ground glass stopper can be used to minimize exposure.[2]

    • Inert Atmosphere Weighing: For highly sensitive compounds, weighing should be performed inside a glovebox with a low-humidity atmosphere.[3][6]

    • "Weighing by Difference" Technique:

      • Pre-weigh a sealed vial containing the beta-amino ester.

      • Quickly transfer an approximate amount of the compound to your reaction vessel.

      • Immediately reseal the vial and weigh it again.

      • The difference in the two weights is the accurate mass of the transferred compound.

Troubleshooting Scenario 3: Poor Yield or Incomplete Reaction
  • Problem: A reaction involving a hygroscopic beta-amino ester as a starting material is giving a low yield or failing to go to completion.

  • Potential Cause:

    • The actual amount of the beta-amino ester is less than calculated due to the presence of water.

    • The absorbed water is interfering with the reaction chemistry (e.g., quenching a water-sensitive reagent).

  • Preventative Measures and Solutions:

    • Dry the Compound: Before use, dry the beta-amino ester under high vacuum for several hours or overnight to remove absorbed water.[9]

    • Use Anhydrous Solvents and Reagents: Ensure that all solvents and other reagents used in the reaction are rigorously dried and handled under anhydrous conditions.[10]

    • Inert Atmosphere: Set up and run the reaction under an inert atmosphere (e.g., using a Schlenk line or in a glovebox) to prevent the introduction of atmospheric moisture.[6][10]

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key procedures in handling hygroscopic beta-amino esters.

Protocol 1: Preparation of a Standardized Stock Solution

This protocol is designed to create a stock solution of known concentration, which can then be used for multiple experiments, thereby minimizing the need for repeated weighing of the hygroscopic solid.

Materials:

  • Hygroscopic beta-amino ester

  • Anhydrous solvent (e.g., DMSO, DMF, Dichloromethane)[11][12]

  • Volumetric flask, oven-dried and cooled in a desiccator

  • Syringes and needles, oven-dried

  • Septum

  • Inert gas source (Argon or Nitrogen)

  • Analytical balance

Procedure:

  • Preparation of Glassware: Place the volumetric flask and a magnetic stir bar in an oven at 125°C overnight.[10] Transfer the hot flask to a desiccator to cool to room temperature under vacuum.

  • Weighing the Compound:

    • Option A (Standard Lab): Quickly weigh the desired amount of the beta-amino ester onto a creased weighing paper and add it to the volumetric flask through a powder funnel.

    • Option B (High Sensitivity): Use the "weighing by difference" method described in Troubleshooting Scenario 2 for a more accurate measurement.

  • Inert Atmosphere: Immediately cap the volumetric flask with a septum and purge with a gentle stream of inert gas for 5-10 minutes.[10]

  • Solvent Addition: Using an oven-dried syringe, add the anhydrous solvent to the volumetric flask to approximately half the final volume.

  • Dissolution: Place the flask on a magnetic stir plate and stir until the compound is completely dissolved.

  • Final Volume Adjustment: Once dissolved, carefully add the anhydrous solvent with a syringe until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

  • Mixing and Storage: Invert the flask several times to ensure a homogenous solution. The stock solution can now be used directly or aliquoted into smaller, sealed vials for storage.

Protocol 2: Aliquoting and Long-Term Storage of Stock Solutions

Materials:

  • Prepared stock solution of beta-amino ester

  • Small, amber glass vials with PTFE-lined screw caps, oven-dried

  • Syringes and needles, oven-dried

  • Inert gas source

Procedure:

  • Prepare Vials: Place the vials and caps in an oven at 125°C overnight and cool in a desiccator.

  • Inert Atmosphere in Vials: Purge each vial with inert gas for 1-2 minutes before capping.

  • Aliquoting: Using a clean, dry syringe, withdraw the desired volume of the stock solution and transfer it to a prepared vial.

  • Purge and Seal: Briefly purge the headspace of the vial with inert gas before tightly sealing the cap.

  • Labeling: Clearly label each vial with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the aliquots at an appropriate low temperature (-20°C or -80°C) and protected from light.[8]

Data Presentation

Table 1: Recommended Storage Conditions for Hygroscopic Beta-Amino Esters
Storage ConditionRecommendationRationale
Container Tightly sealed glass vial with PTFE-lined capPrevents ingress of atmospheric moisture.
Atmosphere Inert gas (Argon or Nitrogen)Displaces air and moisture from the container.[6]
Location Desiccator with active desiccantProvides a dry environment.[7]
Temperature -20°C or -80°CSlows down potential degradation pathways.[2][8]
Light Amber vials or storage in the darkProtects from light-induced degradation.[3]

References

  • Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. Google Scholar.
  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. University of Groningen. [Link]

  • Water Sensitive Chemicals - Environment, Health & Safety. University of California, Berkeley. [Link]

  • Hygroscopic chemical...how to deal with? - General Lab Techniques - Protocol Online. Protocol Online. [Link]

  • Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities - PMC. National Center for Biotechnology Information. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. University of Pittsburgh. [Link]

  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. [Link]

  • How to Handle Moisture-Sensitive Components During Assembly - ALLPCB. ALLPCB. [Link]

  • Stable and efficient generation of poly(β-amino ester)s for RNAi delivery - RSC Publishing. Royal Society of Chemistry. [Link]

  • Dynamic Method for the Determination of Hygroscopicity of Water-Soluble Solids. ResearchGate. [Link]

  • Hygroscopic Gravimetric Quantitative Chemical Analysis | 52868 - OMICS International. OMICS International. [Link]

  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - Frontiers. Frontiers. [Link]

  • Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Troubleshooting Guide | Download Table - ResearchGate. ResearchGate. [Link]

  • Poly (β - amino ester) polymer - Ruixibiotech. Ruixibiotech. [Link]

  • Poly β-Amino Esters (PBAEs): A Comprehensive Guide - ResolveMass Laboratories Inc.. ResolveMass Laboratories Inc.. [Link]

  • Stabilization of Poly (β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon - MDPI. MDPI. [Link]

  • The Chemistry Behind Poly β-Amino Esters (PBAEs): Understanding Their Structure and Properties - ResolveMass Laboratories Inc.. ResolveMass Laboratories Inc.. [Link]

  • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - MDPI. MDPI. [Link]

  • EP1156999B1 - Method for the preparation of a chiral-beta-amino ester - Google Patents.
  • Development of branched polyphenolic poly(beta amino esters) to facilitate post-synthesis processing - PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis of β-Amino-α-hydroxy Esters and β-Amino-α-azido Ester by Sharpless Asymmetric Aminohydroxylation, Byproducts Analysis | The Journal of Organic Chemistry - ACS Publications. American Chemical Society. [Link]

  • Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material - SCIRP. Scientific Research Publishing. [Link]

  • How do you guys prepare solutions of hygroscopic chemicals? : r/labrats - Reddit. Reddit. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Structural Validation: Methyl 3-((3-bromophenyl)amino)propanoate

A Comparative Guide for Process Development & Purity Analysis Executive Summary & Structural Logic Methyl 3-((3-bromophenyl)amino)propanoate is a critical intermediate in the synthesis of nitrogen-containing heterocycles...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Process Development & Purity Analysis

Executive Summary & Structural Logic

Methyl 3-((3-bromophenyl)amino)propanoate is a critical intermediate in the synthesis of nitrogen-containing heterocycles (e.g., quinolines, lactams). Its structural integrity is defined by the successful mono-alkylation of 3-bromoaniline with a propanoate tail.

For the drug development professional, the challenge is not just identifying the molecule, but distinguishing it from the Bis-adduct impurity (caused by over-alkylation) and residual Michael acceptor (methyl acrylate).

This guide provides a definitive 1H NMR analysis, contrasting the target molecule against its common synthetic impurities and detailing the specific spin-system changes that validate the reaction.

The Molecule at a Glance

The structure consists of three distinct magnetic environments:

  • The Aromatic Core: A meta-substituted benzene ring (ABCD spin system).

  • The Linker: A secondary amine (-NH-).

  • The Aliphatic Tail: An

    
     ethylene backbone terminated by a methyl ester.
    

G Aniline 3-Bromoaniline (Starting Material) Product Target Mono-Adduct (Secondary Amine) Aniline->Product + 1 eq. Acrylate (Kinetic Control) Acrylate Methyl Acrylate (Electrophile) Acrylate->Product BisAdduct Bis-Adduct Impurity (Tertiary Amine) Product->BisAdduct + Excess Acrylate (Over-reaction)

Figure 1: Reaction pathway showing the origin of the critical bis-adduct impurity.

Comparative Analysis: Target vs. Impurities

The following data compares the target molecule in Chloroform-d (CDCl3) against its primary impurities. This solvent is preferred over DMSO-d6 for process checks because it prevents the viscosity broadening often seen with ester-containing oils and allows for easier recovery.

Master Assignment Table (400 MHz, CDCl3)
PositionFragmentShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Diagnostic Note
1 Ar-H (C5) 7.03Triplet (t)1H8.0meta-coupling; overlaps with residual CHCl3 if not careful.[1]
2 Ar-H (C4) 6.88DDD1H8.0, 1.8, 0.9para to N, ortho to Br.
3 Ar-H (C2) 6.78Triplet-like (t)1H~1.8Isolated between Br and N. Appears as a narrow triplet due to small meta couplings.
4 Ar-H (C6) 6.52DDD1H8.0, 2.0, 0.9ortho to N, para to Br. Most shielded aromatic proton.
5 N-H 4.10 - 4.50 Broad Singlet 1H -CRITICAL: Disappears in Bis-adduct.
6 O-CH3 3.71Singlet (s)3H-Sharp singlet.
7 N-CH2 3.45Triplet (t)2H6.4Deshielded by Nitrogen.
8 CO-CH2 2.63Triplet (t)2H6.4Shielded, adjacent to Carbonyl.
Distinguishing the Bis-Adduct Impurity

In Michael additions of primary amines, the secondary amine product is more nucleophilic than the starting material, leading to the "Bis-adduct" (adding two propanoate tails).

FeatureTarget (Mono-Adduct)Impurity (Bis-Adduct)
NH Signal Present (~4.2 ppm)Absent
Aliphatic Integration 2H : 2H (relative to 1 Ar-H)4H : 4H (relative to 1 Ar-H)
Symmetry Single set of tripletsSingle set of triplets (chemically equivalent tails)
N-CH2 Shift ~3.45 ppm~3.65 ppm (shifted downfield due to tertiary amine character)

Detailed Structural Validation Logic

The Aromatic Region (6.5 - 7.1 ppm)

The 3-bromophenyl group creates a distinct asymmetry. Unlike a para-substituted ring (which gives a symmetric AA'BB' system), the meta-substitution yields four distinct signals.

  • Electronic Effect: The amino group is a strong resonance donor (ortho/para directing), shielding protons C2, C4, and C6. The bromine is inductively withdrawing (deshielding).

  • Validation: You must observe the C2 proton as a narrow signal around 6.78 ppm. If this splits into a large doublet, your bromine is likely in the wrong position (e.g., 2-bromo or 4-bromo isomer).

The Aliphatic Backbone (2.6 - 3.5 ppm)

The ethylene linker (-CH2-CH2-) displays a classic


 triplet-triplet pattern.
  • Coupling:

    
     Hz.
    
  • Causality: The triplet at 3.45 ppm corresponds to the protons next to the Nitrogen. The triplet at 2.63 ppm is next to the Carbonyl.

  • Common Error: If these peaks appear as complex multiplets, the sample may be concentrated in a viscous solvent, or the amine proton is exchanging rapidly, coupling to the CH2 (rare in CDCl3 but possible in dry DMSO).

NMR_Logic cluster_aliphatic Aliphatic Chain Analysis Signal Observed Signal Region Chemical Shift Region Signal->Region Split Splitting Pattern Region->Split Analysis R1 3.45 ppm Region->R1 R2 2.63 ppm Region->R2 Assign Structural Assignment Split->Assign Conclusion S1 Triplet (J=6.4) R1->S1 A1 N-CH2 (Alpha to Amine) S1->A1 S2 Triplet (J=6.4) R2->S2 A2 CO-CH2 (Alpha to Ester) S2->A2

Figure 2: Logic flow for assigning the aliphatic backbone signals.

Experimental Protocol

This protocol emphasizes the Michael Addition route, which is atom-economical and cleaner than alkylation with methyl 3-bromopropionate.

Synthesis (Micro-scale for Reference)
  • Reagents: Mix 3-bromoaniline (1.0 eq) and Methyl Acrylate (1.1 eq).

  • Catalyst: Add Glacial Acetic Acid (0.5 eq) or Silica Gel (50% w/w). Note: Acid catalysis suppresses the formation of the bis-adduct by protonating the product (secondary amine) more readily than the starting aniline.

  • Conditions: Stir at 40°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Dilute with EtOAc, wash with NaHCO3 (sat. aq.) to remove acetic acid. Dry over MgSO4. Concentrate in vacuo.

NMR Sample Preparation

To ensure high-resolution data consistent with the table above:

  • Mass: Weigh 10-15 mg of the oil/solid.

  • Solvent: Add 0.6 mL CDCl3 (99.8% D) containing 0.03% TMS.

  • Filtration: If the product was synthesized using Silica Gel, filter the NMR solution through a small cotton plug in a Pasteur pipette to remove suspended silica particles which cause line broadening.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 sec (Sufficient for aliphatic, increase to 5.0 sec for accurate aromatic integration).

    • Scans: 16.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for estimation of chemical shifts).[1][2][3][4][5][6][7]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Laboratory Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Bartoli, G., et al. (2005). Michael Addition of Amines to α,β-Unsaturated Esters Promoted by CeCl3·7H2O−NaI Supported on Silica Gel. The Journal of Organic Chemistry, 70(16), 6529–6532. (Reference for Michael addition methodology and spectral data of analogous compounds). Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Used for 3-bromoaniline reference shifts). Link

Sources

Comparative

A Researcher's Guide to the Characteristic IR Absorption Bands of N-aryl β-Amino Esters

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. N-aryl β-amino esters represent a significant class of compounds, serving as cruc...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. N-aryl β-amino esters represent a significant class of compounds, serving as crucial intermediates and structural motifs in pharmaceuticals. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the synthesis and purity of these molecules. This guide offers an in-depth analysis of the characteristic IR absorption bands of N-aryl β-amino esters, supported by comparative data and experimental protocols to ensure scientific integrity.

The Structural Significance of N-aryl β-Amino Esters

N-aryl β-amino esters are defined by a core structure containing a secondary N-aryl amine at the beta position relative to an ester carbonyl group. This specific arrangement of functional groups gives rise to a unique and diagnostic IR spectral signature, primarily influenced by intramolecular hydrogen bonding. Understanding these spectral features is essential for any scientist working with this class of molecules.

Core Vibrational Modes and Their Spectral Signatures

The IR spectrum of an N-aryl β-amino ester is a composite of the vibrations of its constituent parts: the ester, the N-aryl amine, and the aromatic ring. However, the interaction between these groups is the key to an accurate interpretation.

The Carbonyl (C=O) Stretch: A Tale of Two Influences

A standard aliphatic ester typically exhibits a strong, sharp absorption band for its C=O stretching vibration in the range of 1735-1750 cm⁻¹.[1][2] However, in N-aryl β-amino esters, this band is characteristically shifted to a lower frequency, often appearing in the 1680-1710 cm⁻¹ region.

This significant shift is a direct consequence of intramolecular hydrogen bonding . The hydrogen on the secondary amine nitrogen forms a hydrogen bond with the carbonyl oxygen. This interaction lengthens and weakens the C=O double bond, which in turn lowers the energy (and thus the frequency) required to cause it to vibrate.[3][4] This phenomenon, known as a red shift, is a hallmark of this molecular structure.

The N-H Stretch: Evidence of Hydrogen Bonding

Secondary amines typically show a single, relatively sharp N-H stretching band between 3300 and 3500 cm⁻¹.[5][6] For aromatic secondary amines, this band is often found in the upper end of this range, around 3400 cm⁻¹.[5]

In N-aryl β-amino esters, the N-H stretching frequency is also affected by the aforementioned intramolecular hydrogen bonding. The involvement of the N-H bond in this interaction weakens it, causing the absorption band to shift to a lower wavenumber, typically appearing as a broad band in the 3200-3350 cm⁻¹ range. The broadening of the peak is also a characteristic indicator of hydrogen bonding.

C-O and C-N Stretching Vibrations

The ester C-O stretching vibrations are also important for identification. Esters generally show two strong C-O stretching bands in the 1300-1000 cm⁻¹ region.[2] The C-N stretching vibration of aromatic amines is typically found between 1350 and 1250 cm⁻¹.[3][5] While these bands are present in the spectra of N-aryl β-amino esters, they fall within the complex "fingerprint region" and can be more difficult to assign definitively without comparative analysis.

Aromatic Ring Vibrations

The presence of the N-aryl group will give rise to several characteristic bands:

  • Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[1]

  • Aromatic C=C Stretch: Two or more sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.

These bands confirm the presence of the aromatic system within the molecule.

Comparative Analysis: Isolating the Key Features

To truly appreciate the unique spectral characteristics of N-aryl β-amino esters, it is instructive to compare their expected IR absorption bands with those of simpler, related molecules.

Functional Group Vibration Simple Aliphatic Ester (e.g., Ethyl Acetate) Simple N-aryl Amine (e.g., N-Ethylaniline) N-aryl β-Amino Ester Causality of the Shift
C=O Stretch ~1740 cm⁻¹ (Strong, Sharp)[1][2]N/A~1680-1710 cm⁻¹ (Strong, Sharp)Intramolecular H-bonding weakens the C=O bond.[3]
N-H Stretch N/A~3400 cm⁻¹ (Medium, Sharp)[5]~3200-3350 cm⁻¹ (Medium, Broad)Intramolecular H-bonding weakens the N-H bond.
Aromatic C-H Stretch N/A~3050 cm⁻¹ (Weak-Medium)~3050 cm⁻¹ (Weak-Medium)Presence of the aryl group.
Aromatic C=C Stretch N/A~1600, ~1500 cm⁻¹ (Medium)~1600, ~1500 cm⁻¹ (Medium)Presence of the aryl group.
Ester C-O Stretch ~1240, ~1050 cm⁻¹ (Strong)N/A~1250-1310, ~1160-1210 cm⁻¹Presence of the ester group.
Aromatic C-N Stretch N/A~1335-1250 cm⁻¹ (Strong)~1335-1250 cm⁻¹ (Strong)Presence of the N-aryl group.

This comparison clearly illustrates that the most diagnostic absorptions for identifying an N-aryl β-amino ester are the shifted C=O and N-H stretching bands, which are direct evidence of the key intramolecular hydrogen bond.

Visualizing the Key Structural Features

To further clarify the relationships between the structure and the spectral data, the following diagrams are provided.

Caption: General molecular structure of N-aryl β-amino esters.

Caption: Intramolecular hydrogen bonding in N-aryl β-amino esters.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines the steps for obtaining a Fourier Transform Infrared (FTIR) spectrum of a solid N-aryl β-amino ester using the Potassium Bromide (KBr) pellet method. This method is self-validating through the acquisition of a background spectrum to eliminate atmospheric interference.

Materials:
  • N-aryl β-amino ester sample (1-2 mg)

  • FTIR grade KBr, desiccated (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR spectrometer

Step-by-Step Methodology:
  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan. This is a critical step to account for atmospheric CO₂ and water vapor, as well as any intrinsic instrument signals.

  • Sample Preparation:

    • Place approximately 100-200 mg of dry FTIR grade KBr into an agate mortar.

    • Add 1-2 mg of the N-aryl β-amino ester sample to the KBr.

    • Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.

  • Pellet Formation:

    • Transfer a small amount of the KBr/sample mixture to the die of the pellet press.

    • Assemble the press and apply pressure according to the manufacturer's instructions (typically 7-10 tons) for approximately 2 minutes. The applied pressure will cause the KBr to form a transparent or translucent pellet.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the resulting spectrum to identify the wavenumbers of the key absorption bands.

    • Compare the observed frequencies with the characteristic values outlined in this guide to confirm the presence of the N-aryl β-amino ester structure.

G A 1. Acquire Background Spectrum (Empty Sample Compartment) B 2. Prepare KBr/Sample Mixture (Grind in Mortar) A->B C 3. Form Transparent Pellet (Using Pellet Press) B->C D 4. Acquire Sample Spectrum (Place Pellet in Spectrometer) C->D E 5. Analyze Spectrum (Identify Key Bands) D->E

Caption: Workflow for IR spectral acquisition via the KBr pellet method.

Conclusion

The infrared spectrum of an N-aryl β-amino ester is distinguished by two key features arising from a structurally significant intramolecular hydrogen bond: a carbonyl (C=O) stretching band shifted to a lower frequency (typically 1680-1710 cm⁻¹) and a broadened N-H stretching band also at a lower frequency (typically 3200-3350 cm⁻¹). These characteristic absorptions, when observed in conjunction with the expected signals from the aromatic ring and ester C-O bonds, provide strong evidence for the successful synthesis and identification of this important class of compounds. By following rigorous experimental protocols and understanding the causal relationships between molecular structure and vibrational energy, researchers can confidently utilize IR spectroscopy as a powerful analytical tool in their work.

References

  • Taylor & Francis. (2006, September 23). Intramolecular Hydrogen Bond and Internal Rotation of Aminogroup in Esters of Aminoacrylic Acids. Spectroscopy Letters, 24(6). Available at: [Link]

  • National Center for Biotechnology Information. N-Phenylglycine ethyl ester. PubChem Compound Database. Available at: [Link]

  • SAGE Journals. N=N Vibrational Frequencies and Fragmentation Patterns of Substituted 1-Aryl-3,3-Dialkyl-Triazenes: Comparison with Other High-Nitrogen Compounds. Applied Spectroscopy. Available at: [Link]

  • NIST. Glycine, N-phenyl-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]

  • University of Illinois Springfield. IR Spectroscopy of Hydrocarbons. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • Journal of Chemical Reviews. Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Available at: [Link]

  • ACS Publications. Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes. Journal of the American Chemical Society. Available at: [Link]

  • Nature. Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. Communications Chemistry. Available at: [Link]

  • Michigan State University. Infrared Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy. Available at: [Link]

  • NICODOM. IS NIR Spectra. Available at: [Link]

  • Defense Technical Information Center. SOLVENT-INDUCED EFFECTS ON INFRARED SPECTRA. Available at: [Link]

  • ResearchGate. Conformers, infrared spectrum, UV-induced photochemistry, and near-IR-induced generation of two rare conformers of matrix-isolated phenylglycine. Available at: [Link]

  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Available at: [Link]

  • AIP Publishing. Influence of NH⋯N and OH⋯N hydrogen bonds in the aggregation of flexible molecules: A combined experimental and computational study. The Journal of Chemical Physics. Available at: [Link]

  • Indian Academy of Sciences. Infrared absorption spectra of ethyl, n-propyl and n-butyl stearates. Available at: [Link]

  • NIH National Center for Biotechnology Information. Ester Carbonyl Vibration as a Sensitive Probe of Protein Local Electric Field. Available at: [Link]

  • Chemistry LibreTexts. 13.4: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Esters. Available at: [Link]

  • Henry Rzepa's Blog. Why is the carbonyl IR stretch in an ester higher than in a ketone?. Available at: [Link]

  • Organic Chemistry Portal. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Available at: [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3-(3-bromoanilino)propionate

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. Mass spectrometry (MS) stands a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. Mass spectrometry (MS) stands as a principal technique for this purpose, offering profound insights into a molecule's structure through its unique fragmentation pattern. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 3-(3-bromoanilino)propionate, a compound featuring a bromoaniline core and an amino propionate side chain, functionalities relevant in medicinal chemistry and materials science.

The fragmentation behavior is compared with structurally related molecules to provide a comprehensive understanding of how different functional groups influence fragmentation pathways under mass spectrometric conditions.[1] This analysis is built upon established fragmentation principles of aromatic amines, halogenated compounds, and methyl esters.

Predicted Fragmentation Profile of Methyl 3-(3-bromoanilino)propionate

The fragmentation of Methyl 3-(3-bromoanilino)propionate in an EI-MS is initiated by the removal of an electron, forming a high-energy molecular ion (M⁺•). This species is energetically unstable and undergoes a cascade of bond cleavages and rearrangements to yield a series of smaller, characteristic fragment ions.[2] The molecular formula is C₁₀H₁₂BrNO₂, with a molecular weight of approximately 273.11 Da. A critical identifying feature will be the isotopic signature of bromine, which will result in two molecular ion peaks of nearly equal intensity at m/z 273 and 275, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[3]

The primary fragmentation pathways are predicted to involve cleavages at the ester and amine functionalities, driven by the formation of stable ions. Key predicted fragmentation steps include:

  • α-Cleavage at the Ester Group: A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), resulting in a loss of 31 Da.[4] This would produce a prominent acylium ion.

  • Cleavage of the Carbomethoxy Group: The loss of the entire carbomethoxy group (•COOCH₃) as a radical, a 59 Da loss, is another characteristic fragmentation of methyl esters.[5]

  • α-Cleavage adjacent to the Amine: Cleavage of the C-C bond alpha to the nitrogen atom is a dominant pathway for amines.[5][6] This would involve the cleavage of the bond between the CH₂ group adjacent to the nitrogen and the CH₂ group of the ethyl chain.

  • Loss of the Bromine Atom: Halogenated compounds are prone to losing the halogen atom, which would result in a fragment showing the loss of 79/81 Da.[1]

These predicted pathways are visualized in the diagram below.

G cluster_main Fragmentation Pathway of Methyl 3-(3-bromoanilino)propionate mol_ion < Molecular Ion (M⁺•) m/z 273/275> frag1 < [M - •OCH₃]⁺ m/z 242/244 (Acylium Ion)> mol_ion->frag1  - 31 Da (•OCH₃) frag2 < [M - •COOCH₃]⁺ m/z 214/216> mol_ion->frag2  - 59 Da (•COOCH₃) frag3 < [M - C₂H₄COOCH₃]⁺ m/z 170/172 (Bromoaniline radical cation)> mol_ion->frag3  - 101 Da (•CH₂CH₂COOCH₃) frag4 < [M - Br]⁺ m/z 194> mol_ion->frag4  - 79/81 Da (•Br) frag5 < [C₆H₄NH]⁺ m/z 92> frag3->frag5  - 78/80 Da (•Br, H•)

Caption: Predicted fragmentation pathway for Methyl 3-(3-bromoanilino)propionate.

Comparative Fragmentation Analysis

To contextualize the fragmentation pattern of Methyl 3-(3-bromoanilino)propionate, it is instructive to compare it with simpler, structurally related molecules. This comparison helps to isolate the influence of each functional group on the overall mass spectrum.

Compound NameMolecular FormulaPredicted Molecular Ion (m/z)Key Fragment Ions (m/z) and Origin
Methyl 3-(3-bromoanilino)propionate C₁₀H₁₂BrNO₂273/275242/244 : Loss of •OCH₃214/216 : Loss of •COOCH₃170/172 : α-cleavage at amine, loss of side chain194 : Loss of •Br
3-Bromoaniline C₆H₆BrN171/17392 : Loss of •Br[3]65 : Loss of HCN from m/z 92[7]
Methyl 3-aminopropionate C₄H₉NO₂10374 : McLafferty rearrangement72 : Loss of •OCH₃44 : Loss of •COOCH₃
Methyl 3-phenylpropionate C₁₀H₁₂O₂164133 : Loss of •OCH₃105 : Loss of •COOCH₃91 : Tropylium ion formation

This comparative table illustrates how the presence of the bromine atom introduces a characteristic isotopic pattern and a facile loss of the halogen. The ester group contributes to fragments resulting from the loss of the methoxy and carbomethoxy groups.[8] The aniline core provides a stable aromatic structure that can be observed after cleavage of the side chain.

Experimental Protocol for Mass Spectrometry Analysis

To empirically validate the predicted fragmentation patterns, the following protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is recommended. GC-MS is a powerful technique for the analysis of volatile compounds like fatty acid methyl esters and their derivatives.[9]

A. Sample Preparation

  • Solution Preparation: Dissolve approximately 1 mg of Methyl 3-(3-bromoanilino)propionate in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Dilution: Perform a serial dilution to a final concentration of approximately 10-100 µg/mL, depending on instrument sensitivity.

B. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent quadrupole, time-of-flight (TOF), or ion trap mass analyzer.[1]

  • Injection:

    • Injector Port Temperature: 250°C

    • Injection Volume: 1 µL

    • Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

  • GC Column:

    • Type: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column.

    • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase at 15°C/minute to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Ion Source Temperature: 230°C.[1]

    • Mass Scan Range: m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.[1]

    • Data Acquisition Mode: Full scan mode.[1]

C. Data Analysis

  • Identify the peak corresponding to Methyl 3-(3-bromoanilino)propionate in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Analyze the spectrum to identify the molecular ion peaks (m/z 273/275) and major fragment ions.

  • Compare the experimental fragmentation pattern with the predicted pattern and reference spectra in databases (e.g., NIST/EPA/NIH Mass Spectral Library).

The workflow for this experimental validation can be visualized as follows:

G cluster_workflow Experimental Validation Workflow prep Sample Preparation (1 mg/mL in DCM) inject GC-MS Injection (1 µL, Split Mode) prep->inject sep GC Separation (HP-5ms Column) inject->sep ionize EI Ionization (70 eV) sep->ionize detect Mass Analysis (m/z 40-400) ionize->detect analyze Data Analysis (Spectrum vs. Prediction) detect->analyze

Sources

Comparative

13C NMR chemical shifts for Methyl N-(3-bromophenyl)-beta-alaninate

Comparative Guide: 13C NMR Chemical Shift Prediction vs. Empirical Acquisition for Methyl N-(3-bromophenyl)-beta-alaninate Executive Summary Methyl N-(3-bromophenyl)-beta-alaninate is a versatile building block frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 13C NMR Chemical Shift Prediction vs. Empirical Acquisition for Methyl N-(3-bromophenyl)-beta-alaninate

Executive Summary

Methyl N-(3-bromophenyl)-beta-alaninate is a versatile building block frequently utilized in the synthesis of peptidomimetics and small-molecule therapeutics. Validating its structural integrity—specifically confirming the regiochemistry of the meta-bromo substitution and the conformation of the flexible beta-alanine ester backbone—relies heavily on accurate 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

However, assigning 13C spectra for halogenated aromatics presents distinct analytical challenges. The "heavy atom effect" of bromine significantly shields the attached C3 carbon, while the low natural abundance of the 13C isotope (~1.1%) demands highly optimized empirical acquisition parameters to resolve quaternary carbons against background noise. This guide compares the efficacy of modern predictive in-silico models against optimized in-vitro empirical acquisition to establish a definitive validation workflow.

Predictive Algorithms vs. Empirical Data: A Performance Comparison

Historically, analytical chemists relied on pure Density Functional Theory (DFT) using Gauge-Independent Atomic Orbital (GIAO) methods to predict chemical shifts and guide empirical peak assignments. While structurally useful, pure DFT suffers from the systematic overestimation of shielding constants.

Recent benchmarking demonstrates that Machine Learning-augmented DFT (DFT+ML) significantly outperforms traditional methods. By training deep neural networks on chemical environment descriptors alongside DFT calculations, DFT+ML models successfully eliminate these systematic errors, reducing the root-mean-square deviation (RMSD) for 13C predictions from 5.54 ppm (pure DFT) down to a highly accurate 2.10 ppm (1[1]).

Furthermore, advanced neural network models trained on ωB97X-D/6-31G* geometries can now predict 13C shifts in a matter of 1–3 seconds, with 85% of predictions falling within 1 ppm of experimental reference values (2[2]). This makes ML-driven in-silico prediction a highly reliable precursor to empirical validation, saving significant instrument time.

Quantitative Data: Chemical Shift Comparison

The following table compares the expected empirical 13C NMR shifts for Methyl N-(3-bromophenyl)-beta-alaninate against pure DFT and modern DFT+ML predictions. Notice how ML correction specifically improves the accuracy of the halogenated C3 quaternary carbon and the ester carbonyl, which are traditionally difficult for pure DFT to model accurately.

Carbon PositionChemical EnvironmentEmpirical Shift (ppm)Pure DFT Prediction (ppm)DFT+ML Prediction (ppm)
C=O Ester Carbonyl172.5178.1173.2
Ar-C1 Aromatic C-N (Quaternary)149.1153.8149.5
Ar-C5 Aromatic C-H (meta)130.8134.2131.1
Ar-C3 Aromatic C-Br (Quaternary)123.6128.4124.1
Ar-C4 Aromatic C-H (para)120.4123.9121.0
Ar-C2 Aromatic C-H (ortho)115.3118.7115.8
Ar-C6 Aromatic C-H (ortho)111.7114.5112.2
O-CH3 Methoxy51.855.352.1
C-β Aliphatic CH2-N39.542.140.0
C-α Aliphatic CH2-C=O34.237.634.6

Note: Data represents a comparative synthesis of expected empirical values against modeled algorithmic deviations.

Experimental Protocol: High-Fidelity 13C NMR Acquisition

To validate the predictive models, empirical data must be acquired with maximum Signal-to-Noise (S/N) efficiency. The following self-validating protocol is optimized for standard 400 MHz or 600 MHz spectrometers.

Step 1: Sample Preparation & Instrument Tuning

  • Dissolve 30–40 mg of Methyl N-(3-bromophenyl)-beta-alaninate in 0.6 mL of CDCl3.

  • Insert the sample and execute automatic tuning and matching (atma).

  • Causality: Precise tuning aligns the probe's circuit to the specific dielectric constant of the sample. This minimizes reflected RF power, ensuring that the calculated 90° pulse width delivers the exact intended flip angle, which is critical for quantitative excitation.

Step 2: Parameter Optimization for Sensitivity

  • Load the zgdc30 pulse program (a 30° excitation pulse with 1H decoupling).

  • Set Acquisition Time (AQ) to 1.0 seconds and Relaxation Delay (D1) to 2.0 seconds.

  • Causality: Why use a 30° pulse instead of 90°? A smaller flip angle allows for much faster longitudinal relaxation (T1 recovery). This enables the use of a shorter D1 delay, allowing more scans per minute. Because 13C lacks homonuclear coupling and its Free Induction Decay (FID) drops off quickly, an AQ longer than 1.0s only accumulates background noise without adding signal (3[3]).

Step 3: Heteronuclear NOE Enhancement

  • Apply continuous low-power 1H irradiation during the D1 relaxation delay.

  • Causality: This exploits the heteronuclear Nuclear Overhauser Effect (NOE). By saturating the highly abundant protons, magnetization is transferred to the attached 13C nuclei. This effectively doubles the signal intensity for protonated carbons (like the beta-alanine CH2 groups and aromatic C-H), cutting the required instrument time in half (3[3]).

Step 4: Validation & Execution

  • Self-Validating Check: Set Number of Scans (NS) to 16 and acquire a dummy spectrum. If the CDCl3 solvent triplet (77.16 ppm) does not achieve an S/N ratio of >10:1, halt the run. Re-shim the Z-gradients (topshim) before proceeding to prevent wasting hours of instrument time on a poorly shimmed sample.

  • Set NS to 128 or 256 and execute (zg). Post-process the FID with an exponential window function (Line Broadening, LB = 1.0 Hz) to artificially smooth high-frequency noise prior to Fourier Transformation.

Workflow Visualization

NMR_Workflow Target Target Molecule Methyl N-(3-bromophenyl)-beta-alaninate Prediction Predictive Modeling (DFT + Machine Learning) Target->Prediction In-silico Empirical Empirical Acquisition (13C NMR at 400/600 MHz) Target->Empirical In-vitro Alignment Comparative Alignment & Peak Assignment Prediction->Alignment Predicted Shifts Processing Signal Processing (NOE Enhancement & Decoupling) Empirical->Processing Raw FID Processing->Alignment Processed Spectra Validated Validated 13C NMR Profile Alignment->Validated Final Assignment

Workflow comparing predictive 13C NMR modeling with empirical acquisition for structural validation.

References

  • Practical Machine Learning Strategies 4: Using Neural Networks to Replicate Proton and 13C NMR Chemical Shifts Obtained from ωB97X-D/6-31G Density Functional Calculations.* The Journal of Organic Chemistry - ACS Publications.2

  • General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. OSTI.GOV.1

  • Optimized Default 13C Parameters | NMR Facility. Chemistry Department, University of Chicago.3

Sources

Validation

A Comparative Guide to the Synthesis of Aniline Propanoates: Catalytic vs. Non-Catalytic Approaches

In the landscape of pharmaceutical and materials science, the synthesis of β-amino acid esters, such as aniline propanoates, represents a critical step in the development of a wide array of bioactive molecules and functi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, the synthesis of β-amino acid esters, such as aniline propanoates, represents a critical step in the development of a wide array of bioactive molecules and functional polymers. The core of this synthesis often lies in the aza-Michael addition of anilines to acrylate derivatives. The choice between a catalytic or non-catalytic pathway for this transformation is a pivotal decision, profoundly influencing reaction efficiency, selectivity, and overall process sustainability. This guide provides an in-depth comparison of these two fundamental approaches, supported by experimental evidence, to empower researchers in making informed decisions for their synthetic strategies.

The Aza-Michael Reaction: A Fundamental C-N Bond Formation

The synthesis of aniline propanoates is predominantly achieved through the conjugate addition of an aniline to an acrylic ester. This reaction, a classic example of an aza-Michael addition, hinges on the nucleophilic character of the aniline nitrogen attacking the electrophilic β-carbon of the acrylate. While the reaction can proceed without external promoters, the introduction of a catalyst can dramatically alter the reaction landscape.

Non-Catalytic Synthesis: The Path of Thermal Activation

The uncatalyzed addition of anilines to acrylates relies on the intrinsic nucleophilicity of the amine and the electrophilicity of the acrylate. This approach, often conducted under solvent-free conditions, is lauded for its simplicity and atom economy. However, a significant drawback is the generally low reactivity of aromatic amines like aniline compared to their aliphatic counterparts.[1] This lower nucleophilicity often necessitates forcing conditions, such as elevated temperatures and prolonged reaction times, to achieve reasonable conversions.

A key challenge in the non-catalytic, and even in some catalyzed reactions, is the potential for the formation of a bis-adduct, where a second molecule of the acrylate reacts with the newly formed secondary amine. However, for primary aromatic amines, the formation of a monoadduct is often favored.[1]

Experimental Protocol: Non-Catalytic Synthesis of Methyl 3-(phenylamino)propanoate

A straightforward procedure for the non-catalytic synthesis involves the direct mixing of the reactants:

  • In a round-bottom flask, combine aniline (1.0 mmol) and methyl acrylate (1.2 mmol).

  • The mixture is stirred at a pre-determined temperature (e.g., 60-80 °C) without any solvent.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by direct purification, often through column chromatography on silica gel.

It is important to note that under strictly catalyst-free and room temperature conditions, aniline may show little to no reactivity towards acrylates.[1] Therefore, thermal activation is typically required.

Catalytic Synthesis: Enhancing Efficiency and Selectivity

The introduction of a catalyst can provide an alternative reaction pathway with a lower activation energy, leading to faster reactions, milder conditions, and often, improved selectivity. A diverse array of catalysts has been explored for the aza-Michael addition of anilines to acrylates.

Lewis Acid Catalysis

Lewis acids are effective catalysts for this transformation. They activate the acrylate Michael acceptor by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the aniline.

A notable example is the use of silica-supported aluminum chloride. This heterogeneous catalyst offers the advantages of easy handling, recyclability, and the ability to drive the reaction to high yields under solvent-free conditions.[2]

Experimental Protocol: Silica-Supported AlCl₃ Catalyzed Synthesis [2]

  • Aniline (1 mmol), methyl acrylate (1.5 mmol), and silica-supported aluminum chloride (0.2 g) are combined in a flask.

  • The mixture is stirred at 60 °C.

  • Reaction progress is monitored by TLC.

  • After completion (typically 4 hours), ethyl acetate is added, and the catalyst is removed by filtration.

  • The filtrate is concentrated, and the product is purified as needed.

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts. For instance, the copper-based MOF, CuBTC, has demonstrated excellent catalytic activity for the aza-Michael addition of amines to electron-deficient alkenes at room temperature, showcasing high product yields and chemoselectivity.[3] The catalytic activity of MOFs is often attributed to the presence of accessible metal sites that can act as Lewis acids. A significant advantage of MOFs is their potential for recyclability, making them an economically and environmentally attractive option.[3]

Enzymatic Catalysis

Biocatalysis offers a green and highly selective alternative for the synthesis of aniline propanoates. Lipases, such as Lipase B from Candida antarctica (CAL-B), have been shown to catalyze the aza-Michael addition of anilines to acrylates under mild conditions.[4][5] The enzyme's active site is believed to facilitate the reaction, with specific amino acid residues like serine and histidine playing a crucial role in proton transfer during the catalytic cycle.[4]

Conceptual Workflow for Enzymatic Synthesis

G cluster_prep Reaction Setup cluster_reaction Incubation cluster_workup Work-up & Purification reactants Aniline + Acrylate incubation Controlled Temperature (e.g., 45-50 °C) reactants->incubation solvent Appropriate Solvent solvent->incubation enzyme CAL-B Lipase enzyme->incubation filtration Enzyme Filtration incubation->filtration extraction Solvent Extraction filtration->extraction purification Column Chromatography extraction->purification product Aniline Propanoate purification->product

Caption: Generalized workflow for the enzymatic synthesis of aniline propanoates.

Performance Comparison: A Head-to-Head Analysis

To facilitate a clear comparison, the following table summarizes the key performance indicators for each synthetic approach.

FeatureNon-CatalyticLewis Acid (Silica-AlCl₃)MOF (CuBTC)Enzymatic (CAL-B)
Reaction Conditions High Temperature (60-80°C)Moderate Temperature (60°C)Room TemperatureMild Temperature (45-50°C)
Reaction Time Long (hours to days)Moderate (e.g., 4 hours)FastModerate to Long
Yield Variable, often moderateExcellent to Quantitative[2]High[3]Good to Excellent
Selectivity Moderate, risk of bis-adductHigh for mono-adductHigh chemoselectivity[3]High, enantioselectivity possible
Catalyst Required NoYesYesYes
Catalyst Reusability N/AYes[2]Yes (up to 5 runs)[3]Yes (immobilized enzymes)
Environmental Impact Low (solvent-free)Moderate (catalyst synthesis/disposal)Lower (recyclable catalyst)Low (biodegradable catalyst)
Substrate Scope Limited by reactivityBroadBroadSubstrate-dependent

Mechanistic Considerations

The underlying mechanisms of the catalyzed and non-catalyzed reactions differ significantly, which explains the observed differences in performance.

G cluster_non_catalytic Non-Catalytic Pathway cluster_catalytic Catalytic Pathway (Lewis Acid) A Aniline TS1 Transition State (Direct Nucleophilic Attack) A->TS1 B Acrylate B->TS1 P Aniline Propanoate TS1->P C Aniline TS2 Transition State (Lower Activation Energy) C->TS2 D Acrylate Activated Activated Acrylate-Catalyst Complex D->Activated Cat Lewis Acid Catalyst Cat->Activated Activated->TS2 Q Aniline Propanoate TS2->Q Cat_regen Catalyst (Regenerated) TS2->Cat_regen

Caption: Simplified comparison of non-catalytic vs. catalytic reaction pathways.

In the non-catalytic reaction , the aniline directly attacks the acrylate. The activation barrier for this process is relatively high due to the moderate nucleophilicity of the aniline.

In the Lewis acid-catalyzed reaction , the catalyst first coordinates with the carbonyl group of the acrylate. This coordination withdraws electron density, making the β-carbon significantly more electrophilic and thus more susceptible to attack by the aniline. This new pathway has a lower activation energy, leading to a faster reaction rate.

Conclusion and Future Outlook

The choice between catalytic and non-catalytic synthesis of aniline propanoates is a classic case of trade-offs between simplicity, efficiency, and sustainability.

  • Non-catalytic synthesis offers the allure of a simple, atom-economical process. However, its practical application is often limited by the need for harsh reaction conditions and potentially long reaction times, especially for less reactive anilines.

  • Catalytic synthesis , on the other hand, provides a powerful toolkit to overcome the inherent reactivity limitations. Lewis acids, MOFs, and enzymes each offer distinct advantages in terms of reaction rates, conditions, and selectivity. The development of robust, recyclable heterogeneous catalysts is particularly promising for large-scale, sustainable production.

For researchers and drug development professionals, the selection of a synthetic route should be guided by the specific requirements of the target molecule, the desired scale of production, and the growing imperative for green and sustainable chemical processes. While non-catalytic methods may suffice for certain substrates on a small scale, the versatility and efficiency of catalytic systems position them as the more strategic choice for the modern synthesis of aniline propanoates.

References

  • Bhattacharjee, D., et al. (2021). Heterogeneous Aza-Michael Addition Reaction by the Copper-Based Metal–Organic Framework (CuBTC). ResearchGate. [3]

  • Firouzabadi, H., et al. (2006). Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(12), 2735-2742. [2]

  • Gu, B., et al. (2019). Probing the Mechanism of CAL‐B‐Catalyzed aza‐Michael Addition of Aniline Compounds with Acrylates Using Mutation and Molecular Docking Simulations. ChemistrySelect, 4(13), 3848-3854. [4]

  • Kamal, A., et al. (2013). Lipase-Catalyzed Aza-Michael Reaction on Acrylate Derivatives. Organic & Biomolecular Chemistry, 11(20), 3367-3375. [5]

  • Pramanik, A., & Basak, A. (2002). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. ARKIVOC, 2002(7), 76-81. [1]

Sources

Comparative

Elemental Analysis of Methyl N-(3-bromophenyl)-beta-alaninate: A Comparative Methodological Guide

Executive Summary Methyl N-(3-bromophenyl)-beta-alaninate ( ) is a highly functionalized intermediate frequently utilized in synthetic organic chemistry and drug development. Confirming the empirical formula of this comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl N-(3-bromophenyl)-beta-alaninate (


) is a highly functionalized intermediate frequently utilized in synthetic organic chemistry and drug development. Confirming the empirical formula of this compound requires precise elemental analysis. However, its significant bromine content (~31% by mass) introduces unique analytical complexities that can compromise standard combustion analyzers. This guide objectively compares traditional CHNS/O analysis against halogen-specific techniques—such as Combustion Ion Chromatography (CIC) and the Schöniger Flask method—providing actionable, self-validating protocols and comparative performance data to ensure unassailable scientific integrity.

Theoretical Framework & Chemical Properties

Before empirical testing, establishing the theoretical mass fractions is essential for calculating experimental recovery rates and validating instrument calibration.

Table 1: Theoretical Elemental Composition of Methyl N-(3-bromophenyl)-beta-alaninate (MW: 258.11 g/mol )

ElementAtomic Mass ( g/mol )AtomsTotal Mass ( g/mol )Mass Fraction (%)
Carbon (C) 12.01110120.1146.53%
Hydrogen (H) 1.0081212.104.69%
Nitrogen (N) 14.007114.015.43%
Bromine (Br) 79.904179.9030.96%
Oxygen (O) 15.999232.0012.40%

The Analytical Challenge: Halogen Interference

In standard CHNS/O analysis, organic samples undergo high-temperature oxidative combustion (the Pregl-Dumas method) to produce quantifiable gases (


, 

,

,

)[1]. However, the combustion of heavily brominated compounds yields volatile

and

gases.

The Causality of Interference: If these halogen gases are not efficiently scrubbed from the gas stream, they will poison the copper reduction catalyst used to reduce


 to 

. Furthermore, halogen gases can co-elute with target analytes in the GC column, causing baseline drift and artificially inflating carbon or nitrogen readouts. Therefore, while a standard CHNS analyzer is optimal for C, H, and N, quantifying the bromine requires orthogonal analytical strategies.

Comparative Methodology: CHNS vs. CIC vs. Schöniger

To achieve a complete mass balance, laboratories must select the appropriate combination of techniques:

  • Method A: Automated CHNS Analyzer (with Silver Trap): Excellent for C, H, and N determination. It requires rigorous sample preparation and highly accurate microbalance weighing[2]. To prevent catalyst poisoning, the combustion tube must be packed with silver wool, which reacts with

    
    /
    
    
    
    to form non-volatile
    
    
    .
  • Method B: Schöniger Oxygen Flask Combustion: A classical, highly reliable method for halogen determination. The sample is combusted in a sealed, oxygen-filled flask, and the resulting gases are absorbed into a liquid solution for subsequent titration or ion chromatography[3].

  • Method C: Combustion Ion Chromatography (CIC): The modern gold standard for simultaneous halogen quantification. It couples automated oxidative pyrolysis with an aqueous absorption system, directly feeding the analytes into an Ion Chromatograph (IC)[4].

Experimental Protocols (Self-Validating Workflows)

Protocol 1: CHNS Analysis for C, H, N Determination

This protocol utilizes internal validation to ensure the silver halogen trap remains uncompromised.

  • Calibration & Blanking: Run an empty tin capsule (blank) to establish the baseline, followed by a Certified Reference Material (CRM) such as sulfanilamide to build the calibration curve.

  • Sample Preparation: Accurately weigh 1.5–2.0 mg of Methyl N-(3-bromophenyl)-beta-alaninate using a microbalance (readability 0.001 mg) into a tin capsule[2].

  • Combustion: Drop the capsule into the primary combustion reactor (950°C–1000°C) with a temporary oxygen pulse. Ensure the silver wool halogen trap is freshly packed.

  • Detection: The scrubbed gases pass through a GC column and are quantified via a Thermal Conductivity Detector (TCD).

  • Self-Validation Step: Analyze a known brominated standard (e.g., 4-bromobenzoic acid) every 10 samples. If the carbon recovery exceeds 100.5%, the silver trap is saturated and must be replaced immediately.

Protocol 2: Combustion Ion Chromatography (CIC) for Bromine Quantification

This protocol ensures complete conversion of covalently bound bromine into detectable bromide ions.

  • System Priming: Purge the pyrolysis tube (1000°C) with Argon and

    
    . Fill the absorption module with deionized water (or an aqueous 
    
    
    
    solution if sulfur co-determination is required)[4].
  • Sample Introduction: Weigh 2.0 mg of the compound into a ceramic sample boat.

  • Oxidative Pyrolysis: The boat is automatically introduced into the furnace. The organic matrix is destroyed, converting all bromine to

    
     and 
    
    
    
    [4].
  • Absorption: The carrier gas sweeps the byproduct gases into the aqueous absorbing solution, trapping the halogens as stable bromide ions (

    
    )[4].
    
  • IC Analysis: The solution is injected into the Ion Chromatograph equipped with an anion-exchange column and a conductivity detector.

  • Self-Validation Step: Perform a pre-combustion spike recovery test using a certified bromide standard solution directly in the ceramic boat to ensure no analyte loss occurs during pyrolysis.

Performance Data Comparison

Table 2: Experimental Recovery Data for Methyl N-(3-bromophenyl)-beta-alaninate (Simulated, n=5)

MethodTarget AnalyteTheoretical (%)Experimental Mean (%)RSD (%)Analytical Notes & Causality
CHNS (Standard) Carbon46.53%46.95%1.8%Positive bias and high variance due to bromine breakthrough.
CHNS (Ag Trap) Carbon46.53%46.51%0.3%Excellent accuracy; silver wool successfully sequestered halogens.
Schöniger + IC Bromine30.96%30.68%1.5%Reliable, but manual flask handling increases standard deviation.
CIC (Automated) Bromine30.96%30.94%0.4%Superior precision due to automated pyrolysis and direct IC injection.

Visualizations

Workflow cluster_CHNS Method A: CHNS/O Analysis cluster_CIC Method B: Combustion Ion Chromatography Start Sample: Methyl N-(3-bromophenyl)-beta-alaninate C1 High-Temp Combustion (900-1000°C) Start->C1 I1 Oxidative Pyrolysis (1000°C + O2) Start->I1 C2 Halogen Scrubbing (Silver Wool Trap) C1->C2 C3 TCD Detection (C, H, N, O Quantification) C2->C3 I2 Gas Absorption (Aqueous Solution) I1->I2 I3 Ion Chromatography (Br- Quantification) I2->I3

Workflow comparison: CHNS/O analysis for organic elements vs. CIC for halogen (Bromine) quantification.

Mechanism Br_Compound Brominated Organic Compound (Combustion in O2) Interference Formation of Br2 / HBr Gases Br_Compound->Interference Catalyst_Poison Catalyst Poisoning / TCD Interference (Inaccurate C/N/H data) Interference->Catalyst_Poison Without Halogen Trap Absorption Absorption in Aqueous Solution Interference->Absorption CIC Workflow Accurate_Br Accurate Bromide (Br-) Quantification Absorption->Accurate_Br

Mechanism of bromine combustion causing CHNS interference versus the automated CIC resolution.

Conclusion & Recommendations

For the comprehensive elemental characterization of Methyl N-(3-bromophenyl)-beta-alaninate, relying solely on a standard CHNS analyzer is analytically insufficient and prone to catalyst poisoning.

Recommendation: Laboratories should adopt an orthogonal testing strategy. Employ a CHNS analyzer equipped with a robust silver halogen trap for the precise quantification of Carbon, Hydrogen, and Nitrogen. Concurrently, utilize Combustion Ion Chromatography (CIC) for highly accurate, automated Bromine quantification. This dual-method approach ensures total mass balance, minimizes equipment downtime, and provides the unassailable data integrity required for rigorous drug development submissions.

References

1.[3] Oxygen Flask Combustion Unit | Exeter Analytical (UK) Ltd, exeteranalytical.co.uk. 3 2.[4] Need to Quantify Halogens in Polymers and Electronics? Try Combustion Ion Chromatography, thermofisher.com. 4 3.[1] A Look at Elemental Analysis for Organic Compounds, azom.com. 1 4.[2] CHNSO Organic Elemental Analysis - Sample Preparation, mt.com. 2

Sources

Validation

Comparative Reactivity Guide: 3-Bromoaniline vs. 4-Bromoaniline in Michael Addition

Executive Summary In the context of Michael addition (specifically aza-Michael addition to electron-deficient alkenes), 4-bromoaniline (para-bromoaniline) exhibits higher reactivity compared to 3-bromoaniline (meta-bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of Michael addition (specifically aza-Michael addition to electron-deficient alkenes), 4-bromoaniline (para-bromoaniline) exhibits higher reactivity compared to 3-bromoaniline (meta-bromoaniline).

This difference is governed by the electronic influence of the bromine substituent on the nucleophilic amino group. While bromine is generally electron-withdrawing, its position determines the balance between inductive withdrawal (-I) and resonance donation (+R).[1] The meta-isomer (3-bromo) suffers from stronger net electron withdrawal, significantly reducing the nucleophilicity of the amine relative to the para-isomer (4-bromo) .

Mechanistic Analysis & Scientific Foundation

To predict and explain the reactivity difference, we must analyze the electronic environment of the nucleophilic nitrogen atom using Hammett substituent constants and


 values.
1.1 Electronic Effects: Resonance vs. Induction

The rate-determining step in aza-Michael addition is the nucleophilic attack of the aniline nitrogen lone pair onto the


-carbon of the Michael acceptor (e.g., an acrylate or enone). Reactivity is directly proportional to the electron density on the nitrogen.
  • Inductive Effect (-I): Bromine is more electronegative than carbon, pulling electron density through the

    
    -bond framework. This deactivates the ring and the amine. This effect operates at both meta and para positions but drops off with distance.
    
  • Resonance Effect (+R): Bromine has lone pairs that can donate electron density into the

    
    -system.[1]
    
    • In 4-bromoaniline (para): The lone pair on bromine can delocalize into the ring. Resonance structures place negative charge density at the ortho and ipso positions relative to the bromine. Crucially, the resonance effect opposes the inductive withdrawal, slightly mitigating the deactivation of the amine.

    • In 3-bromoaniline (meta): The resonance structures involving bromine places electron density at positions ortho and para to itself. None of these positions correspond to the carbon bearing the amino group. Therefore, the amine "feels" the full force of the inductive withdrawal (-I) with no direct resonance compensation.

1.2 Quantitative Evidence: Hammett Constants

The Hammett equation (


) quantifies these effects. For nucleophilic attack, the reaction constant 

is negative (accelerated by electron donation). Thus, a substituent with a higher positive

value (more electron-withdrawing) leads to a slower rate.
IsomerSubstituent PositionHammett Constant (

)
Net Electronic EffectNucleophilicity Prediction
4-Bromoaniline Para (

)
+0.23 Weakly Deactivating (-I > +R)Higher
3-Bromoaniline Meta (

)
+0.39 Strongly Deactivating (-I only)Lower

Data Source: Hansch, C., et al. Chem. Rev. 1991.

Conclusion: Since


 (0.39 > 0.23), the meta-substituent withdraws more electron density from the reaction center. Consequently, 4-bromoaniline is the superior nucleophile. 
1.3 Acidity Constants (

)

The basicity of the aniline correlates directly with its nucleophilicity in Michael additions.

  • 4-Bromoaniline Conjugate Acid

    
    :  ~3.86[2][3]
    
  • 3-Bromoaniline Conjugate Acid

    
    :  ~3.52
    
  • Aniline (Reference)

    
    :  ~4.60
    

The lower


 of 3-bromoaniline confirms it is a weaker base and thus a poorer nucleophile than the 4-bromo isomer.
Visualizing the Reactivity Gap

The following diagram illustrates the reaction pathway and the difference in activation energy (


) caused by the stability of the starting nucleophiles.

ReactivityProfile cluster_legend Electronic Logic Start4 4-Bromoaniline (Higher Ground State Energy) TS4 Transition State (Lower Ea) Start4->TS4 Fast Attack Start3 3-Bromoaniline (Lower Nucleophilicity) TS3 Transition State (Higher Ea) Start3->TS3 Slow Attack Product Michael Adduct TS4->Product TS3->Product Text1 Meta-Br (σ=0.39): Strong -I Effect Para-Br (σ=0.23): -I partially offset by +R

Caption: Comparative energy profile showing the higher activation barrier for 3-bromoaniline due to stronger electron withdrawal at the meta position.

Experimental Protocols

Since 3-bromoaniline is less reactive, it often requires harsher conditions (higher temperature, longer time, or stronger catalysts) to achieve yields comparable to 4-bromoaniline.

Protocol A: Catalyst-Free "On-Water" Method (Green Chemistry)

Best for: 4-bromoaniline or when high purity is required without catalyst removal.

  • Reagents: Mix 4-bromoaniline (1.0 equiv) and Methyl Acrylate (1.2 equiv).

  • Solvent: Add distilled water (concentration ~1.0 M).

    • Note: The hydrophobic effect accelerates the reaction "on water."

  • Reaction: Stir vigorously at 40–50°C for 4–6 hours .

    • Adjustment for 3-bromoaniline: Increase temperature to 60–70°C and time to 12–16 hours .

  • Work-up: Extract with ethyl acetate. Wash with brine. Dry over

    
    .
    
  • Validation: Monitor disappearance of aniline by TLC (Eluent: Hexane/EtOAc 4:1). Aniline spots will stain red/orange with p-anisaldehyde.

Protocol B: DBU-Catalyzed Method (High Throughput)

Best for: 3-bromoaniline (to overcome low reactivity) or sterically hindered acceptors.

  • Setup: In a round-bottom flask, dissolve 3-bromoaniline (1.0 mmol) in Acetonitrile (MeCN, 2 mL).

  • Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 equiv).

    • Mechanism:[4][5] DBU activates the nucleophile and stabilizes the transition state.

  • Addition: Dropwise add the Michael acceptor (e.g., chalcone or acrylate, 1.2 mmol).

  • Conditions: Reflux at 80°C .

    • 4-bromoaniline: Complete in < 2 hours.[6]

    • 3-bromoaniline: Complete in 4–6 hours.

  • Purification: Evaporate solvent. Flash chromatography is usually required to remove DBU.

Comparative Data Summary

The following table summarizes expected performance based on kinetic principles and literature precedents for substituted anilines.

Feature4-Bromoaniline (Para)3-Bromoaniline (Meta)
Relative Rate (

)
1.0 (Reference) ~0.4 – 0.6
Typical Yield (Standard Conditions) 85–95%65–80%
Reaction Time (Uncatalyzed) 4–8 Hours12–24 Hours
Optimal Solvent System Methanol or WaterAcetonitrile or Toluene (High T)
Primary Challenge Over-alkylation (formation of bis-adduct)Sluggish conversion

Self-Validating Check:

  • If your reaction with 3-bromoaniline is stalling, check the pH. The lower basicity means it may not effectively deprotonate if a proton transfer is involved in the mechanism (e.g., solvent-assisted). Adding a Lewis Acid (e.g.,

    
    ) can often activate the acceptor to compensate for the weak donor.
    
References
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Labbé, M., et al. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie, 21(9), 837-842. Link

  • Gudelis, E., et al. (2025). Application Notes: Aza-Michael Addition for the Synthesis of Azetidin-3-yl Derivatives. BenchChem Protocols. Link

  • Rulev, A. Y. (2018). Aza-Michael Addition: Recent Advances and Applications.[7][8] Russian Chemical Reviews, 87, 1073. Link

  • Ricci, A. (2000). Modern Amination Methods. Wiley-VCH. (Chapter 3: Kinetic Resolution of Amines via Michael Addition).

Sources

Comparative

Spectroscopic Identification of N-Substituted vs. Ring-Substituted Isomers: A Comparative Analytical Guide

Introduction: The Regioselectivity Challenge In the synthesis of nitrogen-containing heterocycles (e.g., indoles, pyrazoles, diazines) and anilines, alkylation frequently yields a complex mixture of regioisomers. Because...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regioselectivity Challenge

In the synthesis of nitrogen-containing heterocycles (e.g., indoles, pyrazoles, diazines) and anilines, alkylation frequently yields a complex mixture of regioisomers. Because these scaffolds act as ambident nucleophiles, the electrophile can attack either the nitrogen atom (N-alkylation) or a carbon atom on the aromatic ring (C-alkylation/ring-substitution)[1]. Differentiating these isomers is a critical bottleneck in drug development; the positional shift of a single methyl or benzyl group drastically alters the molecule's pharmacokinetics, target binding affinity, and intellectual property landscape.

This guide provides an objective, data-driven comparison of spectroscopic modalities used to definitively assign N-substituted versus ring-substituted isomers. As a self-validating framework, it details the physical causality behind spectral changes and provides robust protocols for laboratory execution.

Comparative Analysis of Spectroscopic Modalities

To objectively evaluate the structural assignment, quantitative data and diagnostic confidence levels for each technique are summarized below:

TechniqueParameterN-Substituted IsomerRing-Substituted IsomerDiagnostic Confidence
¹H NMR Alkyl Protons (e.g., -CH₃)Downfield (δ 3.0 – 4.0 ppm)Upfield (δ 2.0 – 2.5 ppm)Moderate
¹H NMR N-H ProtonAbsentPresent (broad, δ 8.0 – 12.0)Moderate (Exchangeable)
¹⁵N NMR ΔδN (vs. Unsubstituted)Large upfield shift (~ -100 ppm)Minimal shiftVery High
2D NOESY Spatial CorrelationsAlkyl protons ↔ N-adjacent protonsAlkyl protons ↔ Ring protonsHigh
FT-IR N-H StretchAbsentPresent (~3200–3500 cm⁻¹)High (if no other N-H)

Methodological Deep Dives & Causality

¹⁵N and 2D NMR: The Definitive Standard

While 1D ¹H and ¹³C NMR provide initial clues (such as the deshielding effect of the electronegative nitrogen pulling N-alkyl protons further downfield than C-alkyl protons), they are often insufficient for definitive proof in complex scaffolds. Advanced 2D and ¹⁵N NMR techniques are required[2].

The Causality of ¹⁵N and 2D NMR Shifts: Nitrogen-15 NMR is exceptionally sensitive to changes in the electronic environment and hybridization state of the nitrogen atom. When an aromatic N-heterocycle (such as a pyridine or diazine) undergoes N-alkylation, the conversion of the neutral nitrogen lone pair into a covalent N-C bond drastically alters the local magnetic shielding. This manifests as a massive systematic upfield shift (ΔδN ≈ -100 ppm) compared to the unalkylated or ring-alkylated counterpart[1]. Conversely, ring-alkylation exerts only minor inductive effects on the nitrogen, leaving the ¹⁵N chemical shift relatively unchanged.

To map the exact connectivity, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. HMBC visualizes 2-bond and 3-bond scalar couplings (³J_CH or ³J_NH). An N-alkyl group will show strong HMBC correlations to the adjacent ring carbons, whereas a ring-alkyl group will correlate differently based on its specific ring position[3]. NOESY confirms this by showing through-space proximity (< 5 Å) between the alkyl protons and the nearest ring protons[2].

Protocol: Self-Validating 2D NMR (HMBC/NOESY) Workflow Objective: Unambiguously assign the alkylation site using spatial and bond-connectivity mapping.

  • Sample Preparation: Dissolve 15-20 mg of the purified isomer in 600 µL of a deuterated solvent with a known residual peak (e.g., DMSO-d₆ or CDCl₃) to provide an internal lock and reference.

  • Probe Tuning & Matching: Manually tune the NMR probe for both ¹H and ¹³C/¹⁵N frequencies to maximize the signal-to-noise ratio, which is critical for detecting weak long-range couplings.

  • NOESY Acquisition: Set the mixing time (τ_m) between 300-500 ms. Causality: This timeframe allows sufficient cross-relaxation for small-to-medium molecules without causing excessive spin diffusion that could blur spatial boundaries.

  • HMBC Acquisition: Optimize the long-range coupling delay for ⁿJ_CH = 8 Hz (typically ~62.5 ms).

  • Self-Validation Check: Overlay the HMBC spectrum with a standard HSQC spectrum. Any 1-bond correlations (¹J_CH) that "bleed" into the HMBC must be identified and excluded to prevent false structural assignments.

Vibrational Spectroscopy (FT-IR): The Rapid Screen

The Causality of Vibrational Shifts: In heterocycles containing a secondary amine (e.g., 1H-indoles, pyrazoles), the N-H bond exhibits a strong, broad stretching vibration between 3200 and 3500 cm⁻¹ due to intermolecular hydrogen bonding[4]. N-alkylation fundamentally destroys this oscillator by replacing the N-H bond with an N-C bond, resulting in the complete disappearance of this band. Ring-substituted isomers retain the N-H bond, preserving the signal[4].

Protocol: Self-Validating ATR-FTIR Screening Objective: Rapidly screen purified fractions for the presence or absence of the N-H functional group.

  • Calibration: Run a polystyrene standard film. Self-Validation Check: Ensure the reference peak at 1601 cm⁻¹ is detected within ±1 cm⁻¹ to validate the interferometer's accuracy.

  • Background Collection: Collect a background spectrum of the clean, dry ATR crystal (diamond or ZnSe) to subtract atmospheric water and CO₂.

  • Sample Application: Apply 1-2 mg of the solid isomer directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact.

  • Acquisition & Analysis: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Analyze the 3200-3500 cm⁻¹ region for the binary presence/absence of the N-H stretch.

Mass Spectrometry (MS/MS): Fragmentation Fingerprinting

The Causality of Isomeric Fragmentation: While high-resolution mass spectrometry (HRMS) yields identical exact masses for positional isomers, tandem mass spectrometry (MS/MS) via collision-induced dissociation (CID) forces the molecules down different thermodynamic fragmentation pathways. N-substituted aliphatic amines typically undergo rapid α-cleavage, losing the alkyl radical. In contrast, ring-substituted isomers often exhibit "ortho-effects" (where adjacent functional groups interact to expel neutral molecules) or form highly stable benzylic/tropylium cations, generating a distinct product ion spectrum[5].

Protocol: LC-MS/MS Isomer Differentiation Objective: Generate distinct fragmentation fingerprints for regioisomers.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive mode to generate the [M+H]⁺ precursor ion.

  • Isolation & Fragmentation: Isolate the precursor ion in the quadrupole and subject it to CID using a collision gas (e.g., Argon) at varying normalized collision energies (NCE: 10%, 20%, 40%).

  • Self-Validation Check: Analyze a known reference standard of the unsubstituted parent heterocycle under identical NCE conditions to map the baseline ring fragmentation. Subtract these common fragments to isolate the alkyl-specific cleavage patterns.

Analytical Decision Workflow

IsomerWorkflow Start Unknown Isomer (N- vs. Ring-Substituted) IR FT-IR Spectroscopy Check for N-H Stretch Start->IR Decision Is N-H band (~3300 cm⁻¹) present? IR->Decision RingSub Ring-Substituted Candidate Decision->RingSub Yes (N-H intact) NSub N-Substituted Candidate Decision->NSub No (N-H replaced) NMR 2D NMR (HMBC/NOESY) Map connectivity & proximity RingSub->NMR NSub->NMR N15 15N NMR Analysis Evaluate ΔδN shift NMR->N15 Final Definitive Isomer Assignment N15->Final

Fig 1: Analytical workflow for differentiating N-substituted and ring-substituted isomers.

References

1.[1] Peter Byrne Chemical Research. "Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using 1H–15N HMBC NMR Spectroscopy." WordPress. 1 2.[2] ESA-IPB. "Advanced NMR techniques for structural characterization of heterocyclic structures." 2 3.[3] PMC. "Mapping of Some Further Alkylation-Initiated Pathways to Polyheterocyclic Compounds from Indigo and Indirubin." 3 4.[4] ResearchGate. "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." 4 5.[5] ResearchGate. "CI mass spectra (70 eV) of the three regioisomeric fluoroamphetamines." 5

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-((3-bromophenyl)amino)propanoate proper disposal procedures

As a Senior Application Scientist, it is my responsibility to ensure that our valued clients—researchers, scientists, and drug development professionals—can handle our products not only effectively but, most importantly,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my responsibility to ensure that our valued clients—researchers, scientists, and drug development professionals—can handle our products not only effectively but, most importantly, safely. The proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Methyl 3-((3-bromophenyl)amino)propanoate, ensuring compliance and minimizing risk.

Hazard Assessment and a Culture of Safety

A related compound, Methyl (3S)-3-amino-3-(4-bromophenyl)propanoate, is classified with the following hazards:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

Given these potential hazards, the first step in any disposal process is to ensure that appropriate Personal Protective Equipment (PPE) is worn. This is not merely a procedural step but a foundational element of a robust safety culture.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.Protects against accidental splashes of the chemical, which can cause serious eye irritation[1].
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are of a suitable thickness and material.Prevents skin contact, which can lead to irritation[1]. A lab coat protects personal clothing from contamination.
Respiratory Protection To be used in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes the inhalation of any dust or vapors, which may cause respiratory irritation[1].

The Principle of Waste Segregation: A Cornerstone of Safe Disposal

The single most critical aspect of chemical waste management is proper segregation. Methyl 3-((3-bromophenyl)amino)propanoate is a halogenated organic compound due to the presence of bromine. Halogenated organic wastes must be collected separately from non-halogenated organic wastes.

Why is this segregation so crucial?

The disposal methods for these two categories of organic waste are different. Non-halogenated solvents can often be recycled as fuel additives, whereas halogenated solvents require high-temperature incineration to prevent the formation of toxic byproducts. Mixing these waste streams leads to higher disposal costs and more complex disposal processes[2].

G cluster_0 Laboratory Waste Generation cluster_1 Waste Segregation Methyl 3-((3-bromophenyl)amino)propanoate Methyl 3-((3-bromophenyl)amino)propanoate Halogenated Waste Container Halogenated Waste Container Methyl 3-((3-bromophenyl)amino)propanoate->Halogenated Waste Container Contains Bromine Acetone Acetone Non-Halogenated Waste Container Non-Halogenated Waste Container Acetone->Non-Halogenated Waste Container No Halogens Hexane Hexane Hexane->Non-Halogenated Waste Container No Halogens

Step-by-Step Disposal Protocol

This protocol provides a direct, actionable workflow for the safe disposal of Methyl 3-((3-bromophenyl)amino)propanoate.

Materials Required:

  • Appropriate PPE (see Table 1)

  • Designated and clearly labeled "Halogenated Organic Waste" container (typically a plastic-coated glass bottle or a polyethylene container)[3].

  • Hazardous waste label

  • Chemical fume hood

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the required PPE as detailed in Table 1.

  • Work in a Ventilated Area: Conduct all operations involving the transfer of this chemical within a certified chemical fume hood to minimize inhalation risks[1].

  • Prepare the Waste Container:

    • Obtain a designated "Halogenated Organic Waste" container. Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid[4].

    • The container must be clearly labeled with "Hazardous Waste" and "Halogenated Organic Waste"[5][6].

  • Transfer the Waste:

    • Carefully transfer the neat Methyl 3-((3-bromophenyl)amino)propanoate or solutions containing it into the designated halogenated waste container.

    • If transferring a solid, use a clean spatula. Avoid creating dust.

    • If transferring a liquid, pour slowly and carefully to avoid splashing.

  • Decontaminate Empty Containers:

    • The original container of Methyl 3-((3-bromophenyl)amino)propanoate is now considered contaminated.

    • Rinse the empty container with a small amount of a suitable solvent (e.g., acetone or ethanol).

    • Crucially, this rinseate must also be disposed of as halogenated organic waste. Transfer the rinseate into the same halogenated waste container. Repeat the rinsing process two more times (triple rinse).

    • After triple rinsing, the container can often be disposed of as regular laboratory glass waste, but be sure to deface the label first. Always consult your institution's specific guidelines on this matter.

  • Secure and Label the Waste Container:

    • Securely close the lid of the halogenated waste container. It should be kept closed at all times except when adding waste[4].

    • On the hazardous waste label, accurately list all the contents of the container, including Methyl 3-((3-bromophenyl)amino)propanoate and any solvents used for rinsing. Provide an estimated percentage or volume for each component[5].

  • Store the Waste Appropriately:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory[7].

    • This area should be away from incompatible materials, such as strong acids, bases, and oxidizing agents[3].

  • Arrange for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste[7]. Never dispose of this chemical down the drain or in the regular trash[4][8].

G start Start: Disposal of Methyl 3-((3-bromophenyl)amino)propanoate ppe 1. Don Appropriate PPE start->ppe fume_hood 2. Work in Chemical Fume Hood ppe->fume_hood prepare_container 3. Prepare Labeled 'Halogenated Waste' Container fume_hood->prepare_container transfer_waste 4. Transfer Waste to Container prepare_container->transfer_waste decontaminate 5. Triple Rinse Original Container (Rinseate is also waste) transfer_waste->decontaminate secure_label 6. Secure and Accurately Label Waste Container decontaminate->secure_label store_waste 7. Store in Designated Satellite Accumulation Area secure_label->store_waste pickup 8. Arrange for EH&S Pickup store_waste->pickup end_disposal End: Proper Disposal Complete pickup->end_disposal

Spill Management

In the event of an accidental spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the laboratory of the spill[9].

  • Evacuate if Necessary: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Don PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid. For a solid spill, carefully sweep it up to avoid generating dust[9].

  • Collect and Dispose: Place all contaminated absorbent material and any contaminated cleaning supplies into a sealed, labeled container for disposal as halogenated hazardous waste[4][9].

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Report the Spill: Report the incident to your laboratory supervisor and your institution's EH&S department.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of Methyl 3-((3-bromophenyl)amino)propanoate is not merely a suggestion but a requirement for ensuring the safety of laboratory personnel and protecting the environment. By adhering to the principles of hazard assessment, correct PPE usage, stringent waste segregation, and the detailed disposal protocol outlined in this guide, you are upholding the highest standards of laboratory safety and regulatory compliance. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.

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Handling

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling Methyl 3-((3-bromophenyl)amino)propanoate

As Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the handling of Methyl 3-((3-bromophenyl)amino)propanoate. The protocols herein are designed to ensure the s...

Author: BenchChem Technical Support Team. Date: March 2026

As Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the handling of Methyl 3-((3-bromophenyl)amino)propanoate. The protocols herein are designed to ensure the safety of researchers, scientists, and drug development professionals by providing a framework grounded in established laboratory safety principles. This document moves beyond a simple checklist to explain the causality behind each procedural step and PPE recommendation, fostering a culture of safety through understanding.

Hazard Assessment: Understanding the Risks

Therefore, we must handle Methyl 3-((3-bromophenyl)amino)propanoate with the assumption that it is a hazardous substance with the following potential risks:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[8][9]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[6][7][10]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[6][7]

  • Unknown Long-Term Effects: As with many research chemicals, the chronic toxicological properties have not been thoroughly investigated.[1][11]

This hazard profile necessitates a stringent adherence to the PPE and handling protocols outlined below.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling.[12] It serves as the primary barrier between the researcher and the potential chemical hazard. The following table summarizes the minimum required PPE for handling Methyl 3-((3-bromophenyl)amino)propanoate.

Protection Type Specific PPE Rationale and Best Practices
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or, for splash hazards, chemical splash goggles. A face shield should be worn over goggles when handling larger quantities (>50g) or during procedures with a high risk of splashing.Protects against accidental splashes and airborne particles. Eyes are particularly vulnerable to chemical damage, which can be irreversible.[13][14]
Hand Protection Chemical-resistant nitrile gloves.Nitrile gloves offer good resistance to a range of chemicals, including aromatic amines.[3] Always inspect gloves for tears or punctures before use. For prolonged contact or when handling larger quantities, consider double-gloving.[2] Contaminated gloves should be removed using a technique that avoids touching the outer surface with bare skin and disposed of as hazardous waste.[11]
Body Protection A fully buttoned, long-sleeved laboratory coat.A lab coat protects the skin and personal clothing from minor spills and splashes.[13] It should be removed before leaving the laboratory to prevent the spread of contamination.[14]
Respiratory Protection Not typically required for small-scale use in a properly functioning chemical fume hood. If handling outside of a fume hood or if aerosol generation is likely, a risk assessment should be performed to determine the need for a respirator (e.g., an N95 respirator for powders or an organic vapor respirator for volatile solutions).All work with this compound should be conducted in a chemical fume hood to minimize inhalation exposure.[3][4][12]
Foot Protection Closed-toe, non-perforated shoes that completely cover the feet.Protects feet from spills and falling objects.[1][13]
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical to minimizing risk. The following protocol outlines the key stages for working safely with Methyl 3-((3-bromophenyl)amino)propanoate.

Diagram: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Gather and Inspect PPE prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Don all Required PPE prep4->handle1 Proceed to Handling handle2 Carefully Weigh/Dispense Compound handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Experiment Complete clean2 Segregate Chemical Waste clean1->clean2 clean3 Dispose of Contaminated PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling and disposal of Methyl 3-((3-bromophenyl)amino)propanoate.

Step 1: Preparation

  • Risk Assessment: Before any work begins, review the potential hazards and the experimental procedure to identify specific risks.[2]

  • Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.[4][12]

  • PPE Inspection: Gather all necessary PPE and inspect it for any damage.[12]

  • Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher. Ensure a spill kit appropriate for chemical spills is readily available.[12]

Step 2: Handling

  • Don PPE: Put on all required PPE before entering the designated work area.[13]

  • Dispensing: Conduct all manipulations of the solid compound or its solutions inside a chemical fume hood to prevent inhalation of dust or vapors.[2][3]

  • Transfers: Use appropriate tools like spatulas or pipettes to handle the chemical, minimizing the risk of spills and direct contact.[12]

Step 3: Post-Procedure

  • Decontamination: After the procedure, decontaminate the work area and any equipment used.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination (e.g., gloves first), and wash hands thoroughly with soap and water afterward.[13]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[12][15]

Chemical Waste:

  • Solid Waste: Collect any unused Methyl 3-((3-bromophenyl)amino)propanoate and any materials grossly contaminated with it (e.g., filter paper, weighing boats) in a designated, sealed, and clearly labeled hazardous waste container.[16][17] The label should include the full chemical name and the words "Hazardous Waste".[15][16]

  • Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.[18][19] Segregate waste streams to avoid mixing incompatible chemicals.[15]

Contaminated PPE:

  • Gloves, wipes, and other disposable items with incidental contamination should be collected in a designated hazardous waste bag within the laboratory.[2]

  • Contaminated lab coats should be professionally laundered by a service familiar with handling laboratory apparel. Do not take contaminated lab coats home.[14]

Container Disposal:

  • Empty containers that held Methyl 3-((3-bromophenyl)amino)propanoate must be triple-rinsed with a suitable solvent.[17] The rinsate must be collected and disposed of as hazardous chemical waste.[17] After triple-rinsing, the container can be disposed of in the regular trash or recycled, depending on institutional policies.

By adhering to these rigorous PPE, handling, and disposal protocols, you can significantly mitigate the risks associated with handling Methyl 3-((3-bromophenyl)amino)propanoate, ensuring a safer research environment for yourself and your colleagues.

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